molecular formula C40H25CuN9O14S5 B570609 Reactive Blue 21 CAS No. 12236-86-1

Reactive Blue 21

Cat. No.: B570609
CAS No.: 12236-86-1
M. Wt: 1079.535
InChI Key: WXQMFIJLJLLQIS-UHFFFAOYSA-N
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Description

Reactive Blue 21 (CAS 12236-86-0), a copper-based phthalocyanine sulfonate complex with the molecular formula C 40 H 25 CuN 9 O 14 S 5 , is a prominent reactive turquoise blue dye of significant interest in scientific research . Its stable aromatic structure and intense color make it a valuable compound for various laboratory studies, particularly in the fields of environmental science and material chemistry. A primary research application for this compound involves its use as a model pollutant in developing and optimizing novel wastewater treatment technologies . Its complex structure and recognized persistence make it a suitable challenge compound for evaluating the efficacy of advanced degradation and removal processes. Studies have successfully investigated its removal using catalysts like Nanoscale Zero-Valent Iron (NZVI), achieving over 95% degradation under optimized conditions . Additional research explores its adsorption using modified materials such as aminopropyltriethoxysilane (APTES)-grafted microcrystalline cellulose and hydrotalcite, providing critical data on kinetics, isotherm models, and thermodynamic properties of adsorption processes . More recent investigations focus on enhanced photocatalytic degradation using synthesized nanomaterials like SmFeO3-rGO composites in combination with ultrasonication . Beyond environmental remediation studies, this compound is also relevant in industrial and material science research, primarily related to its commercial applications in dyeing cellulose fibers such as cotton and rayon, where it forms covalent bonds with the substrate . From a regulatory standpoint, it is approved in the United States for a single, specific use: coloring contact lenses . This approved medical device application underscores the importance of strict usage adherence. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, acknowledging that its release into aquatic environments may pose risks to ecosystems due to its potential toxicity and persistence .

Properties

IUPAC Name

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMFIJLJLLQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25CuN9O14S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893743
Record name Reactive Blue 21
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12236-86-1
Record name Reactive Blue 21
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reactive Blue 21
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Reactive Blue 21
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE BLUE 21
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Reactive Blue 21: Chemical Structure, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21 (C.I. 66952), a copper phthalocyanine derivative, is a synthetic dye widely utilized in the textile industry for its vibrant turquoise-blue hue and its ability to form covalent bonds with cellulosic fibers. While its primary application lies in dyeing cotton, wool, and silk, its unique chemical structure and properties have garnered interest in various research fields, including environmental science and biotechnology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential research applications of this compound, with a focus on data relevant to laboratory and drug development professionals.

Chemical Structure and Identification

This compound is a complex organometallic compound. Its core structure consists of a copper-containing phthalocyanine ring, which is responsible for its intense color. This central chromophore is functionalized with sulfonyl and other reactive groups that enable its covalent attachment to substrates.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 12236-86-1[1][2]
Molecular Formula C₄₀H₂₅CuN₉O₁₄S₅[1]
Molecular Weight 1079.55 g/mol [1]
IUPAC Name Copper, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, sulfo[[4-[(2-sulfooxy)ethyl]sulfonyl]phenyl]amino]sulfonyl derivs.
Synonyms C.I. This compound, Remazol Turquoise Blue G, Sumifix Turquoise Blue G[3]

Physicochemical Properties

This compound is a blue powder that is soluble in water.[4] Its stability and reactivity are influenced by factors such as pH and temperature.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Blue powder[4]
Solubility Soluble in water[4]
Stability Stable under normal storage conditions.[4]
Reactivity Reacts with strong oxidizers.[5]
Maximum Absorption (λmax) Varies with pH; ~664 nm in alkaline conditions, ~618 nm in acidic conditions.

Toxicological Profile

The toxicological data for this compound is primarily derived from studies related to its industrial use. It is classified as a skin and eye irritant.

Table 3: Toxicological Data for this compound

TestResultSpecies
Acute Dermal LD50 > 2000 mg/kg[4]Rat[4]
Skin Irritation Irritant[3][5]
Eye Irritation Serious eye irritant[3][5]
Genotoxicity Not classified as a germ cell mutagen.[5]
Carcinogenicity Not classified as carcinogenic.[5]

In vitro studies on other reactive dyes have shown potential for cytotoxicity in human cell lines, with effects being more pronounced in epidermal cells compared to liver cells.[6] Genotoxicity has not been consistently observed for this class of dyes.[6]

Research Applications and Experimental Protocols

While not a mainstream tool in drug development, this compound has been utilized in several areas of research, primarily as a model compound for studying dye degradation and in the development of biosensors.

Enzyme-Mediated Degradation Studies

This compound is a common substrate in studies investigating the efficacy of enzymes, such as horseradish peroxidase (HRP), in decolorizing and degrading textile dyes from wastewater. These studies are relevant for understanding enzymatic kinetics and for the development of bioremediation strategies.

Experimental Workflow: HRP-Mediated Decolorization of this compound

G prep Prepare this compound Solution (e.g., 50 mg/L) reaction Initiate Reaction: Combine Dye, Buffer, HRP, and H₂O₂ prep->reaction buffer Prepare Phosphate Buffer (e.g., 0.1 M, pH 6.0) buffer->reaction hrp Prepare Horseradish Peroxidase Solution (e.g., 1 mg/mL) hrp->reaction h2o2 Prepare Hydrogen Peroxide Solution (e.g., 10 mM) h2o2->reaction incubation Incubate at Controlled Temperature (e.g., 25°C) reaction->incubation sampling Collect Aliquots at Time Intervals incubation->sampling measurement Measure Absorbance at λmax (e.g., 664 nm) sampling->measurement analysis Calculate Decolorization Percentage measurement->analysis

Caption: Workflow for HRP-catalyzed decolorization of this compound.

Detailed Protocol: Horseradish Peroxidase-Mediated Degradation of this compound

This protocol is a generalized procedure based on methodologies reported for enzymatic dye degradation.[7][8]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (e.g., 0.1 M, pH 6.0)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

    • Prepare a working solution of HRP (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare a stock solution of H₂O₂ (e.g., 100 mM).

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a cuvette or microplate well), add the phosphate buffer.

    • Add the this compound solution to achieve the desired final concentration (e.g., 50 mg/L).

    • Add the HRP solution to the desired final concentration (e.g., 10 µg/mL).

  • Initiation of Reaction:

    • To start the reaction, add the H₂O₂ solution to the desired final concentration (e.g., 1 mM).

    • Mix the solution thoroughly.

  • Data Collection:

    • Immediately measure the absorbance of the solution at the λmax of this compound (e.g., 664 nm) at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • The decolorization percentage can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Biosensor Development

The interaction of textile dyes with biological molecules has led to their investigation in the development of biosensors. Although specific applications for this compound are not extensively documented, the principles of using dyes in biosensing can be applied. For instance, the change in the electrochemical or optical properties of a dye upon binding to an analyte can be used for detection.

Logical Relationship: Dye-Based Biosensor for Analyte Detection

G Dye Reactive Dye (e.g., this compound) Binding Binding Event Dye->Binding Analyte Target Analyte (e.g., Protein, DNA) Analyte->Binding Signal Change in Optical/ Electrochemical Signal Binding->Signal Detection Analyte Detection Signal->Detection

Caption: Principle of a dye-based biosensor for analyte detection.

Potential in Photodynamic Therapy

Copper phthalocyanine derivatives are being explored as photosensitizers in photodynamic therapy (PDT) due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum.[9][10][11][12][13] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that induce cell death. While this compound itself has not been extensively studied for this purpose, its core structure suggests that it could serve as a starting point for the design of new photosensitizers.

Conclusion

This compound is a well-characterized dye with a primary role in the textile industry. For researchers and professionals in drug development, its current utility is mainly as a model compound in environmental and biotechnological studies, particularly in the context of enzymatic degradation and bioremediation. While its direct application as a biological probe or therapeutic agent is not yet established, its copper phthalocyanine structure presents intriguing possibilities for future research, especially in the development of novel photosensitizers for photodynamic therapy and as a scaffold for the design of new biosensors. Further investigation into its interactions with biological systems and more detailed toxicological studies are warranted to fully explore its potential in biomedical applications.

References

An In-depth Technical Guide to Reactive Blue 21: Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Reactive Blue 21, a phthalocyanine dye. While primarily utilized in the textile industry, its interactions with enzymatic and adsorbent systems present areas of interest for broader scientific research. This document outlines its molecular characteristics and details generalized experimental protocols for its enzymatic degradation and removal from aqueous solutions, providing a foundational understanding for researchers exploring its applications or environmental impact.

Core Properties of this compound

This compound is a copper-containing phthalocyanine dye recognized for its vibrant blue hue. Its molecular structure and weight are fundamental parameters for any experimental design.

PropertyValueCitation
Molecular FormulaC40H25CuN9O14S5[1][2][3]
Molecular Weight~1079.55 g/mol [1][2][4][5]

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound, specifically its enzymatic degradation and removal from aqueous solutions via adsorption. These processes are central to studies on its environmental remediation and potential biochemical interactions.

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RB21_Solution Prepare this compound Solution Mix Mix Solutions & Initiate Reaction (Add H2O2) RB21_Solution->Mix Enzyme_Solution Prepare Peroxidase Enzyme Solution (e.g., HRP) Enzyme_Solution->Mix Buffer_Solution Prepare Buffer Solution (e.g., pH 4) Buffer_Solution->Mix Incubate Incubate at Controlled Temperature (e.g., 30°C for 1 hour) Mix->Incubate Reaction Time Measure_Absorbance Measure Absorbance (Spectrophotometry) Incubate->Measure_Absorbance Post-Reaction Calculate_Degradation Calculate Degradation Percentage Measure_Absorbance->Calculate_Degradation Analyze_Products Analyze Degradation Products (Optional, e.g., LC-MS) Calculate_Degradation->Analyze_Products

Enzymatic Degradation Workflow for this compound.

Adsorption_Workflow cluster_setup Experimental Setup cluster_process Adsorption Process cluster_analysis Analysis Prepare_Adsorbent Prepare Adsorbent Material Combine Combine Adsorbent and RB21 Solution Prepare_Adsorbent->Combine Prepare_RB21 Prepare Aqueous Solution of this compound Prepare_RB21->Combine Agitate Agitate Mixture for a Set Contact Time Combine->Agitate Separate Separate Adsorbent from Solution (e.g., Filtration, Centrifugation) Agitate->Separate Measure_Concentration Measure Final RB21 Concentration in Supernatant Separate->Measure_Concentration Determine_Efficiency Determine Removal Efficiency and Adsorption Capacity Measure_Concentration->Determine_Efficiency

Adsorption-Based Removal Workflow for this compound.

Experimental Protocols

The following sections provide generalized methodologies for the enzymatic degradation and adsorption of this compound, based on protocols reported in scientific literature. These should be adapted and optimized for specific experimental contexts.

Enzymatic Degradation of this compound using Horseradish Peroxidase (HRP)

This protocol outlines the general steps for assessing the enzymatic degradation of this compound.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H2O2)

  • Buffer solution (e.g., pH 4)

  • Spectrophotometer

  • Incubator or water bath

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in deionized water to a known concentration (e.g., 50 mg/L).

    • Prepare a stock solution of HRP in the appropriate buffer.

    • Prepare a stock solution of H2O2.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution and the buffer.

    • Add the HRP solution to the vessel.

    • Initiate the enzymatic reaction by adding the H2O2 solution. The final concentrations of each component should be optimized based on preliminary experiments.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour). It is advisable to take samples at various time points to monitor the reaction kinetics.

  • Measurement of Degradation:

    • At each time point, stop the reaction (e.g., by adding a quenching agent or by heat inactivation, if appropriate).

    • Measure the absorbance of the solution at the maximum wavelength of this compound using a spectrophotometer.

    • The percentage of dye removal can be calculated by comparing the final absorbance to the initial absorbance.

  • Data Analysis:

    • Evaluate the effect of parameters such as pH, temperature, and initial dye concentration on the degradation efficiency.

Adsorption-Based Removal of this compound

This protocol describes a general procedure for evaluating the removal of this compound from an aqueous solution using an adsorbent material.

Materials:

  • This compound

  • Adsorbent material (e.g., activated carbon, biochar)

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Spectrophotometer

Methodology:

  • Preparation of Adsorbent and Dye Solution:

    • Prepare the adsorbent material as required (e.g., washing, drying, sieving).

    • Prepare a stock solution of this compound of a known concentration.

  • Batch Adsorption Experiments:

    • In a series of flasks, add a fixed amount of the adsorbent to a known volume of the this compound solution.

    • Adjust the pH of the solutions to the desired value, as pH can significantly influence adsorption.

    • Place the flasks on a shaker or use a magnetic stirrer to ensure continuous mixing for a predetermined contact time.

  • Separation and Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a spectrophotometer.

  • Data Analysis:

    • Calculate the removal efficiency and the adsorption capacity of the adsorbent material.

    • Investigate the effects of various parameters such as adsorbent dosage, initial dye concentration, contact time, and pH on the adsorption process. Adsorption isotherms (e.g., Langmuir, Freundlich) can be modeled to understand the adsorption mechanism.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21, a prominent member of the vinyl sulfone class of reactive dyes, is a copper phthalocyanine-based chromophore prized for its brilliant turquoise blue hue and excellent fastness properties on cellulosic fibers. Its industrial significance lies in its ability to form a covalent bond with the hydroxyl groups of fibers such as cotton, ensuring high wash and light fastness. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, intended for researchers and professionals in the fields of chemistry and materials science. The synthesis is a multi-step process that begins with the formation of the copper phthalocyanine macrocycle, followed by its functionalization to introduce the reactive vinyl sulfone group.

Synthesis Pathway Overview

The synthesis of this compound can be broadly categorized into three main stages:

  • Synthesis of Copper Phthalocyanine (CuPc): This initial stage involves the creation of the core chromophore, the copper phthalocyanine molecule.

  • Chlorosulfonation of Copper Phthalocyanine: In this step, sulfonyl chloride groups are introduced onto the phthalocyanine ring, which serve as reactive sites for the subsequent attachment of the vinyl sulfone moiety.

  • Condensation with 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate: The final stage involves the reaction of the chlorosulfonated copper phthalocyanine with the vinyl sulfone precursor to yield the final this compound dye.

The overall chemical transformation is depicted in the following diagram:

Synthesis_Pathway cluster_0 Stage 1: Copper Phthalocyanine Synthesis cluster_1 Stage 2: Chlorosulfonation cluster_2 Stage 3: Condensation PhthalicAnhydride Phthalic Anhydride CuPc Copper Phthalocyanine (CuPc) PhthalicAnhydride->CuPc High Temperature Ullmann Condensation Urea Urea Urea->CuPc High Temperature Ullmann Condensation CopperSalt Copper(II) Salt CopperSalt->CuPc High Temperature Ullmann Condensation Catalyst Catalyst (e.g., Ammonium Molybdate) Catalyst->CuPc High Temperature Ullmann Condensation CuPc_input Copper Phthalocyanine (CuPc) CuPcSO2Cl Copper Phthalocyanine Sulfonyl Chloride CuPc_input->CuPcSO2Cl Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->CuPcSO2Cl Reaction CuPcSO2Cl_input Copper Phthalocyanine Sulfonyl Chloride RB21 This compound CuPcSO2Cl_input->RB21 Condensation VSA 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate VSA->RB21 Condensation

Figure 1: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis. These protocols are based on established industrial practices and patent literature for the synthesis of copper phthalocyanine and related reactive dyes.

Stage 1: Synthesis of Copper Phthalocyanine (CuPc)

The synthesis of the copper phthalocyanine pigment is typically achieved through the Ullmann condensation reaction.

Experimental Workflow:

CuPc_Workflow start Start reactants Charge Phthalic Anhydride, Urea, Copper(II) Chloride, and Catalyst into a high-boiling solvent start->reactants heating Heat the mixture to 180-220°C with stirring for 3-5 hours reactants->heating cool_filter Cool the reaction mixture and filter to isolate the crude product heating->cool_filter wash_acid Wash the crude product with dilute acid (e.g., HCl) cool_filter->wash_acid wash_water Wash with hot water until neutral wash_acid->wash_water dry Dry the purified Copper Phthalocyanine wash_water->dry end End dry->end Chlorosulfonation_Workflow start Start add_cupc Add Copper Phthalocyanine to an excess of Chlorosulfonic Acid at <50°C start->add_cupc heating Heat the mixture to 130-140°C and maintain for 4-6 hours add_cupc->heating cool Cool the reaction mixture to room temperature heating->cool quench Pour the reaction mixture onto crushed ice to precipitate the product cool->quench filter_wash Filter the precipitate and wash with ice-cold water quench->filter_wash end End filter_wash->end Condensation_Workflow start Start suspend Suspend the moist Copper Phthalocyanine Sulfonyl Chloride in water start->suspend add_amine Add an aqueous solution of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate suspend->add_amine adjust_ph Adjust and maintain the pH at 6.0-7.0 with an inorganic base (e.g., NaHCO₃) add_amine->adjust_ph react Stir the mixture at a controlled temperature (e.g., 20-40°C) for several hours adjust_ph->react isolate Isolate the final product by salting out (e.g., with NaCl) and filtration react->isolate dry Dry the final product isolate->dry end End dry->end

Reactive Blue 21 CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Reactive Blue 21

This technical guide provides a comprehensive overview of this compound (RB21), a phthalocyanine-based reactive dye. It is intended for researchers, scientists, and professionals in drug development and environmental science who may encounter this compound in their work, either as a dye, an analytical indicator, or an environmental analyte. This document covers its chemical identity, properties, applications, toxicological profile, and methodologies for its experimental use.

Chemical Identification

This compound is a synthetic organic compound widely used in the textile industry.[1] Its identification is standardized by its CAS number and a variety of synonyms across different suppliers and regulatory bodies.

CAS Number : 12236-86-1[2][3][4][5][6][7][8][9][10][11][12]

Synonyms : A comprehensive list of synonyms for this compound is provided below.[2]

  • C.I. This compound[2][12]

  • Turquoise Blue G[8]

  • Remazol Turquoise Blue G[2]

  • Sumifix Turquoise Blue G[2]

  • Reactive Turquoise Blue Kn-G[1][10]

  • Celmazol Turquoise Blue GN[1][8]

  • Diamira Turquoise Blue[2][12]

  • Levafix Turquoise Blue E-G[2][12]

  • Remasol Turquoise Blue B[1][2][8]

  • Sunzol Turquoise Blue G[2]

Physicochemical Properties

This compound is a copper phthalocyanine derivative.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C40H25CuN9O14S5[1][2][6][8]
Molecular Weight 1079.54 g/mol [2][6][8]
Appearance Blue Powder[4][5][8]
Solubility Soluble in water[4][5]
Chemical Structure Phthalocyanine class[5]

Applications in Research and Industry

This compound is primarily used as a reactive dye for cellulosic and polyamide fibers such as cotton, linen, silk, and viscose.[1][4][5][12] Beyond its industrial use in textiles, it has several applications in scientific research.

  • Analytical Indicator : It serves as a kinetic, high-salt reactive dye used as an analytical indicator.[3][11]

  • Wastewater Treatment Studies : Due to its prevalence in textile effluents, RB21 is a model compound for studying the efficacy of various adsorbents and degradation processes for wastewater remediation.[3][11][13][14] Phthalocyanine dyes like RB21 are water-soluble metal complexes that are generally resistant to bacterial degradation.[14]

  • Biotechnology : It is used as a substrate in studies on the enzymatic and microbial decolorization of textile dyes.[15] For instance, the fungus Ganoderma lucidum has been shown to effectively decolorize cotton fabrics dyed with this compound.[15]

  • Antibody Production : It has been used as a feedstock for the production of polyclonal antibodies.[3][11]

Toxicological Profile

The toxicological data for this compound indicates that it poses some hazards, primarily related to irritation.

EndpointResultClassificationSource(s)
Acute Dermal Toxicity LD50 > 2,000 mg/kg (rat)Low toxicity by ingestion.[4][8]
Skin Irritation Causes skin irritationCategory 2[2][16][17][18]
Eye Irritation Causes serious eye irritationCategory 2[2][17][18]
Respiratory Irritation May cause respiratory irritationSTOT SE 3[2][18]
Sensitization Not classified as a sensitizer-
Mutagenicity Not classified as germ cell mutagenic-
Carcinogenicity Not classified as carcinogenic-
Reproductive Toxicity Not classified as a reproductive toxicant-[19]

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are often specific to the research question. However, a general workflow for common experimental applications, such as adsorption studies for wastewater treatment and biological decolorization, can be outlined.

Batch Adsorption Studies for Dye Removal

A common application of this compound in research is to test the efficacy of different adsorbent materials for its removal from aqueous solutions.[13][20] The following diagram illustrates a typical workflow for such an experiment.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare RB21 Stock Solution C Create Working Solutions (Varying Concentrations) A->C B Prepare Adsorbent Material D Combine Adsorbent and RB21 Solution C->D pH adjustment E Agitate at Constant Temperature D->E F Collect Samples at Time Intervals E->F G Separate Adsorbent (e.g., Centrifuge/Filter) F->G H Measure Residual RB21 Concentration (Spectrophotometry) G->H I Calculate Adsorption Capacity H->I J Analyze Kinetics and Isotherms I->J

Caption: Workflow for a typical batch adsorption experiment.

Methodological Synopsis:

  • Preparation : A stock solution of this compound is prepared in deionized water. The adsorbent material (e.g., activated carbon, biochar) is prepared, which may involve washing, drying, and sieving.[13][20]

  • Adsorption Experiment : A known mass of the adsorbent is added to a fixed volume of the RB21 solution at a specific concentration and pH. The mixture is agitated in a shaker bath at a constant temperature for a predetermined time. Key parameters that are often varied include initial dye concentration, adsorbent dosage, pH, and contact time.[13][14][20] The optimal pH for adsorption is often acidic.[13][20]

  • Analysis : At different time intervals, samples are withdrawn, and the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of RB21 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Data Modeling : The adsorption capacity is calculated. The experimental data is then fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.[13][14][20]

Fungal Decolorization of Dyed Fabric

The decolorization of textiles dyed with this compound can be studied using microorganisms, such as fungi. This process offers an eco-friendly alternative to chemical stripping agents.[15]

Fungal_Decolorization_Workflow cluster_prep Preparation cluster_exp Decolorization cluster_analysis Analysis A Culture Fungal Strain (e.g., Ganoderma lucidum) C Prepare Liquid Culture Medium A->C B Prepare Dyed Fabric Samples (Cotton with RB21) E Introduce Dyed Fabric into Culture B->E D Inoculate Medium with Fungal Spores C->D D->E F Incubate under Optimal Conditions (Temp, pH, Agitation) E->F G Remove Fabric Samples Periodically H Measure Color Strength (Reflectance Spectrophotometry) G->H I Calculate Percentage of Decolorization H->I

Caption: Workflow for fungal decolorization of RB21-dyed fabric.

Methodological Synopsis:

  • Preparation : The selected fungal strain (e.g., Ganoderma lucidum) is cultured to obtain a homogenous spore suspension. Cotton fabric samples are dyed with this compound at different shade strengths (e.g., 0.5%, 2%, 4%).[15]

  • Decolorization : The dyed fabric is introduced into a liquid culture medium that has been inoculated with the fungal spores. The flasks are then incubated under controlled conditions, which can be optimized using statistical methods like Response Surface Methodology (RSM).[15]

  • Analysis : The fabric samples are removed at various time intervals. The extent of color removal is quantified by measuring the color strength of the fabric using a reflectance spectrophotometer. The percentage of decolorization is then calculated.[15]

Logical Relationships

The diagram below illustrates the relationships between the identity, properties, and major application areas of this compound.

RB21_Logical_Relationships RB21 This compound CAS: 12236-86-1 Properties {Physicochemical Properties | - Phthalocyanine Structure - Copper Complex - Water Soluble - Blue Powder } RB21->Properties Hazards {Toxicological Profile | - Skin/Eye Irritant - Respiratory Irritant } RB21->Hazards Applications {Key Applications} Properties->Applications Textile Textile Dyeing Applications->Textile Research Research Tool Applications->Research

Caption: Interrelationships of this compound characteristics.

References

An In-depth Technical Guide to the Solubility and Stability of Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of Reactive Blue 21 (C.I. 61555), a phthalocyanine-based reactive dye. The information is curated for researchers, scientists, and professionals in drug development and related fields, summarizing available data, outlining experimental protocols, and visualizing experimental workflows.

Introduction

This compound, also known as Turquoise Blue G, is a water-soluble anionic dye widely used in the textile industry for coloring cellulosic fibers such as cotton, wool, and silk.[1] Its structure features a copper phthalocyanine chromophore, which imparts a vibrant turquoise color and excellent lightfastness.[2] The dye forms a covalent bond with the substrate, leading to high wash fastness.[3] Understanding its solubility and stability in various solvents is crucial for its application, formulation, and for the development of processes to treat dye-containing wastewater.

Solubility of this compound

This compound is characterized by its good solubility in water, a key property for its application in aqueous dyeing processes. Its solubility is influenced by factors such as temperature and the presence of electrolytes.

Data Presentation: Solubility

SolventTemperature (°C)Solubility (g/L)Reference
Water20~100[4]
Water3080[5]
Sulfuric Acid (conc.)Not SpecifiedSoluble (forms a blue solution)[2]
Nitric Acid (conc.)Not SpecifiedSoluble (forms a green solution)[2]

Stability of this compound

The stability of this compound is a critical factor in its application and persistence in the environment. It is known to be relatively stable, particularly its phthalocyanine chromophore. However, it can be degraded under certain conditions, such as exposure to UV light and specific chemical agents. The dye is notably resistant to bacterial degradation under both aerobic and anaerobic conditions.[6]

Data Presentation: Stability in Aqueous Solutions

ConditionEffect on StabilityObservationsReference
pH Stable over a wide rangeA study on a similar reactive blue dye showed no significant change in absorbance from pH 1 to 13.[7] Optimal photodegradation of this compound occurs in acidic medium.[8][7][8]
Temperature Generally stableA study on a similar reactive dye showed stability from 15 to 55°C in water.[7][7]
UV Light DegradationCan be degraded by photocatalysis, for example, using TiO₂. The degradation follows pseudo-second-order kinetics.[9]
Chemical Agents Stable in NaOH; reacts with reducing/oxidizing agentsIn a 1 M NaOH solution, the color remains stable. With the addition of sodium hydrosulfite (a reducing agent), the color changes to purple. Subsequent addition of sodium perborate (an oxidizing agent) restores the original color.[2]
Bacterial Degradation ResistantPhthalocyanine dyes are resistant to bacterial degradation.[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on general methods for dye analysis.

4.1 Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in water at a specific temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel.

    • Stir the solution vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Separation of Undissolved Solid:

    • After equilibration, allow the solution to stand undisturbed for several hours to let the undissolved dye settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.45 µm) to remove any suspended particles.

  • Concentration Determination:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax), which is approximately 665 nm for this compound, using a UV-Vis spectrophotometer.[9]

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound at the specified temperature.

4.2 Protocol for Assessing Photostability

This protocol describes a method to evaluate the degradation of this compound upon exposure to UV light.

  • Sample Preparation:

    • Prepare an aqueous solution of this compound of a known concentration (e.g., 20 mg/L).[9]

    • Place the solution in a quartz cuvette or a photoreactor that is transparent to UV light.

  • UV Irradiation:

    • Expose the solution to a UV light source of a specific wavelength and intensity.

    • At regular time intervals, withdraw aliquots of the solution for analysis.

  • Analysis of Degradation:

    • Measure the absorbance of each aliquot at the λmax (665 nm) using a UV-Vis spectrophotometer.

    • A decrease in absorbance indicates the degradation of the dye.

    • The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Kinetic Analysis:

    • Plot the concentration of the dye as a function of time to determine the degradation kinetics. The data can be fitted to different kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constant of degradation.[9]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis A Add excess RB21 to water B Stir at constant temperature (24-48h) A->B C Settle undissolved dye B->C D Filter supernatant (0.45 µm filter) C->D F Measure absorbance (UV-Vis) D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine solubility G->H

Caption: Workflow for determining the aqueous solubility of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare aqueous solution of RB21 B Expose to UV light A->B C Withdraw aliquots at time intervals B->C D Measure absorbance (UV-Vis) C->D E Calculate % degradation D->E F Determine degradation kinetics E->F

Caption: Workflow for assessing the photostability of this compound.

References

Health and safety considerations for handling Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Considerations for Handling Reactive Blue 21

Introduction

This compound (CAS No. 12236-86-1) is a phthalocyanine-copper complex dye.[1][2] It belongs to the reactive dye class and is primarily used in the textile industry for coloring cellulosic fibers such as cotton, wool, silk, and polyamide textiles.[1][3] Its molecular formula is C₄₀H₂₅CuN₉O₁₄S₅.[4] Due to its reactive nature, which allows it to form covalent bonds with fibers, specific health and safety precautions are necessary when handling this compound in a research or industrial setting. This guide provides a comprehensive overview of the known hazards, safety protocols, and toxicological data associated with this compound.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Some sources also suggest it may cause sensitization by inhalation and skin contact, as well as allergic conjunctivitis, allergic rhinitis, and occupational asthma.[1][6] However, other safety data sheets indicate that it shall not be classified as a respiratory or skin sensitizer.[4] Given this conflicting information, it is prudent to handle this compound as a potential sensitizer.

Table 1: GHS Classification for this compound

Hazard Class Category Hazard Statement Pictogram Signal Word
Skin Corrosion/Irritation 2 H315: Causes skin irritation GHS07 Warning
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation GHS07 Warning

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source:[4][7]

Physical and Chemical Properties

This compound is a blue powder that is odorless and soluble in water.[6][8] There is a possibility of dust explosion, so precautionary measures should be taken.[6]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Appearance Blue Powder [6][8]
Odor Odorless [6]
CAS Number 12236-86-1 [4][6]
Molecular Formula C₄₀H₂₅CuN₉O₁₄S₅ [4][8]
Molar Mass 1079.55 - 1080 g/mol [4][9]
Solubility in Water 100 g/L (at 20°C) [8]

| Bulk Density | ~500 kg/m ³ |[6] |

Toxicological Information

There is some conflicting data regarding the acute toxicity and irritation potential of this compound. While the GHS classification indicates it is a skin and eye irritant, some specific animal studies have reportedly found it to be a non-irritant.[4][6] It is recommended to adhere to the more cautious GHS classification.

Table 3: Summary of Toxicological Data for this compound

Endpoint Result Species Reference
Acute Dermal Toxicity (LD50) > 2,000 mg/kg Rat [6]
Skin Irritation/Corrosion Causes skin irritation (GHS Category 2) GHS Classification [4][5]
Skin Irritation/Corrosion Non-irritant Rabbit [6]
Serious Eye Damage/Irritation Causes serious eye irritation (GHS Category 2A) GHS Classification [4][5]
Serious Eye Damage/Irritation Non-irritant Rabbit [6]
Skin Sensitization May cause sensitization by skin contact - [6]
Skin Sensitization Shall not be classified as a skin sensitiser - [4]
Respiratory Sensitization May cause sensitization by inhalation - [6]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic - [4]
Carcinogenicity Shall not be classified as carcinogenic - [4]

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | - |[4] |

Health and Safety Precautions

Handling and Storage
  • Handling: Handle in a well-ventilated place.[5] Wear suitable protective clothing, gloves, and eye/face protection.[5][6] Avoid the formation of dust and aerosols.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a dry, cool, and well-ventilated place.[5][6] Keep the container tightly closed.[5] Store locked up.[5] Store apart from foodstuff containers or incompatible materials.[5] The recommended storage temperature is 15–25 °C.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented for handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection Type Specification Reference
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). [4][5]
Skin Protection Wear chemical-impermeable gloves (tested according to EN 374) and impervious clothing. [4][5]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter (P2 filter recommended). |[4][5] |

First Aid Measures

Immediate first aid is crucial in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical help.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Consult a doctor/ophthalmologist.[4][5]

  • Ingestion: Rinse mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Visualized Workflows and Pathways

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Use cluster_post Post-Handling & Disposal start Start: Receive Chemical sds Review Safety Data Sheet (SDS) start->sds risk_assessment Conduct Risk Assessment sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection ventilation Ensure Adequate Ventilation (e.g., Fume Hood) ppe_selection->ventilation handling Handle Chemical (Avoid Dust/Aerosol Formation) ventilation->handling spill_kit Spill Kit Accessible handling->spill_kit decontamination Decontaminate Work Area & Equipment handling->decontamination ppe_removal Properly Remove & Dispose of PPE decontamination->ppe_removal waste Segregate & Label Waste ppe_removal->waste disposal Dispose of Waste via Licensed Facility waste->disposal end End disposal->end

Caption: Safe Handling Workflow for this compound.

Health_Effects_First_Aid cluster_exposure Exposure Routes cluster_effects Potential Health Effects cluster_firstaid First Aid Measures inhalation Inhalation (Dust/Aerosol) resp_irrit Respiratory Irritation, Potential Sensitization inhalation->resp_irrit skin_contact Skin Contact skin_irrit Skin Irritation, Potential Sensitization skin_contact->skin_irrit eye_contact Eye Contact eye_irrit Serious Eye Irritation eye_contact->eye_irrit ingestion Ingestion gi_distress Gastrointestinal Distress ingestion->gi_distress fa_inhale Move to Fresh Air, Seek Medical Help resp_irrit->fa_inhale fa_skin Wash with Soap & Water, Remove Contaminated Clothing skin_irrit->fa_skin fa_eye Rinse with Water for 15+ min, Seek Medical Help eye_irrit->fa_eye fa_ingest Rinse Mouth, Call Poison Control/Doctor gi_distress->fa_ingest

Caption: Potential Health Effects and First Aid Measures.

Experimental Protocols for Hazard Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the hazards of chemical substances. Specific experimental results for this compound are not consistently available, but the following methodologies would be used for its evaluation.

Skin Irritation/Corrosion (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Principle: The test substance is applied to a small area of skin (typically on a rabbit) under a gauze patch for a specified period (e.g., 4 hours).

  • Methodology:

    • A small area on the back of the test animal is clipped free of fur.

    • A measured amount of the test substance (solid or liquid) is applied to the skin.

    • The treated area is covered with a gauze patch and tape.

    • After the exposure period, the patch is removed, and the skin is cleaned.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

    • The reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test determines the potential for a substance to produce irritation or damage to the eye.

  • Principle: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[10]

  • Methodology:

    • The test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are held shut for a moment to prevent loss of the material.

    • The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[10]

    • Observations may continue for up to 21 days to assess the reversibility of any effects.[10]

    • The severity of the ocular reactions is scored according to a standardized scale.[10]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[11][12]

Skin Sensitization (Based on OECD Test Guideline 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is a method for identifying potential skin sensitizers.[13]

  • Principle: The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of test substance application. A sensitizer will induce a significant increase in lymphocyte proliferation compared to controls.[13]

  • Methodology:

    • The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[13]

    • On day five, a solution of radio-labeled thymidine (or an alternative label) is injected intravenously.

    • A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the amount of incorporated radioactivity is measured.

    • The proliferation is expressed as a Stimulation Index (SI). An SI of 3 or greater is typically considered a positive result, indicating the substance is a skin sensitizer.[13]

    • Newer, non-animal in chemico and in vitro methods are now also used and are part of defined approaches for skin sensitization testing (e.g., OECD TG 497).[14][15]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[5] Avoid dust formation and contact with the substance.[5] Use the personal protective equipment outlined in Section 5.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains, as discharge into the environment must be avoided.[5]

  • Methods for Cleaning Up: Collect the spilled material mechanically (e.g., sweep or vacuum) and place it in a suitable, closed container for disposal.[5][6] Avoid generating dust.[16] After material pickup is complete, ventilate the area and wash the spill site.[16]

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5] Do not discharge to sewer systems.[5] All disposal practices must be in accordance with local, state, and federal regulations.[17]

Ecological Information

Data on the ecological effects of this compound are limited.

  • Toxicity: Specific data on toxicity to fish, daphnia, algae, and microorganisms are largely unavailable.[5] One source indicates an LC50 > 100mg/l for fish (48h, Leuciscus idus) and an EC50 > 1,000 mg/l for bacteria.[6]

  • Bioaccumulative Potential: No data available.[5]

Given the lack of comprehensive data, releases to the environment should be avoided.

References

Reactive Blue 21: An In-Depth Technical Guide on Its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Blue 21 (RB21) is a phthalocyanine dye that has been identified as a non-selective antagonist of P2 purinergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of RB21 in biological systems, summarizing its effects on P2 receptor signaling, presenting available quantitative data on its potency, and detailing relevant experimental methodologies. While initially investigated for its potential P2Y receptor selectivity, evidence suggests that RB21 and its isomers exhibit activity at both P2X and P2Y receptor subtypes. This guide aims to serve as a valuable resource for researchers utilizing or considering this compound in their studies.

Core Mechanism of Action: P2 Receptor Antagonism

The primary mechanism of action of this compound in biological systems is the antagonism of P2 receptors, a family of purinergic receptors that are activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). P2 receptors are broadly classified into two main families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs).

Reactive Blue 2 is considered a non-selective P2 receptor antagonist, meaning it does not show strong preference for a particular subtype.[1] However, some studies have investigated its derivatives for improved selectivity.[2] Commercially available Reactive Blue 2 is often a mixture of constitutional isomers, which can contribute to variability in experimental results.[3]

Action on P2Y Receptors

P2Y receptors are involved in a multitude of physiological processes, and their activation triggers diverse intracellular signaling cascades. There are eight known mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). These receptors are coupled to different G proteins, leading to distinct downstream effects.

  • Gq-coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Upon activation, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This compound, by acting as an antagonist, blocks the initiation of this signaling cascade.

  • Gi-coupled P2Y Receptors (P2Y12, P2Y13, P2Y14): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound can interfere with this process by preventing agonist binding.

Action on P2X Receptors

P2X receptors are ion channels that, upon binding ATP, open to allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and initiation of downstream signaling events. There are seven mammalian P2X receptor subtypes (P2X1-7). This compound has been shown to antagonize at least the P2X1 receptor subtype.[3]

Quantitative Data on Potency

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist's maximal response. The available data for this compound and its related compounds are summarized below. It is important to note that commercially available Reactive Blue 2 is a mixture of isomers, and the potency can vary.

CompoundReceptor SubtypeAssay SystemAgonistIC50 (µM)Reference
Reactive Blue 2 (mixture) P2X1 Rat Vas Deferens Contractionα,β-methylene ATP28.4 [3]
P2Y1-like Guinea Pig Taenia Coli RelaxationADPβS7.7 [3]
Reactive Blue 2 (meta isomer) P2X1 Rat Vas Deferens Contractionα,β-methylene ATP19.7 [3]
P2Y1-like Guinea Pig Taenia Coli RelaxationADPβS12.0 [3]
Reactive Blue 2 (para isomer) P2X1 Rat Vas Deferens Contractionα,β-methylene ATP35.5 [3]
P2Y1-like Guinea Pig Taenia Coli RelaxationADPβS2.6 [3]
Cibacron Blue 3GA (ortho isomer) P2X1 Rat Vas Deferens Contractionα,β-methylene ATP9.1 [3]
P2Y1-like Guinea Pig Taenia Coli RelaxationADPβS17.4 [3]

For comparison, the potencies of other commonly used non-selective P2 receptor antagonists are provided in the table below.

CompoundReceptor SubtypeIC50 (µM)Reference
PPADS P2X10.068 - 2.6[4]
P2X21 - 2.6[4]
P2X30.214 - 2.6[4]
P2X51 - 2.6[5]
P2Y1pA2 = 6[5]
P2Y2-like~900[6]
P2Y4~15[6]
Suramin P2X1~10 - 30[4]
P2X2> 50[4]
P2X3~10 - 30[4]
P2Y1pA2 = 5.77[7]
P2Y2 (P2U)pA2 = 4.32[7]

Signaling Pathways and Visualizations

The antagonism of P2Y receptors by this compound disrupts key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Gq-Coupled P2Y Receptor Signaling

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y_receptor P2Y Receptor (Gq-coupled) G_protein Gq Protein P2Y_receptor->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Agonist Agonist (ATP/ADP) Agonist->P2Y_receptor Activates RB21 This compound RB21->P2Y_receptor Inhibits

Gq-coupled P2Y receptor signaling pathway.
Gi-Coupled P2Y Receptor Signaling

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y_receptor P2Y Receptor (Gi-coupled) G_protein Gi Protein P2Y_receptor->G_protein Activates AC Adenylyl Cyclase (AC) ATP_cAMP ATP -> cAMP AC->ATP_cAMP G_protein->AC Inhibits Downstream Reduced Downstream Signaling ATP_cAMP->Downstream Agonist Agonist (ADP) Agonist->P2Y_receptor Activates RB21 This compound RB21->P2Y_receptor Inhibits

Gi-coupled P2Y receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic activity of this compound at P2 receptors.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y receptor agonist.

Workflow Diagram:

Calcium_Assay_Workflow start Start cell_culture 1. Culture cells expressing target P2Y receptor start->cell_culture dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) cell_culture->dye_loading wash 3. Wash cells to remove extracellular dye dye_loading->wash antagonist_incubation 4. Incubate cells with various concentrations of This compound wash->antagonist_incubation agonist_addition 5. Add a P2Y receptor agonist (e.g., ATP, ADP) antagonist_incubation->agonist_addition measurement 6. Measure fluorescence intensity over time using a fluorescence plate reader agonist_addition->measurement analysis 7. Analyze data to determine IC50 values measurement->analysis end End analysis->end

Calcium mobilization assay workflow.

Detailed Methodology:

  • Cell Culture:

    • Culture a suitable cell line endogenously or recombinantly expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells, HEK293 cells) in appropriate media and conditions.

    • Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium and wash the cells once with the salt solution.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Antagonist and Agonist Addition:

    • Wash the cells twice with the salt solution to remove extracellular dye.

    • Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Prepare a solution of the P2Y receptor agonist (e.g., ATP, UTP, ADP) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure baseline fluorescence for a short period.

    • Inject the agonist solution and continue to measure fluorescence intensity at regular intervals to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the response in the presence of the antagonist to the response with the agonist alone (100% activity) and buffer alone (0% activity).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start membrane_prep 1. Prepare cell membranes expressing the target P2Y receptor start->membrane_prep incubation 2. Incubate membranes with a radiolabeled P2Y ligand (e.g., [³H]MRS2500) and varying concentrations of this compound membrane_prep->incubation filtration 3. Separate bound and free radioligand by rapid filtration incubation->filtration scintillation 4. Quantify bound radioactivity using scintillation counting filtration->scintillation analysis 5. Analyze data to determine Ki values scintillation->analysis end End analysis->end

References

The Triazine Dyes: A Legacy of Covalent Color and a Future in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development, Synthesis, and Evolving Applications of Triazine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The story of triazine dyes is a vibrant thread woven through the history of modern chemistry, from the revolution of reactive dyeing in the textile industry to the cutting edge of targeted cancer therapies. This technical guide delves into the core of triazine chemistry, charting its historical development, detailing the synthesis and application of these remarkable compounds, and exploring their burgeoning role in the pharmaceutical landscape. The unique reactivity of the triazine ring, a six-membered heterocycle containing three nitrogen atoms, has been the cornerstone of its success, enabling the formation of stable covalent bonds with a variety of substrates. This property, first exploited to create exceptionally fast dyes for cellulosic fibers, is now being harnessed to design highly specific enzyme inhibitors for therapeutic intervention.

Historical Development and Discovery

The journey of triazine dyes began in the mid-20th century, marking a paradigm shift in dye chemistry. Prior to their discovery, dyeing processes relied on weaker physical interactions, resulting in colors that were often prone to fading and bleeding. The advent of reactive dyes, with the triazine moiety at their core, introduced the concept of covalent bonding between the dye molecule and the fiber, leading to unprecedented levels of wash fastness and color brilliance.

A pivotal moment in this history was the discovery by Rattee and Stephen at Imperial Chemical Industries (ICI) in 1954 that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions. This breakthrough led to the commercialization of the first reactive dyes, the Procion series by ICI, forever changing the landscape of textile dyeing. Following this pioneering work, other chemical companies like Ciba and Hoechst introduced their own ranges of triazine-based reactive dyes, such as the Cibacron and Remazol series, respectively.

The evolution of triazine dyes continued with the development of monochlorotriazine dyes, which offered different reactivity profiles and application advantages. The timeline below highlights some of the key milestones in the historical development of triazine dyes:

  • 1954: Discovery of the reaction between dichlorotriazine dyes and cellulose fibers at ICI.

  • 1956: Commercial launch of the first reactive dyes, Procion M (dichlorotriazine), by ICI.

  • 1957: Introduction of Procion H (monochlorotriazine) dyes by ICI, offering higher fixation temperatures.

  • 1957: Ciba introduces Cibacron (monochlorotriazine) dyes.

  • 1958: Hoechst launches Remazol (vinyl sulfone) dyes, another important class of reactive dyes, but triazines continued to be a major focus.

  • 1970s onwards: Development of bifunctional reactive dyes containing two reactive groups, including those with two monochlorotriazine moieties, leading to improved fixation rates.

Quantitative Data on Triazine Dye Properties

The performance of reactive dyes is assessed by several key parameters, including their reactivity, fixation efficiency, and fastness properties. The choice of the triazine reactive group (e.g., dichlorotriazine or monochlorotriazine) significantly influences these properties. Dichlorotriazine dyes are generally more reactive and can be applied at lower temperatures, while monochlorotriazine dyes are less reactive and require higher temperatures for fixation, but offer better stability.

Below is a summary of typical performance data for different types of triazine reactive dyes on cotton, compiled from various sources.

Dye TypeReactive GroupTypical Fixation Temperature (°C)Typical Fixation Efficiency (%)Light Fastness (Blue Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
Procion MX Dichlorotriazine20-4060-804-64-5
Procion H Monochlorotriazine80-9570-905-74-5
Cibacron F Monofluorotriazine40-6080-955-74-5
Bifunctional (MCT-VS) Monochlorotriazine & Vinyl Sulfone60-80>906-75

Note: The data presented are typical values and can vary depending on the specific dye structure, substrate, and application conditions.

Experimental Protocols

Synthesis of a Dichlorotriazine Azo Dye (e.g., a C.I. Reactive Red analogue)

This protocol describes the synthesis of a dichlorotriazine reactive dye by coupling a diazotized aromatic amine to a suitable coupling component, followed by condensation with cyanuric chloride.

Materials:

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

  • Aniline-2,5-disulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Acetone

  • Sodium chloride (NaCl)

Procedure:

Stage 1: Diazotization of Aniline-2,5-disulfonic acid

  • Dissolve a specific molar equivalent of aniline-2,5-disulfonic acid in water and cool the solution to 0-5°C in an ice bath.

  • Slowly add concentrated hydrochloric acid to the solution.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

  • Stir the mixture for 30-60 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

Stage 2: First Condensation of H-acid with Cyanuric Chloride

  • Prepare a suspension of cyanuric chloride in ice-water.

  • Separately, dissolve H-acid in water and neutralize it with a sodium carbonate solution to a pH of 6.5-7.0.

  • Slowly add the H-acid solution to the cyanuric chloride suspension while maintaining the temperature at 0-5°C and the pH at 4.5-5.5 by the controlled addition of a sodium carbonate solution.

  • Stir the reaction mixture for 2-3 hours.

Stage 3: Azo Coupling

  • To the reaction mixture from Stage 2, slowly add the diazonium salt solution prepared in Stage 1.

  • Maintain the temperature at 10-15°C and the pH at 5.0-6.0 with the addition of a sodium carbonate solution.

  • Stir the reaction for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

Stage 4: Isolation

  • Salt out the synthesized dye by adding sodium chloride to the reaction mixture.

  • Filter the precipitated dye and wash it with a brine solution.

  • Dry the dye in a vacuum oven at 60°C.

Application of a Monochlorotriazine (Hot-Brand) Reactive Dye to Cotton Fabric

This protocol outlines the exhaust dyeing of cotton fabric with a monochlorotriazine reactive dye.

Materials:

  • Scoured and bleached cotton fabric

  • Monochlorotriazine reactive dye (e.g., a Procion H type)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Wetting agent

  • Sequestering agent

Procedure:

  • Prepare the Dyebath: Fill a dyeing vessel with water to the desired liquor ratio (e.g., 20:1). Add a wetting agent and a sequestering agent to the bath.

  • Dye Dissolution: Make a paste of the reactive dye with a small amount of cold water and then dissolve it by adding hot water (80-85°C). Add the dissolved dye to the dyebath.

  • Dyeing - Exhaustion Phase: Introduce the pre-wetted cotton fabric into the dyebath at room temperature. Raise the temperature to the recommended dyeing temperature for the specific dye (typically 80-95°C for hot-brand reactive dyes) over 30 minutes. Add the electrolyte (NaCl or Na₂SO₄) in portions over this period to promote dye exhaustion onto the fabric. Continue dyeing at this temperature for 30 minutes.

  • Dyeing - Fixation Phase: Add the pre-dissolved alkali (sodium carbonate) to the dyebath in portions over 15 minutes to raise the pH to 10.5-11.0. This initiates the covalent reaction between the dye and the cellulose. Continue the dyeing for another 45-60 minutes at the same temperature.

  • Washing Off: After dyeing, drain the dyebath. Rinse the fabric thoroughly with cold water.

  • Soaping: Treat the dyed fabric in a boiling solution containing a non-ionic detergent for 15 minutes to remove any unfixed, hydrolyzed dye.

  • Final Rinsing and Drying: Rinse the fabric again with hot and then cold water until the water runs clear. Dry the fabric.

Triazine Dyes in Drug Development

The inherent reactivity and structural versatility of the triazine scaffold have made it a privileged structure in medicinal chemistry. Triazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. Their ability to act as specific enzyme inhibitors is of particular interest to drug development professionals.

Inhibition of Signaling Pathways in Cancer

Several triazine-based compounds have been developed as potent inhibitors of key signaling pathways that are often dysregulated in cancer. One of the most well-studied pathways is the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and growth.

EGFR_PI3K_AKT_mTOR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Triazine_Inhibitor Triazine-based Inhibitor Triazine_Inhibitor->EGFR Inhibits Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTOR Inhibits

EGFR/PI3K/AKT/mTOR pathway inhibition by triazine derivatives.

As depicted in the diagram, triazine-based inhibitors can be designed to target different kinases within this pathway, such as EGFR, PI3K, or mTOR, thereby blocking the downstream signaling that leads to uncontrolled cell growth.

Inhibition of Glycosyltransferases

Certain triazine dyes, such as Cibacron Blue 3GA and Reactive Red 120, have been found to be potent inhibitors of various enzymes, including glycosyltransferases. These enzymes are involved in the synthesis of complex carbohydrates and play critical roles in numerous biological processes. The inhibitory action of these dyes is often due to their structural similarity to the natural nucleotide sugar substrates of these enzymes, leading to competitive inhibition.

Competitive_Inhibition cluster_enzyme Glycosyltransferase Enzyme Enzyme (Active Site) Product Glycosylated Product Enzyme->Product Catalyzes No_Reaction No Reaction Enzyme->No_Reaction Substrate Nucleotide Sugar (e.g., GDP-Fucose) Substrate->Enzyme Binds Inhibitor Triazine Dye (e.g., Reactive Red 120) Inhibitor->Enzyme Competitively Binds

Competitive inhibition of a glycosyltransferase by a triazine dye.

In this mechanism, the triazine dye competes with the natural substrate for binding to the active site of the enzyme. When the inhibitor is bound, the enzyme is unable to bind its substrate, and the catalytic reaction is blocked. This principle is being explored for the development of novel therapeutics targeting diseases where glycosyltransferase activity is dysregulated.

Experimental Workflow for Screening Triazine-based Inhibitors

The discovery of novel triazine-based enzyme inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Inhibitor_Screening_Workflow Library Triazine Compound Library Synthesis Screening High-Throughput Enzyme Activity Assay Library->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Improved Potency & Selectivity) SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Clinical Clinical Development In_Vivo->Clinical

A typical workflow for the discovery of triazine-based enzyme inhibitors.

This workflow begins with the synthesis of a diverse library of triazine compounds, which are then screened for their ability to inhibit the target enzyme in a high-throughput format. Promising "hits" are further characterized to understand their structure-activity relationship, leading to the design and synthesis of more potent and selective "lead" compounds. These lead compounds then undergo rigorous preclinical and clinical testing to evaluate their therapeutic potential.

Conclusion

From their revolutionary impact on the textile industry to their promising future in medicine, triazine-based compounds have demonstrated remarkable versatility and utility. The foundational principles of their reactivity, established through the development of reactive dyes, are now being applied to the rational design of targeted therapeutics. This guide has provided a comprehensive overview of the historical development, synthesis, and diverse applications of triazine dyes and their derivatives. As research continues to uncover the vast potential of the triazine scaffold, it is certain that this remarkable class of compounds will continue to color our world and improve human health in profound ways.

A Technical Guide to the Phthalocyanine Chromophore in C.I. Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the copper phthalocyanine chromophore within the structure of C.I. Reactive Blue 21, a vinyl sulfone-type reactive dye. It details the dye's chemical structure, quantitative properties, reaction mechanisms, and relevant experimental protocols, making it a valuable resource for professionals in chemical research and drug development.

Introduction to this compound

C.I. This compound is a well-known reactive dye valued for its brilliant turquoise-blue shade and excellent fastness properties, particularly on cellulosic fibers like cotton. Its core structure is based on a copper (II) phthalocyanine complex, a large, planar macrocyclic molecule that is responsible for its characteristic color. The reactivity of the dye is conferred by the presence of vinyl sulfone groups, which can form stable, covalent bonds with nucleophilic groups present in textile fibers or potentially with biological macromolecules.

The stability of the phthalocyanine ring system, combined with the reactive nature of the vinyl sulfone groups, has made this class of compounds interesting not only in the textile industry but also in diverse fields such as photodynamic therapy, catalysis, and as labeling agents in biochemical research.

Chemical Structure and Properties

The chromophore of this compound is copper (II) phthalocyanine. This central unit is substituted with sulfonic acid groups to ensure water solubility and with sulfonamide linkers that attach the reactive vinyl sulfone precursors. The reactive form of the dye is the β-sulfatoethylsulfone group, which, under alkaline conditions, eliminates a sulfate group to form the highly reactive vinyl sulfone moiety.

  • Chemical Name: Copper, [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, sulfonated, [[(2-sulfooxy)ethyl]sulfonyl] derivs.

  • CAS Number: 73049-92-0

  • C.I. Name: this compound

  • Molecular Formula (Illustrative): The exact molecular formula can vary due to the degree of sulfonation, but a representative structure is often depicted with multiple reactive groups.

The large, aromatic phthalocyanine system is responsible for the intense absorption in the red region of the visible spectrum, leading to the observed brilliant blue-green color.

Quantitative Data

The following table summarizes key quantitative data for C.I. This compound, compiled from various technical sources.

PropertyValueConditions / Notes
Spectroscopic Properties
Absorption Maximum (λmax)~620 nm and ~665 nmIn aqueous solution. The two peaks are characteristic of phthalocyanine aggregation.
Molar Extinction CoefficientHigh, characteristic of phthalocyanine dyes.Specific value is dependent on purity and aggregation state.
Physicochemical Properties
SolubilityWater SolubleDue to the presence of sulfonic acid groups.
Application Properties
Fixation Efficiency70-80%On cellulosic fibers under optimal conditions.
Optimal Fixation pH10.5 - 11.5For reaction with cellulose.
Optimal Fixation Temperature60°CFor the vinyl sulfone reaction.
Fastness Properties (ISO)
Light Fastness (Xenon Arc)7 (Excellent)On cellulose.
Washing Fastness (ISO 105-C06)4-5 (Good to Excellent)
Rubbing Fastness (ISO 105-X12)4-5 (Dry), 3-4 (Wet)

Reaction Mechanism and Synthesis Outline

The utility of this compound hinges on a two-stage reaction mechanism: activation of the reactive group and its subsequent covalent bonding to a substrate.

  • Activation: The β-sulfatoethylsulfone group is stable in the dye solution. Under alkaline conditions (pH > 10), it undergoes an elimination reaction to form the highly electrophilic vinyl sulfone group.

  • Fixation: The newly formed vinyl sulfone group acts as a Michael acceptor. It reacts with nucleophiles, such as the hydroxyl groups of cellulose fibers or amino groups in proteins, via a nucleophilic addition reaction. This forms a stable ether or amine bond, permanently fixing the chromophore to the substrate.

A simplified logical flow for the synthesis of a vinyl sulfone phthalocyanine dye is outlined below.

G Phthalo Phthalic Anhydride + Urea + CuCl2 CuPc Crude Copper Phthalocyanine (CuPc) Phthalo->CuPc Heating Sulfonation Sulfonation (Oleum) CuPc->Sulfonation CuPc_SO3H Sulfonated CuPc Sulfonation->CuPc_SO3H Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) CuPc_SO3H->Chlorosulfonation CuPc_SO2Cl CuPc Sulfonyl Chloride Chlorosulfonation->CuPc_SO2Cl Condensation Condensation CuPc_SO2Cl->Condensation Amine H2N-Ar-SO2CH2CH2OSO3H (Aniline derivative) Amine->Condensation RB21 This compound (β-sulfatoethylsulfone form) Condensation->RB21 G start Start prep Prepare Dye Bath: - this compound - Sodium Sulfate (Electrolyte) - Water start->prep dyeing Immerse Cotton Heat to 60°C Hold for 30 min prep->dyeing fix Add Soda Ash (Alkali) Hold at 60°C for 60 min dyeing->fix rinse Cold Rinse fix->rinse soap Soaping at 95°C (Remove unfixed dye) rinse->soap final_rinse Hot & Cold Rinse soap->final_rinse end Dry Fabric final_rinse->end G Dye_SE Dye-SO2-CH2-CH2-OSO3H (β-sulfatoethylsulfone form) Dye_VS Dye-SO2-CH=CH2 (Vinyl Sulfone - Activated) Dye_SE->Dye_VS Elimination of HSO4- OH_minus OH- (Alkali) OH_minus->Dye_SE Cell_OH Cellulose-OH (Substrate) OH_minus->Cell_OH Covalent_Bond Dye-SO2-CH2-CH2-O-Cellulose (Stable Ether Bond) Dye_VS->Covalent_Bond Nucleophilic Addition Cell_O_minus Cellulose-O- (Cellulosate Anion) Cell_OH->Cell_O_minus Deprotonation Cell_O_minus->Covalent_Bond

Methodological & Application

Application Notes and Protocols for Reactive Blue 21 in Dye-Ligand Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins and other biomolecules. This method leverages the specific binding interactions between immobilized reactive dyes and target molecules. Among the various dyes utilized, Reactive Blue 21, a phthalocyanine dye, has proven to be a robust and effective ligand for the purification of a wide range of proteins, particularly those with nucleotide-binding sites or specific hydrophobic and electrostatic surface characteristics.

This compound's chemical structure allows for a combination of electrostatic, hydrophobic, and hydrogen bonding interactions with proteins, leading to a pseudo-affinity that is both selective and high-capacity.[1][2] Its stability, low cost, and ease of immobilization onto chromatography matrices make it an attractive choice for both laboratory-scale and industrial-scale protein purification.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in dye-ligand affinity chromatography.

Principle of Separation

This compound is covalently coupled to a solid support matrix, typically agarose beads.[5] When a complex protein mixture is passed through a column packed with this resin, target proteins with an affinity for the dye bind to the immobilized ligand.[6] Non-binding proteins and other contaminants pass through the column and are washed away. The bound target protein is then recovered by changing the buffer conditions to disrupt the dye-protein interaction, a process known as elution.[7][8] This can be achieved by altering the pH, increasing the ionic strength of the buffer, or by introducing a competing molecule.[7][9]

Key Applications

This compound affinity chromatography is particularly effective for the purification of:

  • Albumin: Due to its high affinity for serum albumins, this compound is widely used for the purification of recombinant human serum albumin (rHSA) and for the depletion of albumin from plasma or serum samples to enrich for lower abundance proteins.[10][11][12]

  • Dehydrogenases: Enzymes such as lactate dehydrogenase (LDH) that utilize NAD+/NADH as cofactors often exhibit strong binding to this compound, which mimics the structure of these dinucleotides.[6][13][14]

  • Kinases and other nucleotide-binding proteins: The dye's structure facilitates interaction with the ATP/GTP binding sites of various kinases and other enzymes.[6]

  • Interferons: This method has been successfully applied to the purification of interferons.[6]

Data Presentation

Table 1: Performance Characteristics of this compound Affinity Chromatography for Protein Purification
Target ProteinSourceMatrixBinding Capacity (mg/mL)Purification FoldRecovery (%)Reference
Human Serum Albumin (HSA)Recombinant6% Cross-linked Agarose≥5>10>90[5]
Lactate Dehydrogenase (LDH)Rabbit Red Blood CellsCibacron Blue AgaroseNot Specified1500-2500 (overall)45-60 (overall)[15]
Lactate Dehydrogenase (LDH)Turtle White MuscleCibacron Blue 3GANot Specified1.1 (initial step)23 (overall)[13]

Note: Purification fold and recovery can vary significantly depending on the starting material purity, experimental conditions, and subsequent purification steps.

Experimental Protocols

Protocol 1: Purification of Human Serum Albumin (HSA)

This protocol outlines the steps for purifying HSA from a clarified cell culture supernatant using a column packed with this compound-agarose.

1. Materials:

  • This compound-Agarose resin (e.g., from G-Biosciences)[5]

  • Chromatography column

  • Peristaltic pump and tubing

  • UV-Vis spectrophotometer or protein detector

  • Fraction collector

  • Binding Buffer: 10 mM Sodium Phosphate, pH 6.5[7]

  • Elution Buffer: 10 mM Sodium Phosphate, 1 M NaCl, pH 6.5[7]

  • Regeneration Solution 1: 0.1 M NaOH[7]

  • Regeneration Solution 2: High pH buffer (100 mM Tris-HCl, 500 mM NaCl, pH 8.5) followed by a low pH buffer (100 mM sodium acetate, 500 mM NaCl, pH 4.5)

  • Storage Solution: 20% Ethanol[5]

2. Column Packing and Equilibration:

  • Degas the this compound-Agarose resin slurry.[4]

  • Pack the column with the resin according to the manufacturer's instructions to achieve a uniform bed.

  • Wash the column with 5 column volumes (CV) of purified water to remove the storage solution.

  • Equilibrate the column with 5-10 CV of Binding Buffer at a linear flow rate of 10-20 cm/h.[16] Monitor the column effluent's pH and conductivity until they match the Binding Buffer.

3. Sample Application:

  • Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm filter) to remove any particulate matter.[16]

  • Adjust the pH of the sample to match the Binding Buffer (pH 6.5).[7]

  • Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 13.3 mL/min for a 90 mL column).[7] The loading capacity is approximately 0.78 mg of target protein per mL of packed resin.[7]

  • Collect the flow-through fraction for analysis of unbound proteins.

4. Washing:

  • Wash the column with 10 CV of Binding Buffer, or until the absorbance at 280 nm of the effluent returns to baseline.[7] This step removes non-specifically bound proteins.

  • Collect the wash fractions.

5. Elution:

  • Elute the bound HSA from the column using the Elution Buffer. This can be done using a step elution or a linear gradient.

    • Step Elution: Apply 5 CV of Elution Buffer to the column.

    • Gradient Elution: Create a linear gradient from 0% to 100% Elution Buffer over 10-20 CV.

  • Collect fractions of a suitable volume (e.g., 1/3 of the column volume).[17]

  • Monitor the protein concentration in the eluted fractions by measuring the absorbance at 280 nm.

  • Pool the fractions containing the purified HSA.

6. Regeneration and Storage:

  • To regenerate the column for reuse, wash with 3 CV of 0.1 M NaOH.[7]

  • Alternatively, for more stringent cleaning, wash with 5 CV of high pH buffer followed by 5 CV of low pH buffer, repeating this cycle 4-5 times.

  • Re-equilibrate the column immediately with Binding Buffer.

  • For long-term storage, wash the column with 5 CV of purified water and then store in 20% ethanol at 4°C.[5][18]

Protocol 2: Purification of Lactate Dehydrogenase (LDH)

This protocol describes the purification of LDH from a crude cell lysate using this compound affinity chromatography.

1. Materials:

  • This compound-Agarose resin (Cibacron Blue 3GA-agarose)

  • Chromatography column

  • Homogenization Buffer (Buffer A): e.g., 20 mM Tris-HCl, pH 7.5, containing protease inhibitors.[13]

  • Equilibration/Wash Buffer: Buffer A[13]

  • Elution Buffer 1 (with salt gradient): A linear gradient of 0-2 M KCl in Buffer A.[13]

  • Elution Buffer 2 (with cofactor): Equilibration buffer containing 5 mM NADH.[19]

  • LDH Activity Assay Reagents: 1.8 mM sodium pyruvate, 5 mM NADH in Tris buffer.[19]

2. Column Preparation:

  • Pack and equilibrate the this compound-Agarose column with Buffer A as described in Protocol 1.

3. Sample Preparation and Application:

  • Prepare a crude cell lysate by homogenizing the tissue or cells in Buffer A.

  • Clarify the lysate by centrifugation.

  • Apply the clarified lysate to the equilibrated column.

4. Washing:

  • Wash the column with at least 10 CV of Buffer A to remove unbound proteins.[13]

5. Elution:

  • Elute the bound LDH using either a salt gradient or by specific elution with its cofactor, NADH.

    • Salt Gradient Elution: Apply a linear gradient of 0-2 M KCl in Buffer A.[13]

    • Cofactor Elution: Apply Elution Buffer 2 (containing 5 mM NADH) to the column.[19] This method provides higher specificity.

  • Collect fractions and monitor both protein concentration (A280 nm) and LDH activity.

6. LDH Activity Assay:

  • In a cuvette, mix 1.8 mL of Tris buffer, 1.0 mL of 1.8 mM sodium pyruvate, and 0.1 mL of 5 mM NADH.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme fraction.

  • Monitor the decrease in absorbance at 340 nm as a function of time, which corresponds to the oxidation of NADH.[19]

7. Regeneration and Storage:

  • Regenerate and store the column as described in Protocol 1.

Visualizations

Experimental Workflow for Protein Purification

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Cycle cluster_analysis Analysis cluster_maintenance Column Maintenance p1 Pack Column with This compound Resin p2 Equilibrate with Binding Buffer p1->p2 s1 Load Clarified Sample p2->s1 w1 Wash with Binding Buffer s1->w1 e1 Elute with Elution Buffer w1->e1 a1 Collect Fractions e1->a1 a2 Monitor A280 & Activity Assay a1->a2 a3 Pool Purified Protein a2->a3 r1 Regenerate Column a3->r1 s2 Store in 20% Ethanol r1->s2

Caption: Experimental workflow for protein purification.

Signaling Pathway of Lactate Dehydrogenase (LDH) in Aerobic Glycolysis

Caption: LDH signaling in aerobic glycolysis.

Role of Serum Albumin in Cellular Signaling

albumin_signaling cluster_cell Cell cluster_transport Transport Functions cluster_antioxidant Antioxidant Properties Albumin Serum Albumin Receptor Cell Surface Receptor Albumin->Receptor Endocytosis Endocytosis Albumin->Endocytosis Ligands Ligands (Fatty Acids, Hormones, Drugs, Copper) Albumin->Ligands ROS_RNS ROS / RNS Scavenging Albumin->ROS_RNS PI3K PI3K Receptor->PI3K NFkB NF-κB Endocytosis->NFkB Activation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition GeneExpression Gene Expression (e.g., IL-8) NFkB->GeneExpression Upregulation

Caption: Albumin's role in cellular signaling.

References

Application Note: High-Purity Protein Purification Using Reactive Blue 21 Agarose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Reactive Blue 21 agarose is a widely used affinity chromatography resin for the purification of a variety of proteins. The matrix consists of agarose beads to which the triazine dye, this compound, is covalently attached. This dye molecule exhibits a structural similarity to nucleotide cofactors such as NAD⁺ and NADP⁺, making it an effective ligand for the purification of a broad range of enzymes, including dehydrogenases, kinases, and reductases.[1] The affinity for these proteins is based on a combination of substrate/cofactor mimicry, as well as hydrophobic and ion-exchange interactions.[1] This application note provides a detailed protocol for protein purification using this compound agarose, including column and batch methods, buffer compositions, and expected performance characteristics.

Principle of Separation

The purification principle relies on the specific and reversible binding of target proteins to the immobilized this compound dye. A crude protein sample is loaded onto an equilibrated this compound agarose column. Proteins with an affinity for the dye, particularly those with nucleotide-binding sites, will bind to the resin.[1] Unbound proteins and contaminants are washed away. The bound target protein is then recovered by changing the buffer conditions to disrupt the interaction, such as increasing the ionic strength or using a competitive eluent.[1][2]

Binding Mechanism

The diagram below illustrates the principle of competitive binding at the nucleotide-binding site of a target enzyme.

G Figure 1: Binding Mechanism of this compound cluster_enzyme Target Protein (e.g., Dehydrogenase) cluster_ligand Ligands Enzyme Enzyme BindingSite Nucleotide- Binding Site ReactiveBlue This compound (Immobilized on Agarose) ReactiveBlue->BindingSite Binds (Structural Mimicry) NAD Natural Cofactor (e.g., NAD+) NAD->BindingSite Binds (Natural Interaction)

Caption: this compound mimics natural cofactors, enabling binding to the active sites of enzymes.

Experimental Protocols

Materials and Buffers

The following tables summarize typical buffer compositions and materials required for purification.

Table 1: Recommended Buffer Compositions

Buffer TypeCompositionTypical pHPurpose
Equilibration/Wash Buffer A 10-50 mM Tris-HCl, 10-50 mM Phosphate7.0 - 8.5Equilibrates the resin and washes away unbound proteins.
Elution Buffer B1 (High Salt) Equilibration Buffer + 1.0-2.0 M NaCl or KCl7.5 - 8.0Disrupts ionic interactions to elute bound proteins.[1]
Elution Buffer B2 (Competitive) Equilibration Buffer + 5-20 mM NAD⁺, NADP⁺, or AMP7.0 - 8.5Competitively displaces the target protein from the resin.
Elution Buffer B3 (pH Shift) 100 mM Glycine-HCl or other suitable buffer2.5 - 3.0Alters protein conformation to release it from the ligand.
Regeneration Solution High Salt Buffer followed by 6 M Urea or 0.5 M NaOHN/AStrips tightly bound proteins and contaminants.
Storage Solution Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide or 20% Ethanol~7.4Prevents microbial growth during long-term storage.

Table 2: Performance Characteristics

ParameterValue/RangeNotes
Matrix Cross-linked AgaroseProvides a stable and porous support for the ligand.
Binding Capacity Can exceed 20 mg/mL of resinHighly dependent on the specific protein, pH, and ionic strength.[1]
Recommended Flow Rate 15-30 cm/hSlower flow rates can improve binding efficiency.
Storage Temperature 2-8 °CDo not freeze the agarose resin.[3]
Purification Workflow

The general workflow for protein purification using this compound agarose is outlined below.

G Figure 2: General Protein Purification Workflow ResinPrep 1. Resin Preparation (Rehydration & Degassing) Equilibration 2. Column Equilibration ResinPrep->Equilibration SampleLoad 3. Sample Application Equilibration->SampleLoad Wash 4. Wash Unbound Proteins SampleLoad->Wash Elution 5. Elution of Target Protein Wash->Elution Analysis 6. Analysis of Fractions (SDS-PAGE, Protein Assay) Elution->Analysis

Caption: Standard workflow for affinity chromatography from resin preparation to final analysis.

Step-by-Step Protocol: Column Chromatography
  • Resin Preparation:

    • If supplied as a lyophilized powder, rehydrate the resin using at least 200 mL of equilibration buffer per gram of dry resin.[1]

    • For a pre-swollen resin, gently resuspend the slurry and transfer the required amount to a suitable column.

    • Allow the resin to settle and wash with 5-10 column volumes (CVs) of deionized water.

    • Degas all buffers to prevent air bubbles from entering the column.[3]

  • Column Equilibration:

    • Equilibrate the column by washing with 5-10 CVs of Equilibration/Wash Buffer A.

    • Monitor the pH and conductivity of the column effluent until it matches that of the equilibration buffer.

  • Sample Preparation and Application:

    • Prepare the protein sample by centrifuging or filtering (0.45 µm filter) to remove any particulate matter.[3]

    • Ensure the sample is in a buffer compatible with binding (similar pH and low ionic strength to the equilibration buffer). If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Apply the prepared sample to the column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column).[3]

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CVs of Equilibration/Wash Buffer A.[1][3]

    • Continue washing until the absorbance at 280 nm (A280) of the flow-through returns to baseline, indicating that all unbound protein has been removed.

  • Elution:

    • Elute the bound target protein using an appropriate elution buffer (see Table 1).

      • High Salt Elution: Apply a linear gradient or a step of 1.0-2.0 M NaCl in equilibration buffer.

      • Competitive Elution: Apply equilibration buffer containing a competing ligand (e.g., 10 mM NAD⁺). This method is often gentler and yields a more specific elution.

    • Collect fractions of 0.5-1.0 mL and monitor the protein concentration by measuring A280.[4]

    • Pool the fractions containing the purified protein. If a low pH elution buffer was used, immediately neutralize the fractions by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Analysis:

    • Analyze the collected fractions (flow-through, wash, and elution) using SDS-PAGE to assess purity and estimate molecular weight.

    • Perform a protein concentration assay (e.g., Bradford or BCA) on the pooled fractions.

Step-by-Step Protocol: Batch Purification

Batch purification is suitable for small-scale purifications or for screening binding conditions.[5]

  • Resin and Sample Preparation:

    • Prepare the required amount of resin slurry (e.g., 1 mL of 50% slurry) in a conical tube.

    • Equilibrate the resin by washing twice with 5-10 volumes of Equilibration Buffer A. Centrifuge at low speed (e.g., 1000 x g for 1-2 minutes) to pellet the resin between washes.[4]

    • Prepare the protein sample as described for column chromatography.

  • Binding:

    • Add the prepared protein sample to the equilibrated resin.

    • Incubate on a rocker or rotator for 1-2 hours at 4°C to allow for binding.

  • Washing:

    • Pellet the resin by centrifugation and carefully remove the supernatant (this is the unbound fraction).

    • Add 5-10 volumes of Wash Buffer A, resuspend the resin, and incubate for 5-10 minutes.

    • Repeat the centrifugation and wash step 2-3 times.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the washed resin.

    • Incubate for 10-15 minutes with gentle mixing.

    • Centrifuge and collect the supernatant containing the purified protein. Repeat elution if necessary.

Resin Regeneration and Storage
  • To regenerate the resin, wash the column with 3-5 CVs of high-salt buffer (e.g., 2 M NaCl), followed by 3-5 CVs of a chaotropic agent like 6 M urea or 0.5 M NaOH to remove any precipitated or tightly bound proteins.[1]

  • Immediately re-equilibrate the column with Equilibration Buffer A until the pH and conductivity are stable.

  • For long-term storage, wash the resin with 3-5 CVs of a storage solution (e.g., 20% ethanol) and store at 2-8 °C.[1]

References

Application Notes and Protocols for the Purification of Nucleotide-Binding Proteins Using Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21, a polycyclic aromatic dye, serves as a versatile and cost-effective ligand in affinity chromatography for the purification of a wide range of nucleotide-binding proteins. Its chemical structure mimics the conformation of nucleotide cofactors such as NAD⁺, NADP⁺, ATP, and GTP, allowing for group-specific affinity purification. This characteristic makes it an invaluable tool for isolating and studying enzymes like dehydrogenases, kinases, and other ATP/GTP-binding proteins, which are often key targets in drug development and biomedical research.

The interaction between this compound and nucleotide-binding proteins is primarily based on a combination of electrostatic and hydrophobic interactions. The dye's sulfonate groups engage in ionic interactions with positively charged residues in the nucleotide-binding pocket, while the aromatic rings interact with hydrophobic regions. This pseudo-affinity allows for the binding of a broad range of proteins that recognize nucleotide structures. Elution of the bound protein is typically achieved by increasing the ionic strength of the buffer to disrupt electrostatic interactions or, more specifically, by introducing a competing nucleotide cofactor (e.g., ATP, NADH) that displaces the protein from the dye ligand.

These application notes provide a comprehensive guide to utilizing this compound affinity chromatography for the purification of various nucleotide-binding proteins, complete with detailed protocols, quantitative data from published studies, and visual aids to facilitate experimental design and execution.

Data Presentation: Purification of Nucleotide-Binding Proteins

The following tables summarize the purification of various nucleotide-binding proteins using triazine dye affinity chromatography, primarily with Cibacron Blue F3G-A, a dye structurally and functionally similar to this compound. These examples demonstrate the efficiency of this technique in achieving high purification folds and specific activities.

Table 1: Purification of Dehydrogenases

EnzymeSourcePurification FoldSpecific Activity (U/mg)Yield (%)Elution ConditionReference
Lactate Dehydrogenase Pig Heart~15Not Reported~755 mM NADH[1]
Glucose-6-Phosphate Dehydrogenase Camel Liver631.8049.6NADP⁺ Gradient[2]
6-Phosphogluconate Dehydrogenase E. coli10Not ReportedHigh1 mM NADP⁺[3]
NAD(P)H:Quinone Reductase Rat Liver Cytosol>90 (from cytosol)Not Reported~80High Salt[4]

Table 2: Purification of Kinases

EnzymeSourcePurification FoldSpecific Activity (U/mg)Yield (%)Elution ConditionReference
Phosphofructokinase Rana ridibunda Erythrocytes5701.94Not ReportedATP Gradient[5]
Pyruvate Kinase Carcinus maenas HepatopancreasNot Reported240Not ReportedNot Reported[6]
Pyruvate Kinase Rana ridibunda Erythrocytes7800Not ReportedNot ReportedNot Reported[7]

Experimental Protocols

Protocol 1: General Purification of a Nucleotide-Binding Protein using this compound Affinity Chromatography

This protocol provides a general framework for the purification of a nucleotide-binding protein. Optimization of buffer pH, ionic strength, and elution conditions may be necessary for specific proteins.

Materials:

  • This compound-Agarose or similar matrix (e.g., Blue Sepharose)

  • Chromatography column

  • Peristaltic pump and fraction collector (optional, but recommended)

  • Spectrophotometer or protein assay reagents

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Elution Buffer (Salt Gradient): 20 mM Tris-HCl, pH 7.5, containing 2.0 M NaCl

  • Elution Buffer (Specific Ligand): Binding buffer containing 1-10 mM of the specific nucleotide (e.g., ATP, NADH, NADP⁺)

  • Regeneration Buffers:

    • High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

    • Low pH Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5

  • Storage Solution: 20% Ethanol

Procedure:

  • Column Packing and Equilibration:

    • Prepare a slurry of the this compound resin in Binding Buffer.

    • Pack the column to the desired bed volume.

    • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match the buffer.

  • Sample Preparation and Loading:

    • Clarify the crude protein extract by centrifugation or filtration to remove any particulate matter.

    • Exchange the buffer of the sample to the Binding Buffer using dialysis or a desalting column.

    • Load the prepared sample onto the equilibrated column at a flow rate of approximately 0.5-1 mL/min. The total protein loaded should not exceed the binding capacity of the resin (typically 10-20 mg of human serum albumin per mL of resin).

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

    • (Optional) For proteins that bind non-specifically through ionic interactions, a wash step with a buffer of intermediate salt concentration (e.g., 0.1-0.2 M NaCl in Binding Buffer) can be performed.

  • Elution:

    • Option A: Salt Gradient Elution: Elute the bound protein with a linear gradient of 0-2.0 M NaCl in Binding Buffer over 10-20 column volumes. Collect fractions and monitor the protein concentration. This method is useful for separating proteins with different binding affinities.

    • Option B: Specific Elution: Elute the specifically bound protein by applying the Elution Buffer containing the competing nucleotide. A step gradient with 1-10 mM of the nucleotide is often effective.[3] Collect fractions and monitor for protein.

  • Analysis of Fractions:

    • Assay the collected fractions for total protein content and for the specific activity of the target enzyme.

    • Analyze the purity of the fractions using SDS-PAGE.

  • Column Regeneration and Storage:

    • Regenerate the column by washing with 3-5 column volumes of alternating high pH and low pH buffers.[8]

    • Re-equilibrate the column with Binding Buffer.

    • For long-term storage, wash the column with water and then store in 20% ethanol at 4°C.[9]

G cluster_prep Column Preparation cluster_load Sample Application cluster_purify Purification cluster_analysis Analysis & Regeneration P1 Pack Column with This compound Resin P2 Equilibrate with Binding Buffer P1->P2 S2 Load Sample onto Column P2->S2 S1 Prepare and Clarify Protein Sample S1->S2 W1 Wash with Binding Buffer S2->W1 W2 Wash with Intermediate Salt (Optional) W1->W2 E1 Elute with Salt Gradient or Specific Nucleotide W2->E1 A1 Collect and Analyze Fractions (Purity, Activity) E1->A1 R1 Regenerate Column A1->R1 R2 Store Column R1->R2

Figure 1: Experimental workflow for protein purification using this compound affinity chromatography.
Protocol 2: Purification of NAD(P)⁺-Dependent Dehydrogenases

This protocol is optimized for the purification of dehydrogenases that utilize NAD⁺ or NADP⁺ as cofactors.

Materials:

  • Binding Buffer: 10 mM Potassium Phosphate, pH 6.5

  • Wash Buffer: 10 mM Potassium Phosphate, pH 8.5

  • Elution Buffer: 10 mM Potassium Phosphate, pH 8.5, containing 10 mM NAD⁺ or NADP⁺

Procedure:

  • Column Preparation and Equilibration: Equilibrate the this compound column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the clarified and buffer-exchanged sample onto the column.

  • Washing: Wash the column with Binding Buffer until the A280 returns to baseline. Subsequently, wash with the Wash Buffer (pH 8.5) to remove weakly bound proteins.

  • Elution: Elute the bound dehydrogenase by applying the Elution Buffer containing the specific nucleotide cofactor (NAD⁺ or NADP⁺).

  • Analysis and Regeneration: Analyze the fractions for purity and activity, and regenerate the column as described in Protocol 1.

Protocol 3: Purification of ATP-Dependent Kinases

This protocol is tailored for the purification of kinases that bind ATP.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 M KCl

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM ATP

Procedure:

  • Column Preparation and Equilibration: Equilibrate the this compound column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the clarified and buffer-exchanged sample containing the kinase of interest.

  • Washing: Wash the column with Binding Buffer to remove unbound proteins. Then, wash with the high-salt Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the kinase by applying the Elution Buffer containing ATP. The ATP will compete with the dye for the nucleotide-binding site of the kinase.

  • Analysis and Regeneration: Analyze the collected fractions and regenerate the column as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway: The MAPK/ERK Cascade

Many kinases purified using this compound are components of critical signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key cascade involved in cell proliferation, differentiation, and survival. This pathway is often dysregulated in cancer, making its components important drug targets.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Figure 2: Simplified diagram of the MAPK/ERK signaling pathway.
Logical Relationship: Principle of this compound Affinity Chromatography

The purification process relies on the specific and reversible binding of nucleotide-binding proteins to the immobilized this compound dye.

Affinity_Principle cluster_binding Binding Phase cluster_elution Elution Phase CrudeExtract Crude Protein Mixture RB21_Resin This compound Resin CrudeExtract->RB21_Resin Loading TargetProtein Nucleotide-Binding Protein TargetProtein->RB21_Resin Specific Binding OtherProteins Other Proteins OtherProteins->RB21_Resin Flow-through BoundComplex Target Protein Bound to Resin ElutingLigand Competing Nucleotide (e.g., ATP) PurifiedProtein Purified Nucleotide-Binding Protein BoundComplex->PurifiedProtein Elution ElutingLigand->BoundComplex Displacement

Figure 3: Principle of affinity purification using this compound.

Conclusion

This compound affinity chromatography is a powerful, robust, and economical method for the group-specific purification of nucleotide-binding proteins. The protocols and data presented here provide a solid foundation for researchers to develop and optimize purification strategies for their specific proteins of interest. The versatility of this technique makes it an essential tool in the study of enzymes and other proteins involved in critical cellular processes, thereby aiding in basic research and the development of novel therapeutics.

References

Application Notes and Protocols for Reactive Blue 21 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Reactive Blue 21 (RB 21), a phthalocyanine-based reactive dye, for dyeing cellulosic fibers such as cotton. The document details optimized dyeing parameters, expected outcomes, and standardized protocols for performance evaluation.

Overview and Principle

This compound is a water-soluble anionic dye widely used for its brilliant turquoise blue shade and good fastness properties.[1] Like other reactive dyes, its application on cellulosic fibers (e.g., cotton) is a three-stage process:

  • Exhaustion: Adsorption of dye molecules onto the fiber surface from the aqueous solution, facilitated by an electrolyte.

  • Fixation: Formation of a stable, covalent bond between the dye's reactive group and the hydroxyl groups of the cellulose fiber under alkaline conditions.[2]

  • Wash-off: Removal of unfixed, hydrolyzed dye from the fabric surface to ensure optimal wet fastness properties.[3]

The covalent bond formation is key to the high wash fastness of reactive dyes.[1] The efficiency of the dyeing process is determined by the percentage of dye that is successfully fixed to the fiber (fixation) out of the total dye used.

Quantitative Data Presentation

The following tables summarize key quantitative data derived from various research studies on the application of this compound and similar reactive dyes on cotton fabric.

Table 1: Optimal Dyeing Parameters for Cotton
ParameterConventional MethodMicrowave MethodEffect on Dyeing
Dyeing Temperature 60 - 80°C[4][5]60°C[6]Higher temperatures increase dye diffusion and reaction rate but can also increase hydrolysis. Optimal balance is crucial.[5]
Dyeing Time 60 minutes[4][7]30 minutes[6]Sufficient time is needed for dye exhaustion and fixation. Prolonged time may not significantly increase color strength.[7]
pH (Fixation) 10.5 - 11.0[4][8]Not SpecifiedAlkaline pH is essential to ionize cellulose hydroxyl groups, facilitating the nucleophilic reaction with the dye.[4]
Electrolyte (e.g., NaCl, Na₂SO₄) 50 - 60 g/L[4]20 g/L (2 g/100 ml)[6]Neutralizes the negative surface charge on cotton in water, reducing repulsion and promoting dye exhaustion.[9]
Alkali (e.g., Na₂CO₃) 10 - 20 g/L[4][8]Not SpecifiedInduces the alkaline conditions necessary for the fixation reaction.
Liquor Ratio (M:L) 1:10 - 1:20[10]Not SpecifiedLower liquor ratios can lead to higher color strength (K/S values).[11]
Table 2: Color Strength (K/S) and Colorfastness Properties
Dyeing ConditionColor Strength (K/S)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)Light Fastness (ISO 105-B02)
Conventional Dyeing (Optimal) 15.24 (at pH 11)[4]4-5 (Good to Excellent)[5][7]Dry: 4-5, Wet: 3-4 (Good)[12]Grade 6[13]
Low Liquor Ratio (1:5) 16.74 (at pH 11)[4]Comparable to conventionalComparable to conventionalNot Specified
Microwave-Assisted Enhanced K/S values[6]Improved fastness reported[6]Improved fastness reported[6]Improved fastness reported[6]

Note: Fastness is rated on a scale of 1 to 5, where 5 represents the best fastness. Lightfastness is rated on a scale of 1 to 8.

Experimental Protocols

The following are detailed protocols for the dyeing of cotton fabric with this compound and the subsequent evaluation of its performance.

Protocol 1: Pre-treatment of Cotton Fabric (Scouring & Bleaching)
  • Scouring: To remove natural waxes and impurities, treat the fabric in a solution containing 2 g/L non-ionic detergent and 2 g/L sodium carbonate.

  • Maintain a liquor ratio of 1:20.

  • Heat the bath to 90-100°C and maintain for 60 minutes.

  • Rinse the fabric thoroughly with hot water, then cold water until neutral.

  • Bleaching (Optional): For a full white base, bleach the scoured fabric with a solution of 3 g/L hydrogen peroxide (35%) and 1 g/L sodium silicate (stabilizer) at a pH of 10.5-11.0.

  • Heat to 90°C for 60 minutes.

  • Rinse thoroughly with hot and cold water and neutralize with a weak solution of acetic acid if necessary.

  • Dry the fabric before dyeing.

Protocol 2: Exhaust Dyeing of Cotton with this compound
  • Set up a dyebath in a laboratory dyeing machine with the required volume of water for a 1:20 liquor ratio.

  • Add a sequestering agent (e.g., 1 g/L) to complex any hard water ions.

  • Introduce the pre-treated, weighed cotton fabric into the bath.

  • Set the temperature to 40°C.

  • Prepare the this compound stock solution. For a 2% shade (on weight of fabric, o.w.f.), dissolve 2g of dye powder per 100g of fabric. Add the dissolved dye to the bath.

  • Run the machine for 10 minutes to ensure even dye distribution.

  • Exhaustion Phase: Gradually add the required amount of electrolyte (e.g., 60 g/L Glauber's salt) in two portions over 20 minutes.

  • Raise the temperature to the target dyeing temperature (e.g., 60°C or 80°C) over 20 minutes.

  • Run for an additional 30 minutes at the target temperature.

  • Fixation Phase: Add the required amount of alkali (e.g., 20 g/L soda ash), again in two portions, over 15 minutes.

  • Continue the dyeing process for 60 minutes for fixation.

  • Cool the dyebath and drain the liquor.

Protocol 3: After-treatment (Wash-off/Soaping)
  • Rinse: Rinse the dyed fabric with cold water to remove surface dye and residual chemicals.

  • Hot Rinse: Rinse with hot water (70-80°C).

  • Soaping: Treat the fabric in a fresh bath with 2 g/L of a non-ionic soaping agent at 90-100°C for 10-15 minutes.[10] This step is critical for removing unfixed, hydrolyzed dye.

  • Final Rinses: Rinse again with hot water and then cold water until the rinse water is clear.

  • Squeeze and air-dry the fabric.

Protocol 4: Evaluation of Colorfastness
  • Colorfastness to Washing (ISO 105-C06): a. Prepare a composite specimen by stitching the dyed sample between two standard adjacent fabrics (one cotton, one wool or other specified). b. Launder the specimen in a standard soap solution (e.g., 5 g/L) at a specified temperature (e.g., 60°C) for 45 minutes in a Launder-Ometer.[14][15] c. Rinse and dry the specimen. d. Evaluate the color change of the dyed sample and the staining of the adjacent fabrics using the standard Grey Scales.[14]

  • Colorfastness to Rubbing (ISO 105-X12): a. Use a Crockmeter for this test. b. Dry Rubbing: Mount the dyed sample and rub it with a standard dry cotton rubbing cloth for 10 cycles under a specified pressure (9N).[16] c. Wet Rubbing: Repeat the test with a rubbing cloth that has been wetted to a specific moisture content.[16] d. Evaluate the degree of color transferred to the rubbing cloths using the Grey Scale for Staining.[16]

  • Colorfastness to Light (ISO 105-B02): a. Expose the dyed fabric specimen to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight.[6][14] b. Simultaneously expose a set of standard Blue Wool references (rated 1-8). c. The test ends when a specified color change is observed on the sample or a specific Blue Wool standard. d. The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool references.[14]

Protocol 5: Determination of Dye Exhaustion and Fixation
  • Exhaustion % (E): a. Use a UV-Vis Spectrophotometer. Prepare a calibration curve for this compound at its maximum absorbance wavelength (λ_max). b. Measure the absorbance of the initial dyebath (A₀) and the final dyebath after dyeing but before draining (A₁). c. Calculate the concentration of dye before (C₀) and after (C₁) dyeing using the calibration curve. d. Calculate Exhaustion % using the formula: E% = [(C₀ - C₁) / C₀] x 100 [3]

  • Fixation % (F): a. Collect all the wash-off liquors (rinsing and soaping baths). b. Measure the absorbance of the combined, diluted wash-off liquor to determine the concentration of the unfixed, hydrolyzed dye (C_unfixed). c. The amount of fixed dye is the initial amount minus the amount left in the bath and the amount washed off. d. Calculate Fixation % using the formula: F% = [(C₀ - C₁ - C_unfixed) / (C₀ - C₁)] x 100

Visualizations

Experimental Workflow

G cluster_prep Fabric Preparation cluster_dyeing Exhaust Dyeing Process cluster_post Post-Treatment cluster_analysis Performance Analysis RawCotton Raw Cotton Fabric Scouring Scouring (NaOH, Detergent) RawCotton->Scouring Bleaching Bleaching (H₂O₂, Stabilizer) Scouring->Bleaching Dyeing Dye Bath Setup (Water, Fabric, Auxiliaries) Bleaching->Dyeing AddDye Add this compound Dyeing->AddDye Exhaustion Exhaustion Phase (Add Electrolyte, Heat) AddDye->Exhaustion Fixation Fixation Phase (Add Alkali) Exhaustion->Fixation Rinse1 Cold Rinse Fixation->Rinse1 Soaping Soaping (Detergent, 95°C) Rinse1->Soaping Rinse2 Hot & Cold Rinse Soaping->Rinse2 Drying Final Dyed Fabric Rinse2->Drying Fastness Colorfastness Testing (Wash, Rub, Light) Drying->Fastness KSTest Color Strength (K/S) Measurement Drying->KSTest ExFix Exhaustion & Fixation Calculation Drying->ExFix

Caption: Experimental workflow for cotton dyeing with this compound.

Mechanism of Fixation

G Cellulose Cellulose-OH Cotton Fiber Cellulose_ion Cellulose-O⁻Na⁺ Activated Cellulose Cellulose->Cellulose_ion  + Alkali (Na₂CO₃)  (pH 10.5-11) Dye Dye-RG This compound (RG = Reactive Group) Product Cellulose-O-Dye Covalent Bond (Dyed Fiber) Dye->Product HydrolyzedDye {Dye-OH | Hydrolyzed Dye (Unfixed)} Dye->HydrolyzedDye + H₂O (Alkaline Conditions) Cellulose_ion->Product Nucleophilic Substitution/ Addition

Caption: Covalent bond formation between this compound and cellulose.

References

Application Notes and Protocols: Reactive Blue 21 as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21, a phthalocyanine dye, has emerged as a valuable tool in the field of enzymology. Beyond its industrial applications, its ability to interact with various enzymes makes it a useful probe for studying enzyme kinetics, active site architecture, and for the development of enzyme inhibitors. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics studies, catering to researchers, scientists, and professionals in drug development.

Application Notes

Probing Nucleotide-Binding Sites

Many enzymes, particularly kinases and dehydrogenases, possess binding sites for nucleotide cofactors such as ATP, NAD(P)H, and FAD. The chemical structure of this compound, and other triazine dyes, mimics the conformation of these nucleotides, allowing it to bind with affinity and specificity to these sites. This property can be exploited to:

  • Identify and characterize nucleotide-binding proteins: this compound can be used as a ligand in affinity chromatography to purify enzymes with nucleotide-binding domains from complex protein mixtures.[1][2]

  • Elucidate active site geometry: By observing the nature of the interaction between this compound and an enzyme, inferences can be made about the structure and chemical nature of the active site.

Enzyme Inhibition Studies

This compound can act as a reversible or irreversible inhibitor for a range of enzymes. This inhibitory action is a powerful tool for:

  • Determining enzyme mechanisms: The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) exhibited by this compound can provide insights into the enzyme's catalytic mechanism. For instance, competitive inhibition often suggests that the inhibitor binds to the same site as the substrate.

  • Screening for novel drug candidates: By using this compound as a known inhibitor, competitive binding assays can be designed to screen for new small molecules that target the same enzyme.

  • Structure-activity relationship (SAR) studies: Understanding how the structure of this compound contributes to its inhibitory activity can guide the design of more potent and specific enzyme inhibitors.

High-Throughput Screening (HTS)

The chromophoric nature of this compound makes it suitable for use in high-throughput screening assays. Changes in its absorbance spectrum upon binding to an enzyme or upon enzymatic modification can be readily detected using spectrophotometric methods, allowing for the rapid screening of large compound libraries for potential enzyme inhibitors.

Quantitative Data on Enzyme Inhibition by Reactive Dyes

The following tables summarize available quantitative data on the inhibition of various enzymes by this compound and structurally related triazine dyes. This data is essential for designing experiments and for comparative analysis.

EnzymeDyeType of InhibitionK_i Value (μM)Source
Thylakoid Protein KinaseReactive Blue 2Non-competitive6 - 8Unpublished
α1,6-FucosyltransferaseCibacron Blue 3GACompetitive11[3]
α1,6-FucosyltransferaseReactive Red 120Competitive2[3]
Aldehyde Dehydrogenase (rat liver)Methylene BlueCompetitive8.4 ± 2.8[4]

Note: Data for Reactive Blue 2, Cibacron Blue 3GA, and Reactive Red 120 are included due to their structural similarity to this compound and their common use as tools in enzyme kinetics. Methylene Blue is included as an example of a dye inhibitor for which kinetic data is available.

Experimental Protocols

Protocol 1: Determination of the Inhibition Type and K_i of an Enzyme by this compound

This protocol outlines the steps to determine the mode of inhibition and the inhibition constant (K_i) of an enzyme by this compound using spectrophotometry.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Spectrophotometer and cuvettes or a microplate reader and microplates

Procedure:

  • Prepare a series of this compound dilutions: Prepare a range of concentrations of this compound in the assay buffer. The final concentrations should typically span from 0.1 to 10 times the expected K_i.

  • Prepare substrate solutions: Prepare several concentrations of the substrate in the assay buffer. The concentrations should be centered around the known or estimated K_m of the enzyme for the substrate.

  • Set up the enzyme reactions:

    • For each substrate concentration, prepare a set of reaction mixtures containing the assay buffer, the substrate, and a different concentration of this compound (including a zero-inhibitor control).

    • Equilibrate the mixtures to the optimal temperature for the enzyme.

    • Initiate the reaction by adding a fixed amount of the enzyme to each mixture.

  • Measure the initial reaction rates (v₀):

    • Immediately after adding the enzyme, monitor the change in absorbance over time at a wavelength where the product absorbs or the substrate is consumed.

    • The initial rate (v₀) is the slope of the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Michaelis-Menten Plots: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. This will generate a series of curves.

    • Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot (1/v₀ vs. 1/[S]).

      • Competitive inhibition: The lines will intersect on the y-axis (V_max is unchanged, apparent K_m increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (V_max decreases, K_m is unchanged).

      • Uncompetitive inhibition: The lines will be parallel (both V_max and K_m decrease).

    • Dixon Plot: To determine the K_i, plot 1/v₀ versus inhibitor concentration [I] for each substrate concentration. The lines will intersect at a point where the x-coordinate is equal to -K_i.

Protocol 2: Affinity Chromatography of a Nucleotide-Binding Protein using Immobilized this compound

This protocol describes the purification of a protein with a nucleotide-binding site using an affinity matrix with immobilized this compound.

Materials:

  • This compound-agarose or a similar affinity matrix

  • Chromatography column

  • Crude protein extract containing the target protein

  • Binding buffer (e.g., Tris-HCl at a physiological pH)

  • Elution buffer (Binding buffer containing a high concentration of salt, e.g., 1 M NaCl, or a competing ligand, e.g., ATP or NADH)

  • Fraction collector

  • Protein concentration assay reagents (e.g., Bradford or BCA)

  • SDS-PAGE equipment and reagents

Procedure:

  • Pack the column: Prepare a slurry of the this compound-agarose and pack it into a chromatography column.

  • Equilibrate the column: Wash the column with several column volumes of binding buffer until the pH and conductivity of the effluent are the same as the binding buffer.

  • Load the sample: Apply the crude protein extract to the column at a slow flow rate to allow for binding of the target protein to the immobilized dye.

  • Wash the column: Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

  • Elute the target protein: Apply the elution buffer to the column to release the bound protein.

    • Salt gradient elution: Gradually increase the salt concentration in the elution buffer to elute proteins with different affinities.

    • Specific ligand elution: Use a buffer containing the natural ligand (e.g., ATP, NADH) to specifically elute the target protein.

  • Collect fractions: Collect the eluted protein in fractions using a fraction collector.

  • Analyze the fractions:

    • Measure the protein concentration in each fraction.

    • Analyze the fractions containing protein by SDS-PAGE to identify the fractions containing the purified target protein.

    • Perform an activity assay to confirm the presence of the active enzyme.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Enzyme Assay (Vary [S] and [I]) Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor This compound (Inhibitor) Inhibitor->Reaction Kinetics Measure Initial Rates (v₀) Reaction->Kinetics Plots Generate Kinetic Plots (Lineweaver-Burk, Dixon) Kinetics->Plots Parameters Determine Inhibition Type & K_i Plots->Parameters

Caption: Workflow for determining enzyme inhibition kinetics using this compound.

Signaling_Pathway_Inhibition cluster_pathway Generic Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor This compound Inhibitor->Kinase1 Inhibition (e.g., non-competitive)

Caption: Use of this compound to probe a signaling pathway.

References

Immobilization of Reactive Blue 21 on a Support Matrix: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21, a triazine dye, serves as a versatile ligand in affinity chromatography for the purification of a variety of proteins, particularly those with nucleotide-binding sites such as dehydrogenases, kinases, and serum albumins. Its chemical structure allows for stable covalent immobilization onto support matrices containing nucleophilic groups. This document provides detailed application notes and protocols for the immobilization of this compound on a common support matrix, epoxy-activated agarose, and the subsequent characterization and application of the prepared affinity medium.

Principle of Immobilization

The immobilization of this compound onto an epoxy-activated support matrix is a robust and widely used method. The process involves a two-step mechanism: an initial physical adsorption of the dye onto the support, followed by the formation of a stable covalent bond between the nucleophilic groups on the dye and the epoxy groups on the matrix. This results in a durable affinity adsorbent with minimal ligand leakage, suitable for repeated use in protein purification protocols.[1]

Data Presentation

Table 1: Characteristics of Support Matrices for Dye Immobilization
Support MatrixActivation ChemistryKey FeaturesTypical Ligand Density
Agarose (6B, CL-6B) Epoxy-activatedHigh porosity, low non-specific binding, good flow properties, hydrophilic spacer arm.[2]19-40 µmol/mL of drained medium[3]
Sepharose® (6 Fast Flow) Cibacron Blue F3G-A pre-coupledHigh albumin binding capacity, good for albumin removal.>18 mg HSA/mL medium
Chitosan Beads Cross-linked (e.g., with glutaraldehyde)Biocompatible, biodegradable, high density of amine groups for functionalization.[4]Not specified for RB21 affinity
Silica Epoxy-silicaHigh mechanical strength, suitable for high-performance liquid affinity chromatography (HPLAC).Not specified
Table 2: Typical Binding Capacities of Triazine Dye Affinity Media
LigandSupport MatrixTarget ProteinBinding CapacityElution Conditions
Cibacron Blue F3G-A Sepharose® 6 Fast FlowHuman Serum Albumin (HSA)> 18 mg/mL2 M NaCl in 20 mM sodium phosphate, pH 7.0[5]
Cibacron Blue F3G-A Sepharose®Human Lymphoblastoid Interferon10^5 reference units/mLKCl gradient[6]
Reactive Blue 4 PerfluorocarbonLactate DehydrogenaseNot specified (8.4-fold purification)Not specified
Immobilized Fatty Acids AgaroseSerum Albumin~10 mg/mL50% alcohol, pH 3[7]

Experimental Protocols

Protocol 1: Immobilization of this compound on Epoxy-Activated Agarose

This protocol describes the covalent coupling of this compound to a pre-activated epoxy-agarose support.

Materials:

  • Epoxy-activated Agarose (e.g., Epoxy-activated Sepharose® 6B or similar)[3]

  • This compound dye

  • Coupling Buffer: 0.1 M Sodium Carbonate buffer, pH 9.5

  • Wash Buffer 1: Distilled water

  • Wash Buffer 2: 1 M NaCl

  • Blocking Solution: 1 M Ethanolamine, pH 8.0

  • Alternating Wash Buffers:

    • 0.1 M Acetate buffer, pH 4.0, containing 0.5 M NaCl

    • 0.1 M Tris-HCl buffer, pH 8.0, containing 0.5 M NaCl

  • Storage Solution: 20% Ethanol

Procedure:

  • Preparation of the Support:

    • Weigh out the required amount of dry epoxy-activated agarose powder (1 g of powder gives approximately 3.3 mL of final drained medium).[2]

    • Swell the agarose in distilled water for at least 1 hour.

    • Wash the swollen agarose with several volumes of distilled water on a sintered glass filter to remove additives.

  • Preparation of the Dye Solution:

    • Dissolve this compound in the Coupling Buffer to a final concentration of 10 mg/mL. Ensure the dye is fully dissolved.

  • Coupling Reaction:

    • Transfer the washed agarose to a suitable reaction vessel.

    • Add the this compound solution to the agarose at a ratio of 2 volumes of dye solution to 1 volume of settled agarose.

    • Incubate the suspension on a shaker or end-over-end mixer for 16-24 hours at 40°C.[3]

  • Washing the Unbound Dye:

    • After incubation, pellet the agarose by centrifugation (500 x g for 2 minutes) or allow it to settle.

    • Carefully decant and discard the supernatant containing unbound dye.

    • Wash the agarose extensively with Wash Buffer 1 (distilled water) until the supernatant is colorless.

    • Wash the agarose with 3-5 bed volumes of Wash Buffer 2 (1 M NaCl) to remove any ionically bound dye.

    • Finally, wash again with several volumes of Wash Buffer 1.

  • Blocking of Unreacted Epoxy Groups:

    • Resuspend the washed agarose in 2 bed volumes of Blocking Solution (1 M Ethanolamine, pH 8.0).

    • Incubate for at least 4 hours at 40°C or overnight at room temperature to block any remaining active epoxy groups.[3]

  • Final Washing:

    • Wash the agarose with at least three cycles of alternating pH wash buffers (pH 4.0 and pH 8.0) to remove any non-covalently bound material.[3]

    • Each cycle should consist of a wash with 3-5 bed volumes of the acetate buffer followed by the Tris-HCl buffer.

  • Storage:

    • After the final wash, equilibrate the this compound-agarose with Storage Solution (20% Ethanol).

    • Store the prepared affinity medium at 4°C.

Protocol 2: Determination of Immobilized Dye Concentration

This spectrophotometric method provides an estimate of the amount of dye covalently bound to the agarose support.

Materials:

  • This compound-agarose (prepared in Protocol 1)

  • Formic acid (98-100%)

  • Spectrophotometer

Procedure:

  • Take a small, accurately measured volume (e.g., 100 µL) of the settled this compound-agarose.

  • Wash the aliquot thoroughly with distilled water to remove any residual storage solution.

  • Add a known volume of formic acid (e.g., 900 µL) to the washed agarose. Formic acid will dissolve the agarose matrix, releasing the immobilized dye.

  • Vortex the mixture until the agarose is completely dissolved.

  • Measure the absorbance of the resulting solution at the maximum absorbance wavelength of this compound (approximately 625 nm).

  • Prepare a standard curve of this compound in formic acid at known concentrations.

  • Calculate the concentration of the dye in the dissolved sample from the standard curve.

  • Express the immobilized dye concentration as µmol of dye per mL of settled agarose.

Protocol 3: Assessment of Dye Leakage

This protocol assesses the stability of the covalent linkage by measuring the amount of dye that leaches from the support under typical elution conditions.

Materials:

  • This compound-agarose

  • High-salt elution buffer (e.g., 2 M NaCl in 20 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Pack a small column with a known volume (e.g., 1 mL) of the prepared this compound-agarose.

  • Wash the column extensively with the high-salt elution buffer at a constant flow rate.

  • Collect fractions of the flow-through.

  • Measure the absorbance of the collected fractions at 625 nm.

  • Continue washing until the absorbance of the flow-through is negligible, indicating that no more dye is leaching from the support.

  • The amount of leached dye can be quantified using a standard curve of this compound in the elution buffer. A stable matrix should exhibit minimal to no detectable dye leakage after the initial washes.

Protocol 4: Determination of Protein Binding Capacity

This protocol determines the dynamic binding capacity of the this compound-agarose for a target protein, such as human serum albumin (HSA).

Materials:

  • This compound-agarose

  • Chromatography column

  • Binding Buffer: 20 mM Sodium Phosphate, pH 7.0

  • Elution Buffer: 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0

  • Target protein solution (e.g., 5 mg/mL Human Serum Albumin in Binding Buffer)

  • UV spectrophotometer or protein concentration assay kit

Procedure:

  • Pack a column with a known volume (e.g., 1 mL) of this compound-agarose.

  • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Load the target protein solution onto the column at a defined flow rate. Collect the flow-through.

  • After loading, wash the column with Binding Buffer until the absorbance at 280 nm of the effluent returns to baseline, indicating that all unbound protein has been washed through. Collect the wash fractions.

  • Elute the bound protein with Elution Buffer. Collect the eluate.

  • Determine the protein concentration in the initial sample, the flow-through, and the wash fractions using a spectrophotometer (A280) or a protein assay.

  • The dynamic binding capacity is calculated as the total amount of protein loaded minus the amount of protein in the flow-through and wash fractions, divided by the column volume. The capacity is typically expressed as mg of protein per mL of settled agarose.

Visualizations

experimental_workflow cluster_prep Matrix Preparation cluster_immobilization Immobilization cluster_characterization Characterization cluster_application Application prep_support Swell & Wash Epoxy-Activated Agarose coupling Couple Dye to Agarose (16-24h, 40°C) prep_support->coupling prep_dye Dissolve this compound in Coupling Buffer prep_dye->coupling wash_unbound Wash Unbound Dye coupling->wash_unbound blocking Block Unreacted Groups (Ethanolamine) wash_unbound->blocking final_wash Final pH Wash Cycles blocking->final_wash dye_conc Determine Immobilized Dye Concentration final_wash->dye_conc leakage_test Assess Dye Leakage final_wash->leakage_test binding_capacity Determine Protein Binding Capacity final_wash->binding_capacity affinity_purification Affinity Purification of Target Protein binding_capacity->affinity_purification

Caption: Experimental workflow for immobilization and characterization.

covalent_immobilization matrix Agarose Support Epoxy Group (-O-CH2-CH(O)CH2) immobilized Immobilized this compound Stable Covalent Bond (-O-CH2-CH(OH)-CH2-Nu-Dye) matrix:f1->immobilized:f0 Covalent Coupling (pH 9-11) dye This compound Nucleophilic Group (e.g., -NH2, -OH) dye:f1->immobilized:f0

Caption: Covalent coupling of this compound to epoxy-activated agarose.

affinity_purification_pathway start Crude Protein Sample (Target + Contaminants) load Load Sample onto This compound Column start->load bind Target Protein Binds to Immobilized Dye load->bind wash Wash with Binding Buffer (Contaminants Elute) bind->wash elute Elute with High Salt Buffer wash->elute contaminants Unbound Contaminants wash->contaminants collect Collect Purified Target Protein elute->collect

Caption: Affinity purification workflow using this compound-agarose.

References

Application Notes and Protocols for the Use of Reactive Blue 21 in Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Reactive Blue 21 (RB21) in wastewater treatment research. RB21, a copper phthalocyanine dye, is a common and persistent pollutant in textile industry effluents, making it a relevant model compound for studying various water remediation technologies. These notes summarize key quantitative data from various studies and provide standardized protocols for reproducibility.

Data Presentation: Efficacy of Various Treatment Methods for this compound Removal

The following tables summarize the performance of different adsorbents and treatment technologies in removing this compound from aqueous solutions.

Table 1: Adsorption-Based Treatment of this compound

AdsorbentInitial Dye Conc. (mg/L)Adsorbent DosepHTemperature (°C)Contact TimeMax. Adsorption Capacity (mg/g)Removal Efficiency (%)
MCS/PAMAM[1]40 - 1005 - 50 mg6-720 min390.69-
Activated Carbon[1]6 ppm1.0 g3---Optimized at these conditions
Modified Carboxymethyl Cellulose/Fe3O4[1]-----126.58-
Chitosan/polyamidoamine[1]-----666.67-
CZrP[1]-----457-
Clay (C)[2]1000.2 g125240 min--
Activated Clay (AC)[2]1000.8 g125240 min--
Modified Clay (MC)[2]1000.8 g125240 min--
Titanate Nanotube (TNT)[3]203 g/L6.8251.5 h (adsorption)42.91~98% (adsorption + photodegradation)
Hydrotalcite (HT)[4]--2.0--266.7-
Fly Ash (FA)[5]100 - 7501.0 - 4.0 g/L2.025 - 5072 h105.2-
Sawdust biochar/Fe3O4[1]40 - 10020 - 80 mg1.08 - 10.0030 - 60240 min27.77876.37 - 99.69

Table 2: Advanced Oxidation Processes (AOPs) and Other Methods for this compound Treatment

Treatment MethodCatalyst/ReagentsInitial Dye Conc. (mg/L)Catalyst DosepHReaction TimeDegradation/Removal Efficiency (%)
Photocatalysis[6]ZnO Nanoparticles-0.2 - 1.0 kg/m ³-120 minUp to 100%
Photocatalysis[7]NiFe2O4@ZnO----~96%
Photocatalysis[7]MgMn2O4 NPs---60 min95%
Ozonation[8][9]Ozone (O₃)3011.5 g/m³ (inlet)1118 min98.62%
Electrochemical Degradation[10]Co47.5/C47.5-PVC5 electrode----99.95% decolorization
Nanoscale Zero-Valent Iron (NZVI)[11]NZVI10 - 500.1 - 0.9 g3.5 - 9.530 - 150 s>95%
Enzymatic DecolorizationTurnip Peroxidase4020.3 U/mL--57.7%

Experimental Protocols

General Adsorption Protocol (Batch Studies)

This protocol outlines a general procedure for assessing the adsorption of this compound onto a solid adsorbent.

a. Preparation of this compound Stock Solution:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the dye in deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Store the stock solution in a dark, cool place to prevent photodegradation. Working solutions of lower concentrations are prepared by diluting the stock solution.

b. Batch Adsorption Experiment:

  • In a series of flasks (e.g., 250 mL Erlenmeyer flasks), add a fixed volume of RB21 solution of a known initial concentration (e.g., 100 mL of 50 mg/L).

  • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.[1][4][5]

  • Add a predetermined mass of the adsorbent to each flask.

  • Seal the flasks and place them in a shaker bath set at a constant temperature and agitation speed (e.g., 150 rpm).

  • Withdraw samples at specific time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes) to determine the residual dye concentration.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the supernatant for the final RB21 concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye (typically around 665 nm).[3]

c. Data Analysis:

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, mg/g) using the following equation:

    • qe = (C₀ - Ce) * V / m

    • Where C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Calculate the removal efficiency (%) using the following equation:

    • Removal Efficiency (%) = ((C₀ - Ce) / C₀) * 100

Photocatalytic Degradation Protocol

This protocol describes a typical setup for studying the photocatalytic degradation of this compound.

a. Catalyst and Solution Preparation:

  • Synthesize or procure the photocatalyst (e.g., ZnO nanoparticles).[12]

  • Prepare a stock solution of this compound as described in the adsorption protocol.

b. Photocatalytic Reaction:

  • In a photocatalytic reactor, add a specific volume of the RB21 solution of known concentration.

  • Add the desired amount of the photocatalyst to the solution to form a suspension.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the light source (e.g., UV lamp or visible light source) to initiate the photocatalytic reaction.[3][7]

  • Maintain constant stirring and temperature throughout the experiment.

  • Collect aliquots of the suspension at regular time intervals.

  • Separate the photocatalyst from the solution by centrifugation or filtration.

  • Measure the absorbance of the supernatant at the λmax of RB21 to determine the residual dye concentration.

c. Control Experiments:

  • Photolysis: Run an experiment with the RB21 solution and light source but without the photocatalyst to assess the extent of dye degradation by light alone.[12][6]

  • Adsorption: Run an experiment with the RB21 solution and the photocatalyst in the dark to quantify the amount of dye removed by adsorption onto the catalyst surface.

Ozonation Protocol

This protocol provides a general procedure for the ozonation of this compound.

a. Experimental Setup:

  • Use a bubble column reactor or a similar setup that allows for efficient gas-liquid contact.

  • Connect an ozone generator to the reactor via a gas diffuser.

  • Prepare the this compound solution of a desired concentration and pH.

b. Ozonation Procedure:

  • Fill the reactor with a known volume of the RB21 solution.

  • Adjust the pH of the solution as required.[8]

  • Start bubbling ozone gas through the solution at a constant flow rate and concentration.

  • Collect samples of the solution at different time points.

  • Immediately quench any residual ozone in the samples (e.g., by adding sodium thiosulfate).

  • Analyze the samples for the remaining RB21 concentration using a UV-Vis spectrophotometer.

Electrochemical Degradation Protocol

This protocol outlines a basic procedure for the electrochemical treatment of this compound.

a. Electrochemical Cell Setup:

  • Use a two-electrode or three-electrode electrochemical cell.

  • The working electrode (anode) is the material being tested for its degradation efficiency (e.g., Co47.5/C47.5-PVC5 composite electrode).[10] A suitable counter electrode (cathode) and, if applicable, a reference electrode are also used.

  • Prepare an electrolyte solution containing the this compound dye and a supporting electrolyte (e.g., Na₂SO₄) to increase conductivity.

b. Electrolysis Procedure:

  • Place the prepared RB21 solution in the electrochemical cell.

  • Connect the electrodes to a potentiostat/galvanostat.

  • Apply a constant current or potential to the system.

  • Stir the solution to ensure mass transport.

  • Take samples from the electrolyte at various time intervals.

  • Analyze the samples for the concentration of RB21 using a UV-Vis spectrophotometer.

Visualizations

Experimental_Workflow_for_RB21_Wastewater_Treatment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solution Prepare RB21 Stock Solution batch_setup Set up Batch Reactor (Adsorption, Photocatalysis, etc.) prep_solution->batch_setup prep_adsorbent Prepare/Characterize Treatment Material prep_adsorbent->batch_setup param_control Control Parameters (pH, Temp, Dose) batch_setup->param_control sampling Collect Samples at Intervals param_control->sampling separation Separate Solid (Centrifuge/Filter) sampling->separation measurement Measure Residual RB21 (UV-Vis Spec) separation->measurement data_analysis Calculate Removal Efficiency & Adsorption Capacity measurement->data_analysis

Caption: Experimental workflow for RB21 wastewater treatment studies.

Factors_Affecting_RB21_Degradation cluster_factors Influencing Factors cluster_outcome Treatment Outcome pH Solution pH efficiency Removal/Degradation Efficiency pH->efficiency capacity Adsorption Capacity pH->capacity temp Temperature temp->efficiency temp->capacity initial_conc Initial RB21 Conc. initial_conc->efficiency initial_conc->capacity adsorbent_dose Adsorbent/Catalyst Dose adsorbent_dose->efficiency adsorbent_dose->capacity contact_time Contact Time contact_time->efficiency contact_time->capacity

References

Application Notes and Protocols for Determining Reactive Blue 21 Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Blue 21 (RB21) is a copper phthalocyanine reactive dye widely used in the textile industry for dyeing cellulosic fibers.[1] Accurate determination of its concentration in solutions is crucial for quality control in dyeing processes, wastewater monitoring, and toxicological studies. This document provides detailed protocols for three common analytical methods used to quantify this compound: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of colored compounds in a solution. It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)665 nm[2]
Linearity Range0.5 - 15.0 mg/L[3]
Detection Limit0.17 mg/L[3]
Experimental Protocol

1. Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • This compound standard

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Stock and Standard Solutions:

  • Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound powder and dissolve it in a 100 mL volumetric flask with distilled water.[4] Ensure the dye is completely dissolved. This is your stock solution.

  • Standard Solutions: Prepare a series of standard solutions by diluting the stock solution.[5][6][7] For example, to prepare 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L, and 0.625 mg/L standards, pipette 10 mL, 5 mL, 2.5 mL, 1.25 mL, and 0.625 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with distilled water.

3. Measurement and Calibration Curve Construction:

  • Set the spectrophotometer to measure absorbance at the λmax of this compound, which is 665 nm.[2]

  • Use distilled water as a blank to zero the instrument.

  • Measure the absorbance of each standard solution.

  • Plot a calibration curve of absorbance versus concentration.[5][8]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[8][9] A good calibration curve should have an R² value close to 1.0.

4. Measurement of Unknown Sample:

  • Dilute the unknown sample if necessary to ensure its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted unknown sample at 665 nm.

  • Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Multiply the result by the dilution factor to obtain the concentration in the original undiluted sample.

Workflow Diagram

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh RB21 Standard B Prepare Stock Solution A->B C Prepare Standard Dilutions B->C E Measure Absorbance of Standards C->E D Set Spectrophotometer to 665 nm D->E G Plot Calibration Curve E->G F Measure Absorbance of Unknown H Determine Concentration of Unknown F->H G->H

Caption: Workflow for determining this compound concentration using UV-Visible spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For ionic compounds like reactive dyes, ion-pair reversed-phase HPLC is often employed. This method offers high sensitivity and selectivity.

Quantitative Data Summary
ParameterValueReference
ColumnAtlantis C18[10]
Mobile PhaseAcetonitrile and Water with an ion-pairing agent (e.g., TBAB or CTAB)[4][10]
DetectionUV-Vis Detector (e.g., at 270 nm or 620 nm)[11]
Linearity Range0.1 - 5.0 ppm (for a similar reactive dye)[4]
Experimental Protocol

1. Materials and Equipment:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., Atlantis C18)[10]

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Ion-pairing reagent: Tetrabutylammonium bromide (TBAB) or N-Cetyl-N,N,N-trimethylammonium bromide (CTAB)[4][10]

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: An example mobile phase consists of a gradient of acetonitrile and water, both containing an ion-pairing reagent. For instance, a mobile phase could be a mixture of acetonitrile:water (e.g., 60:40 v/v) containing 0.45 M CTAB.[4] The mobile phase should be filtered and degassed before use.[4]

  • Stock and Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. From the stock solution, prepare a series of standard solutions covering the expected concentration range of the unknown samples. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: Atlantis C18 or equivalent.[10]

  • Mobile Phase: A gradient elution may be necessary to resolve different forms of the dye (e.g., hydroxyethylsulfone, vinyl sulfone, and sulfatoethylsulfone forms).[10] A starting point could be a gradient from a lower to a higher concentration of acetonitrile in water, both containing the ion-pairing reagent.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector Wavelength: Monitor at a wavelength where the dye absorbs strongly, such as 620 nm, or at a lower wavelength like 270 nm to detect various components.[11]

4. Analysis:

  • Inject the standard solutions to create a calibration curve by plotting peak area versus concentration.

  • Inject the unknown sample.

  • Identify the peak corresponding to this compound based on its retention time compared to the standards.

  • Quantify the concentration of this compound in the unknown sample using the calibration curve.

Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile/Water + Ion-Pair Reagent) D Set up HPLC System (Column, Flow Rate, Detector) A->D B Prepare Stock and Standard Solutions of RB21 C Filter all Solutions B->C B->C E Inject Standards C->E G Inject Unknown Sample C->G D->E D->G F Generate Calibration Curve (Peak Area vs. Concentration) E->F H Identify and Quantify RB21 Peak F->H G->H

Caption: Workflow for determining this compound concentration using HPLC.

Electrochemical Methods

Electrochemical methods, such as voltammetry, offer high sensitivity and can be used for the determination of electroactive compounds like some reactive dyes. These methods measure the current response of an analyte to a varying potential.

Quantitative Data Summary (for a similar reactive dye)
ParameterValueReference
TechniqueDifferential Pulse Adsorptive Cathodic Stripping Voltammetry (DP-AdCSV)[4]
Working ElectrodeHanging Mercury Drop Electrode (HMDE) or Glassy Carbon Electrode (GCE)[12]
Linearity Range0.05 - 1.0 ppm[4]
Experimental Protocol (Generalised)

1. Materials and Equipment:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Working electrode (e.g., Glassy Carbon Electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • This compound standard

  • Supporting electrolyte (e.g., Britton-Robinson buffer)[4]

2. Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound and a series of standard solutions in the supporting electrolyte. The choice of supporting electrolyte and pH is critical and needs to be optimized for the specific analyte.[4]

  • Electrochemical Measurement:

    • Place the sample solution in the electrochemical cell containing the three electrodes.

    • Apply a potential waveform (e.g., a series of pulses in differential pulse voltammetry).

    • Measure the resulting current as a function of the applied potential. The peak current is proportional to the concentration of the analyte.

  • Calibration:

    • Record the voltammograms for the standard solutions.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

  • Sample Analysis:

    • Record the voltammogram of the unknown sample.

    • Determine the concentration of this compound in the unknown sample using the calibration curve.

Logical Relationship Diagram

Electrochemical_Logic cluster_setup System Setup cluster_measurement Measurement and Analysis A Prepare Supporting Electrolyte and Standard Solutions B Assemble Three-Electrode Cell A->B C Connect to Potentiostat B->C D Run Voltammetry on Standards C->D F Run Voltammetry on Unknown C->F E Plot Calibration Curve (Peak Current vs. Concentration) D->E G Determine Unknown Concentration E->G F->G

Caption: Logical relationships in the electrochemical determination of this compound.

References

Application Notes and Protocols: Reactive Blue 21 as a Potential Fluorescent Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of Reactive Blue 21 as a fluorescent probe in cell biology is not yet a widely established application. The following application notes and protocols are based on the known chemical properties of this compound, the fluorescent characteristics of structurally similar sulfonated phthalocyanines, and standard methodologies for other reactive fluorescent dyes. These protocols should be considered a starting point for research and development, and empirical optimization of all experimental parameters is crucial for successful implementation.

Introduction

This compound, a member of the vinyl sulfone reactive dye family, is characterized by its copper phthalocyanine core.[1][2] This structure imparts a vibrant turquoise color and inherent fluorescent properties. Its "reactive" nature allows it to form stable, covalent bonds with nucleophilic groups such as amines (-NH2) and hydroxyls (-OH) found on proteins and other biological macromolecules.[3] While its primary industrial application is in textile dyeing, its molecular properties present an opportunity for its use as a fluorescent probe for cellular analysis.

This document outlines potential applications, provides key data, and details theoretical protocols for using this compound in fluorescence microscopy and flow cytometry.

Principle of Action

This compound's utility as a cellular probe is based on two key features:

  • Covalent Labeling: The vinyl sulfone group reacts with cellular proteins, anchoring the fluorescent phthalocyanine chromophore to intracellular or extracellular components. This covalent linkage ensures excellent retention of the probe, making it suitable for long-term studies.[4]

  • Fluorescence: The copper phthalocyanine core absorbs light in the red region of the spectrum and emits fluorescence in the far-red region.[5] This allows for detection with standard fluorescence imaging systems and is advantageous for minimizing interference from cellular autofluorescence.

Potential Applications in Cell Biology

  • Live/Dead Cell Discrimination: As an amine-reactive dye, this compound is predicted to be impermeant to the intact membranes of live cells. In contrast, cells with compromised membranes, a hallmark of cell death, will permit entry of the dye, leading to covalent labeling of abundant intracellular proteins and a resulting strong fluorescent signal.[3]

  • Cell Tracking and Proliferation: The stable covalent labeling makes this compound a candidate for long-term cell tracking studies. Once a cell population is labeled, the dye is passed on to daughter cells upon division, allowing for the analysis of cell proliferation by monitoring the generational dilution of the fluorescence signal.[4]

  • Flow Cytometry: The fluorescence of labeled cells can be quantified on a cell-by-cell basis using flow cytometry. This is particularly useful for high-throughput analysis of cell viability in cytotoxicity assays or for identifying specific labeled populations in a mixed sample.[3]

  • Fluorescence Microscopy: Covalently stained cells can be visualized with high resolution using fluorescence microscopy, enabling the study of cell morphology, localization, and the spatial distribution of labeled proteins.

Data Presentation

The following table summarizes the known chemical properties of this compound and the spectroscopic data of structurally related phthalocyanine compounds, which can be used as a guideline for experimental design.

Table 1: Chemical and Spectroscopic Properties

PropertyValueReference(s)
Chemical Formula C₄₀H₂₅CuN₉O₁₄S₅[2]
Molecular Weight 1079.6 g/mol [2]
CAS Number 12236-86-1[1]
Structure Sulfonated Copper Phthalocyanine[2]
Solubility Water Soluble[6]
Absorption Max (λabs) ~665-678 nm (in solution)[5][7]
Emission Max (λem) ~680-686 nm (estimated)[5]
Fluorescence Quantum Yield (ΦF) 0.26 - 0.27 (value for similar zinc phthalocyanines)[5]
Singlet Oxygen Quantum Yield (ΦΔ) 0.50 - 0.66 (value for similar zinc phthalocyanines)[5]

Note on Phototoxicity: The high singlet oxygen quantum yield of similar phthalocyanine compounds suggests that this compound may be phototoxic.[5] When performing live-cell imaging, it is critical to minimize light exposure by using the lowest possible laser power and shortest exposure times to avoid inducing cellular stress or apoptosis.

Experimental Protocols

Protocol 1: Live/Dead Cell Discrimination by Flow Cytometry

This protocol allows for the quantification of viable and non-viable cells in a suspension culture.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Cell suspension (e.g., lymphocytes, cultured cell lines)

  • Wash Buffer (PBS with 2% Fetal Bovine Serum (FBS))

  • Flow cytometry tubes

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Harvest cells and wash once with PBS to remove any residual media proteins.

  • Resuspend the cell pellet in PBS at a concentration of 1 × 10⁶ cells/mL.

  • Perform a concentration titration. To determine the optimal staining concentration, test a range of this compound concentrations from 0.1 to 10 µg/mL. For a 1 µg/mL final concentration, add 1 µL of the 1 mg/mL stock solution to 1 mL of the cell suspension.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Quench the reaction and wash the cells. Add 2-3 mL of Wash Buffer and centrifuge. Repeat the wash step. The protein in the FBS will react with and quench any remaining unbound dye.

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., Wash Buffer).

  • Analyze by flow cytometry. Excite the cells using a red laser (e.g., 633 nm or 640 nm) and collect the emission signal with a far-red filter (e.g., 670/30 nm bandpass). A population of brightly fluorescent dead cells should be clearly distinguishable from the dimly fluorescent live cells.

Protocol 2: Covalent Protein Staining for Fluorescence Microscopy

This protocol describes a general method for staining proteins in fixed and permeabilized cells for imaging.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • This compound stock solution (1 mg/mL in DMSO)

  • PBS

  • Antifade mounting medium

Procedure:

  • Fix cells by immersing coverslips in 4% PFA for 15 minutes at room temperature.

  • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilize cells by incubating in 0.1% Triton™ X-100 for 10 minutes at room temperature. This step allows the dye to access intracellular proteins.

  • Wash the coverslips three times with PBS for 5 minutes each.

  • Prepare the staining solution. Dilute the this compound stock solution in PBS to a final working concentration. An initial range of 1-10 µg/mL is recommended for optimization.

  • Stain the cells. Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash extensively. Wash the coverslips three to five times with PBS for 5 minutes each to remove all unbound dye.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the samples on a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., Excitation: ~620-640 nm, Emission: ~670-700 nm).

Visualizations: Workflows and Signaling

flow_cytometry_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Expected Outcome cell_suspension Cell Suspension wash_pbs Wash with PBS cell_suspension->wash_pbs resuspend Resuspend at 1x10^6 cells/mL wash_pbs->resuspend add_dye Add this compound resuspend->add_dye incubate Incubate 15-30 min at RT add_dye->incubate wash_fbs Wash 2x with PBS + 2% FBS incubate->wash_fbs final_resuspend Resuspend for Analysis wash_fbs->final_resuspend analyze Flow Cytometry Analysis final_resuspend->analyze live Live Cells (Low Fluorescence) analyze->live dead Dead Cells (High Fluorescence) analyze->dead microscopy_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cells_on_coverslip Cells on Coverslip fixation Fix with 4% PFA cells_on_coverslip->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization stain_dye Stain with this compound permeabilization->stain_dye wash Extensive Washing stain_dye->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image p2y_signaling cluster_cell Cell rb21 This compound (Fluorescent Antagonist) p2y P2Y Receptor rb21->p2y Binds & Antagonizes signal Blocked Downstream Signaling p2y->signal fluorescence Membrane-Localized Fluorescence p2y->fluorescence Localizes Probe membrane Plasma Membrane

References

Application Notes and Protocols for Adsorption Studies of Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Blue 21 (RB21) is a copper phthalocyanine dye widely used in the textile industry for coloring cellulosic fibers like cotton and wool.[1] Due to its complex aromatic structure and the presence of copper, RB21 is toxic and resistant to degradation, posing a significant environmental hazard when released in industrial effluents.[1][2][3] Adsorption is a widely employed, efficient, and economical method for removing dyes from wastewater.[4] This document provides a detailed protocol for conducting batch adsorption studies to evaluate the performance of various adsorbent materials for the removal of this compound from aqueous solutions. The protocol covers the experimental setup, procedural steps, and data analysis required to investigate key parameters influencing the adsorption process.

Materials and Reagents

  • Adsorbate: this compound (RB21) dye (C₄₀H₂₅CuN₉O₁₄S₅, Molecular Weight: ~1159 g/mol ).[3][5]

  • Adsorbent: The specific material to be tested (e.g., activated carbon, fly ash, sepiolite, modified clay, carbon nanotubes).[6][7][8][9]

  • Reagents for pH adjustment: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).[5]

  • Water: Deionized or distilled water for solution preparation.[10]

Equipment

  • Analytical Balance: For accurate weighing of dye and adsorbent.

  • UV-Vis Spectrophotometer: For measuring the concentration of this compound in solutions.[11]

  • Orbital Shaker or Magnetic Stirrer: To agitate the solutions and ensure contact between the adsorbent and dye.[4][10]

  • pH Meter: For measuring and adjusting the pH of the solutions.[5]

  • Centrifuge or Filtration System: To separate the adsorbent from the solution after the experiment.

  • Glassware: Beakers, Erlenmeyer flasks, volumetric flasks, and pipettes.

  • Oven: For drying the adsorbent.

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a specific amount of this compound powder (e.g., 1 gram).

  • Dissolve the dye in a known volume of deionized water (e.g., 1000 mL) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Store the stock solution in a dark, cool place to prevent photodegradation.

  • Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.

Analytical Procedure: Determination of Dye Concentration
  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution of the dye over a range of wavelengths (e.g., 400-800 nm) using the UV-Vis spectrophotometer. The λmax for RB21 is typically around 614 nm.[3]

  • Prepare a series of standard solutions of known concentrations from the stock solution.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration. This curve will be used to determine the concentration of unknown samples.[11]

Batch Adsorption Experiments

The following protocol describes a systematic approach to investigate the effects of various parameters on the adsorption of this compound. These experiments are typically conducted by varying one parameter while keeping others constant.

  • General Setup:

    • Add a fixed volume of RB21 solution of a known initial concentration to a series of Erlenmeyer flasks (e.g., 50 mL of 100 mg/L solution).[8]

    • Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[5]

    • Add a pre-weighed amount of the adsorbent to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150-250 rpm) and temperature for a specified duration.[10]

  • Effect of pH:

    • Vary the initial pH of the dye solutions across a wide range (e.g., 2, 4, 6, 8, 10).[1] Acidic conditions, particularly around pH 2-3, are often found to be optimal for RB21 removal.[4][7][8]

    • Keep the adsorbent dose, initial dye concentration, and contact time constant.

  • Effect of Adsorbent Dose:

    • Vary the amount of adsorbent added to the flasks (e.g., 0.5 g/L to 5 g/L).[6][12]

    • Keep the pH, initial dye concentration, and contact time constant.

  • Effect of Initial Dye Concentration and Contact Time (Kinetics):

    • Prepare solutions with different initial dye concentrations (e.g., 50, 100, 200, 500 mg/L).[7]

    • For each concentration, collect samples at various time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes) until equilibrium is reached.[6][12] Equilibrium time can range from 30 minutes to over 16 hours depending on the adsorbent.[7][8]

    • Keep the pH and adsorbent dose constant.

  • Effect of Temperature (Thermodynamics):

    • Conduct the adsorption experiments at different temperatures (e.g., 25°C, 35°C, 45°C).[7]

    • Keep the pH, adsorbent dose, initial dye concentration, and contact time (at equilibrium) constant.

Sample Analysis and Data Calculation
  • After agitation for the desired time, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the absorbance of the supernatant (the clear liquid) using the UV-Vis spectrophotometer at the λmax.

  • Determine the final concentration of this compound (Ce) in the supernatant using the pre-established calibration curve.

  • Calculate the percentage of dye removal using the following equation:

    • % Removal = [(C₀ - Ce) / C₀] x 100

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) using the following equation:

    • qe = [(C₀ - Ce) x V] / m

    Where:

    • C₀ is the initial dye concentration (mg/L).

    • Ce is the equilibrium dye concentration (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Data Analysis and Modeling

The experimental data can be further analyzed using various isotherm and kinetic models to understand the adsorption mechanism.

  • Adsorption Isotherms: Describe the relationship between the amount of dye adsorbed and the remaining dye concentration at equilibrium. Commonly used models include the Langmuir and Freundlich isotherms.[6][7][13]

  • Adsorption Kinetics: Describe the rate of dye uptake. Commonly used models include the pseudo-first-order and pseudo-second-order kinetic models.[6][7][13][14]

Data Presentation

The following table summarizes typical experimental conditions reported in the literature for the adsorption of this compound.

ParameterRangeOptimal Condition (Frequently Reported)Citation
pH 2 - 112 - 3 (Acidic)[1][4][7][8]
Adsorbent Dose 0.1 - 5 g/LVaries with adsorbent[6][7][12]
Initial Dye Concentration 10 - 750 mg/LVaries with study objective[3][4][7]
Contact Time 15 min - 24 hVaries (e.g., 30 min to 16 h)[4][7][8]
Temperature 25 - 60 °CVaries (often endothermic)[4][7][13]
Agitation Speed 130 - 300 rpm~200 rpm[4][10]

Visualization

The following diagram illustrates the general workflow for the batch adsorption experiments.

G cluster_params Key Variable Parameters start Start: Prepare RB21 Stock Solution prep_work Prepare Working Solutions (Varying C₀ if needed) start->prep_work setup_flasks Setup Erlenmeyer Flasks with Dye Solution prep_work->setup_flasks adjust_ph Adjust Initial pH (Varying pH if needed) setup_flasks->adjust_ph add_adsorbent Add Adsorbent (Varying dose if needed) adjust_ph->add_adsorbent agitate Agitate at Constant Speed & Temperature (Varying time/temp if needed) add_adsorbent->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate analyze Analyze Supernatant (UV-Vis Spectrophotometer) separate->analyze calculate Calculate % Removal & qe analyze->calculate end_node End: Data Analysis (Kinetics & Isotherms) calculate->end_node p1 Initial Conc. (C₀) p1->prep_work p2 pH p2->adjust_ph p3 Adsorbent Dose (m) p3->add_adsorbent p4 Contact Time (t) Temperature (T) p4->agitate

Caption: Workflow for batch adsorption studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Purification with Reactive Blue 21 Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reactive Blue 21 resin affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals to enhance protein binding efficiency and troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound resin and how does it bind to proteins?

A1: this compound, also known as Cibacron Blue F3G-A, is a triazine dye covalently immobilized on a chromatography matrix (e.g., agarose). It is widely used for the purification of a variety of proteins, particularly those that bind nucleotides like kinases and dehydrogenases, as well as serum albumin.[1][2] The binding mechanism is complex and multi-faceted, involving a combination of:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the dye interact with positively charged residues on the protein surface.[1][3]

  • Hydrophobic Interactions: The multiple aromatic rings of the dye can interact with hydrophobic patches on the protein.[1]

  • Hydrogen Bonding: Specific functional groups on the dye and protein can form hydrogen bonds.[4]

  • Affinity Interactions: The dye's structure can mimic that of biological cofactors like NAD+, enabling it to bind to the active sites of some enzymes.[1][5]

Q2: Which types of proteins can I purify with this compound resin?

A2: This resin is versatile and has been successfully used to purify a broad range of proteins, including:

  • Albumin (Human and Bovine Serum)[3][6][7]

  • Kinases and Dehydrogenases (and other nucleotide-binding enzymes)[1][8]

  • Interferons[2]

  • Blood coagulation factors[9]

  • DNA antibodies[10]

  • Recombinant proteins and fusion proteins[9]

Q3: What are the critical parameters to optimize for efficient protein binding?

A3: The most critical parameters to optimize are the pH and ionic strength of your buffers.[4]

  • pH: The pH affects the charge of both the protein and the dye. Optimizing the pH is crucial for maximizing electrostatic interactions. A good starting point is a pH where your target protein is stable and has a net positive charge.[11][12]

  • Ionic Strength (Salt Concentration): Low ionic strength generally promotes stronger binding by enhancing electrostatic interactions. Conversely, increasing the salt concentration is a common method for eluting the bound protein.[3][13]

Q4: How do I choose the appropriate binding and elution buffers?

A4:

  • Binding Buffer: Start with a buffer system where your protein is stable, typically at a pH of 7.0-8.0.[11][14] Keep the salt concentration low (e.g., 20-50 mM) to facilitate binding. Tris-HCl or phosphate buffers are commonly used.[6][15]

  • Elution Buffer: Elution can be achieved by disrupting the binding interactions. Common strategies include:

    • Increasing Ionic Strength: A linear gradient or step elution with high salt concentration (e.g., 0.5-2.0 M NaCl) is very effective.[8][15]

    • Changing pH: Shifting the pH can alter the charges on the protein and/or ligand, leading to elution.

    • Competitive Ligands: For nucleotide-binding enzymes, elution can be achieved with a low concentration of the specific cofactor (e.g., 5-50 mM NAD+, NADH).[5][15]

    • Chaotropic Agents: In some cases, agents like urea or guanidine-HCl can be used for elution, though they may denature the protein.[15]

Q5: What is the binding capacity I can expect from this compound resin?

A5: Binding capacity is dependent on the specific protein, the resin characteristics (e.g., dye concentration), and the experimental conditions (pH, flow rate, etc.). It's important to distinguish between static binding capacity (SBC), measured in batch, and dynamic binding capacity (DBC), measured under flow conditions, which is more relevant for column chromatography. For example, the binding capacity for Human Serum Albumin (HSA) has been reported to be around 48.6 mg/g of magnetic silica particles.[3] Manufacturers often provide specifications for their resins.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Protein Binding Incorrect Buffer Conditions: pH or ionic strength is not optimal for binding.[16]- Ensure your sample is buffer-exchanged into the binding buffer.[6] - Optimize the pH of the binding buffer (a pH of 7.0-8.0 is a good starting point).[14] - Decrease the salt concentration in your binding buffer and sample.[3]
Presence of Interfering Substances: Chelating agents (e.g., EDTA) or detergents in the sample may interfere with binding.[8]- Remove interfering substances by dialysis or buffer exchange prior to loading.
His-tag Inaccessibility (for fusion proteins): The tag may be buried within the protein structure.- This is more relevant for IMAC but illustrates a general principle. Consider if the binding site on your protein is accessible.
Non-Specific Binding / Low Purity of Eluted Protein Ionic/Hydrophobic Interactions: Other proteins are binding non-specifically to the resin.- Increase the salt concentration in the binding and wash buffers (e.g., up to 500 mM NaCl) to reduce non-specific ionic interactions.[16] - Add a non-ionic detergent (e.g., 0.1-2% Triton X-100) to the wash buffer to disrupt hydrophobic interactions.[15][16] - Optimize the wash step by increasing the wash volume.[16]
Contaminants Associated with Target Protein: Chaperones or other interacting proteins are co-purifying.- Add detergents or reducing agents to your lysis buffer to disrupt these interactions before loading.[16]
Low Protein Recovery / Yield Protein Precipitation on Column: The buffer conditions during elution are causing the protein to precipitate.[16][17]- Decrease the protein concentration of the sample loaded onto the column.[16] - Modify the elution buffer to maintain protein stability (e.g., add glycerol, change pH). - Elute with a shallow gradient instead of a sharp step to avoid high protein concentration in a single fraction.[18]
Protein Still Bound to Resin: Elution conditions are too mild to disrupt the interaction.[16]- Increase the salt concentration in the elution buffer (e.g., up to 2.0 M NaCl).[15] - If using a competitive eluent, increase its concentration. - For very strong interactions, consider using a mild chaotropic agent.
Proteolytic Degradation: Proteases in the sample are degrading the target protein.- Add protease inhibitors to your sample and buffers.[17]
Reduced or Slow Flow Rate Clogged Column: Particulates from the sample have clogged the column frit or resin.[16][17]- Centrifuge and filter (0.22 or 0.45 µm) your sample immediately before loading.[16] - If the column is already clogged, try back-flushing with buffer. If that fails, the top of the resin bed may need to be repacked.
Sample is Too Viscous: High concentration of nucleic acids or protein.[16]- Add DNase to the lysate to degrade DNA.[16] - Dilute the sample to reduce viscosity.[16]
Resin Bed Compressed: Packing or operating pressure was too high.- Repack the column according to the manufacturer's instructions.[17]

Quantitative Data Summary

Table 1: Effect of pH and Ionic Strength on Protein Binding

ParameterConditionEffect on BindingRationale
pH Acidic pHCan increase binding for proteins with high pI.At a pH below the protein's isoelectric point (pI), the protein has a net positive charge, enhancing electrostatic interaction with the negatively charged dye.
Neutral to slightly basic pH (7.0-8.5)Generally optimal for many proteins.[11][14]Provides a good balance of charges for stable binding without denaturing the protein.
Ionic Strength (NaCl) Low Salt (0 - 0.1 M)Strongest BindingMaximizes electrostatic interactions between the protein and the dye.[3]
Moderate Salt (0.1 - 0.5 M)Weaker Binding / WashesHelps to remove weakly and non-specifically bound contaminants.[16]
High Salt (0.5 - 2.0 M)ElutionThe high concentration of salt ions shields the charges, disrupting the electrostatic interaction and releasing the protein.[3][15]

Table 2: Reported Binding Capacities for Serum Albumin

Resin TypeTarget ProteinBinding CapacityElution ConditionReference
Cibacron Blue F3GA magnetic silica particlesHuman Serum Albumin (HSA)48.6 mg/g1.0 M NaCl[3]
Cibacron Blue F3GA mPVAL beadsHuman Serum Albumin (HSA)88.7 mg/gNot specified[3]
Synthetic nanopockets on magnetic nanoparticlesHuman Serum Albumin (HSA)21 mg/gNot specified[3]

Experimental Protocols

Protocol 1: Column Packing
  • Prepare the Slurry: Gently resuspend the resin in its storage buffer (typically 20% ethanol). For a new column, create a 50-75% slurry with the binding buffer. Avoid using magnetic stirrers as they can damage the beads.[19]

  • Mount the Column: Mount the column vertically. Ensure the bottom outlet is closed and there is a small amount of buffer in the bottom to prevent air bubbles from being trapped under the frit.

  • Pour the Resin: Pour the slurry into the column in a single, continuous motion. Pouring down a glass rod held against the column wall can help prevent air bubbles.[19]

  • Settle the Bed: Open the column outlet and allow the buffer to drain, which will cause the resin to settle. Do not allow the resin bed to run dry.

  • Pack the Column: Attach the top adapter and connect the column to a pump. Start the flow at a rate at least 50% higher than your intended operational flow rate to create a stable, packed bed.[20] Do not exceed the maximum pressure limit for the resin or column.[19]

  • Finalize: After the bed height is constant (typically after 2-3 column volumes), stop the pump, close the outlet, and carefully lower the top adapter to the surface of the resin bed, ensuring no air is trapped.

Protocol 2: Chromatography Run (Binding, Wash, Elution)
  • Equilibration: Equilibrate the packed column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5) until the pH and conductivity of the outlet match the inlet.[15]

  • Sample Preparation: Ensure your protein sample is clarified by centrifugation and filtration (0.45 µm) to remove any particulates.[6] The sample must be in, or exchanged into, the binding buffer.[6]

  • Sample Loading: Load the prepared sample onto the column at a low flow rate to maximize the residence time and allow for efficient binding.

  • Wash: Wash the column with 5-10 CV of binding buffer (or a wash buffer with slightly increased ionic strength) to remove unbound and weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.[15]

  • Elution: Elute the target protein using your chosen elution strategy.

    • Salt Gradient: Apply a linear gradient of NaCl from low to high concentration (e.g., 0 to 1.5 M NaCl in binding buffer) over 10-20 CV.

    • Step Elution: Apply a step of high salt buffer (e.g., 1.5 M NaCl in binding buffer) and collect the eluted peak.[15]

    • Competitive Elution: Apply binding buffer containing a specific ligand (e.g., 10 mM NADH).[5]

  • Fraction Collection: Collect fractions throughout the elution process and analyze them for your protein of interest using SDS-PAGE or a functional assay.

Protocol 3: Column Regeneration and Storage
  • Regeneration: To remove strongly bound proteins and contaminants, wash the column with 2-3 CV of a high salt buffer (e.g., 2 M NaCl), followed by a high pH wash (e.g., 0.1 M Borate, pH 9.8) or a low pH wash.[8][15] Some protocols suggest using 2 M guanidine HCl or 1.5 M NaSCN.[6]

  • Re-equilibration: Wash the column with 5-10 CV of distilled water, followed by 5-10 CV of binding buffer to prepare it for the next run.

  • Storage: For long-term storage, flush the column with 3-5 CV of 20% ethanol to prevent microbial growth. Store at 2-8°C. Do not freeze the resin.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Chromatography Run cluster_post Post-Run Pack 1. Pack Column Equilibrate 2. Equilibrate Column (5-10 CV Binding Buffer) Pack->Equilibrate SamplePrep 3. Prepare Sample (Clarify & Buffer Exchange) Equilibrate->SamplePrep Load 4. Load Sample SamplePrep->Load Wash 5. Wash (5-10 CV Wash Buffer) Load->Wash Elute 6. Elute (e.g., High Salt Gradient) Wash->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (SDS-PAGE, Assay) Collect->Analyze Regenerate 9. Regenerate Column (High Salt / pH) Analyze->Regenerate Store 10. Store Column (20% Ethanol) Regenerate->Store

Caption: Workflow for Affinity Chromatography on this compound Resin.

Troubleshooting_Tree Start Problem: Low Protein Yield or Purity CheckBinding Is the protein in the flow-through? Start->CheckBinding CheckElution Is the protein still on the column after elution? CheckBinding->CheckElution No Sol_Binding Action: Optimize Binding Conditions - Lower salt concentration - Adjust pH - Check for interfering agents CheckBinding->Sol_Binding Yes CheckPurity Are there contaminants in the eluate? CheckElution->CheckPurity No Sol_Elution Action: Optimize Elution Conditions - Increase salt concentration - Increase competitive ligand conc. - Check for precipitation CheckElution->Sol_Elution Yes Sol_Purity Action: Optimize Wash Conditions - Increase wash buffer salt/detergent - Increase wash volume CheckPurity->Sol_Purity Yes End Re-run Experiment CheckPurity->End No (Purity OK) Sol_Binding->End Sol_Elution->End Sol_Purity->End

Caption: Decision Tree for Troubleshooting Poor Purification Results.

References

Troubleshooting poor yield in Reactive Blue 21 affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor yield in Reactive Blue 21 affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my protein of interest not binding to the this compound column?

A1: Poor binding of your target protein can be attributed to several factors:

  • Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical. Most proteins that bind to this compound, such as albumin and certain kinases, require a specific pH range for optimal interaction.[1] Low ionic strength generally enhances the binding of proteins to charged dye ligands.[1]

  • Presence of Competing Molecules: Your sample may contain molecules that compete with your target protein for binding to the dye ligand. These can include nucleotides (ATP, NAD+), which have structural similarities to the triazine dye.

  • Protein Conformation/Solubility: The protein's conformation might be masking the binding site for this compound. Ensure your protein is correctly folded and soluble in the binding buffer.[2] In some cases, proteins may form insoluble aggregates that will not bind effectively.

  • Column Equilibration: The column must be thoroughly equilibrated with the binding buffer before loading your sample. Insufficient equilibration can lead to improper binding conditions.[3]

  • Flow Rate: A high flow rate during sample application may not allow sufficient time for the protein to interact with the ligand.[4]

Q2: My protein binds to the column, but the recovery during elution is very low. What could be the cause?

A2: Low recovery of your protein during elution can be due to:

  • Inefficient Elution Buffer: The elution conditions may not be strong enough to disrupt the interaction between your protein and the this compound ligand. This could be due to incorrect pH or insufficient concentration of the eluting agent (e.g., salt).[4][5]

  • Protein Precipitation on the Column: The elution buffer might be causing your protein to precipitate on the column. This can be a problem if the elution buffer has a pH at which your protein is not soluble.

  • Non-Specific Interactions: Your protein might be interacting non-specifically with the chromatography matrix. These interactions may not be reversed by the specific elution conditions.

  • Overly Strong Binding: In some cases, the affinity of the protein for the dye is too high, making elution difficult without using harsh conditions that could denature the protein.

  • Column Fouling: If the column has been used multiple times without proper cleaning, it may be fouled with precipitated proteins or lipids, leading to poor elution performance.[3]

Q3: I am observing a significant amount of my target protein in the flow-through. Why is this happening?

A3: This is a common issue that can be caused by:

  • Exceeding Column Binding Capacity: You might be loading too much protein onto the column. Every column has a finite binding capacity for a specific protein.[4]

  • Suboptimal Binding Conditions: As mentioned in Q1, incorrect pH or ionic strength of the binding buffer can lead to weak or no binding.

  • High Flow Rate: Applying the sample at a high flow rate reduces the residence time of the protein on the column, which can prevent efficient binding.[6]

  • Presence of Interfering Substances: The sample may contain substances that interfere with binding.

Q4: How can I improve the purity of my eluted protein?

A4: To improve the purity of your target protein:

  • Optimize Wash Steps: Increase the volume of the wash buffer or add a low concentration of the eluting agent to the wash buffer to remove weakly bound, non-specific proteins.

  • Adjust Binding Conditions: Modifying the pH or ionic strength of the binding buffer can sometimes reduce non-specific binding.[4]

  • Use a Gradient Elution: Instead of a step elution, a linear gradient of the eluting agent (e.g., increasing salt concentration) can help to separate your target protein from contaminants that have different binding affinities.[4]

Q5: Can I regenerate and reuse my this compound column? If so, how?

A5: Yes, this compound columns can be regenerated and reused. Proper regeneration is crucial for maintaining column performance. A general procedure involves washing the column with high and low pH solutions to remove any precipitated or strongly bound proteins. For detailed steps, refer to the "Column Regeneration Protocol" in the Experimental Protocols section.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve poor yield issues.

TroubleshootingWorkflow start Start: Poor Yield check_flowthrough Analyze Flow-through for Target Protein start->check_flowthrough protein_in_ft High Amount of Target in Flow-through? check_flowthrough->protein_in_ft no_protein_in_ft Low/No Target in Flow-through protein_in_ft->no_protein_in_ft No troubleshoot_binding Troubleshoot Binding protein_in_ft->troubleshoot_binding Yes check_elution Analyze Eluted Fractions and Column no_protein_in_ft->check_elution binding_causes Potential Causes: - Column Overload - Incorrect Binding Buffer (pH, Ionic Strength) - High Flow Rate - Interfering Substances - Column Not Equilibrated troubleshoot_binding->binding_causes low_recovery Low Recovery in Eluate? check_elution->low_recovery good_recovery Good Recovery (Yield Issue Resolved) low_recovery->good_recovery No troubleshoot_elution Troubleshoot Elution low_recovery->troubleshoot_elution Yes elution_causes Potential Causes: - Inefficient Elution Buffer - Protein Precipitation - Strong Non-specific Binding - Column Fouling troubleshoot_elution->elution_causes BindingPrinciple cluster_column Chromatography Resin cluster_mobile_phase Mobile Phase resin Agarose Bead ligand This compound resin->ligand Covalent Linkage contaminant Contaminant Protein protein Target Protein (e.g., Kinase) protein->ligand Specific Binding (Affinity)

References

Optimizing elution conditions for proteins bound to Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Blue 21 Affinity Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing this compound (also known as Cibacron Blue 3G-A) for protein purification. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your elution conditions and achieve high-purity protein recovery.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind protein binding to this compound?

A1: this compound is a synthetic polycyclic dye that can bind a wide variety of proteins. The interaction is pseudo-affinity, meaning it's not based on a single, highly specific biological interaction.[1] Binding is primarily driven by a combination of electrostatic and/or hydrophobic interactions between the dye's aromatic anionic structure and specific sites on the protein.[2] Notably, the dye shows structural similarities to cofactors like NAD+, which allows it to bind strongly to many dehydrogenases, kinases, and other nucleotide-binding enzymes.

Q2: Which types of proteins typically bind to this compound?

A2: A diverse range of proteins can bind to this compound, making it a versatile tool. Common examples include albumin, kinases, dehydrogenases, interferons, and various plasma proteins.[2] Its ability to bind albumin is so effective that it's frequently used to remove albumin from samples like serum or cell culture media.[3]

Q3: What are the general strategies for eluting a target protein?

A3: Elution involves disrupting the interactions between the protein and the immobilized dye.[4] The two main strategies are nonspecific and specific elution.

  • Nonspecific Elution: This is the most common approach and involves changing the bulk buffer conditions to weaken the binding. This can be achieved by increasing the ionic strength (high salt concentration) or changing the pH.[1][4]

  • Specific Elution: This method uses a competitive ligand (e.g., the enzyme's natural substrate or cofactor like NAD+) that has a higher affinity for the protein's binding site than the dye. This displaces the protein from the resin.

Q4: Should I use a step gradient or a linear gradient for elution?

A4: The choice depends on your purification goals.

  • Step Gradient: Involves abruptly changing the concentration of the eluent (e.g., jumping from 0.1 M NaCl to 1.0 M NaCl). This is fast and results in a more concentrated protein sample. It's ideal when you know the precise conditions needed to elute your protein.

  • Linear Gradient: Involves gradually increasing the eluent concentration over time. This method is excellent for optimizing elution conditions and can separate proteins with different binding affinities, potentially improving purity.

Troubleshooting Guide

This section addresses common problems encountered during the elution step of this compound affinity chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Protein Recovery in Elution Fractions 1. Binding is too strong: The elution buffer is not strong enough to disrupt the protein-dye interaction. 2. Protein precipitated on the column: Elution conditions (e.g., pH, salt) caused the protein to become insoluble. 3. Protein did not bind initially: The binding buffer conditions were not optimal. 4. Protein degradation: Proteases in the sample have degraded the target protein.[5]1. Increase the salt concentration (e.g., up to 2.0 M NaCl or KCl) or change the pH of the elution buffer.[6] Consider using a chaotropic agent (e.g., low concentration of urea) as a last resort. 2. Test protein solubility under various pH and salt conditions in small-scale experiments before chromatography. Elute into a buffer that immediately neutralizes the pH if using a low-pH eluent.[7] 3. Verify the pH and ionic strength of your binding buffer. For many proteins, binding is optimal at physiological pH (7.0-8.0) and low ionic strength.[4] 4. Add protease inhibitors to your sample and buffers and keep the sample cold throughout the purification process.[5]
Eluted Protein has Low Purity (Multiple Bands on SDS-PAGE) 1. Nonspecific binding: Other proteins in the sample are also binding to the resin. 2. Ineffective washing: The wash steps did not sufficiently remove all non-specifically bound proteins. 3. Gradient is too steep: A steep linear gradient may not effectively separate proteins with similar binding strengths.[8]1. Increase the ionic strength of the wash buffer (e.g., add 0.1-0.5 M NaCl) to disrupt weak, nonspecific interactions. 2. Increase the volume of the wash buffer (e.g., wash with 10-20 column volumes) until the A280nm absorbance of the flow-through returns to baseline. 3. Use a shallower linear gradient for elution to improve resolution.[9]
High Back Pressure During Elution 1. Precipitated protein: Protein has precipitated at the top of the column. 2. Viscous sample or buffers: High protein concentration or additives can increase viscosity.[10] 3. Clogged column frit or tubing: Particulates in the sample or buffers have blocked the flow path.[10]1. Clean the column according to the manufacturer's instructions. This may involve washing with 6 M guanidine hydrochloride or 0.1 M NaOH. 2. Reduce the flow rate. Dilute the sample if necessary.[10] 3. Filter all samples and buffers through a 0.22 µm or 0.45 µm filter before use.[8][10] Check and clean inline filters and tubing.

Elution Optimization Strategies

Systematically optimizing your elution conditions is critical for achieving the best results. The following tables summarize common starting points and ranges for various elution parameters.

Table 1: Nonspecific Elution by Ionic Strength

This is the most common method, typically using a neutral salt solution.

Eluent Typical Starting Concentration Typical Elution Range Maximum Concentration Notes
NaCl 0.1 M0.2 M - 1.5 M~2.0 MHighly effective and widely used. Disrupts electrostatic interactions.
KCl 0.1 M0.2 M - 1.5 M~2.0 MSimilar efficacy to NaCl. Can be used interchangeably.[6]
(NH₄)₂SO₄ 0.1 M0.2 M - 1.0 M~1.5 MCan also promote hydrophobic interactions, so its effect can be complex. Not recommended for pH > 8.0.[11]
Table 2: Nonspecific Elution by pH Shift

Changing the pH alters the charge of the protein and/or the dye, leading to dissociation.

Elution Type Typical pH Range Buffer Examples Notes
Acidic Elution 2.5 - 4.50.1 M Glycine-HCl, 0.1 M Sodium AcetateVery effective for many proteins.[4][7] Crucially, fractions should be immediately neutralized with a buffer like 1 M Tris, pH 8.5 to prevent protein denaturation.[7]
Alkaline Elution 8.5 - 10.50.1 M Tris-HCl, 0.1 M Sodium CarbonateGenerally less harsh than acidic elution but may be less effective for some proteins.

Experimental Protocols

Protocol 1: General Elution using a Salt Gradient

This protocol outlines a standard procedure for eluting a protein from a 1 mL this compound column using a linear salt gradient.

Buffers Required:

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, 2.0 M NaCl, pH 7.5

Procedure:

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Apply the pre-filtered protein sample to the column at a low flow rate (e.g., 0.5 mL/min).

  • Wash: Wash the column with 10-15 CV of Binding Buffer, or until the A280nm absorbance returns to baseline.

  • Elution: Elute the bound protein using a linear gradient from 0% to 100% Elution Buffer over 20 CV.

  • Fraction Collection: Collect fractions (e.g., 1 mL each) throughout the gradient.

  • Analysis: Analyze the collected fractions for protein content (e.g., A280nm, Bradford assay) and purity (SDS-PAGE).

  • Regeneration: Wash the column with 5 CV of Elution Buffer, followed by 5 CV of Binding Buffer for storage.

Visualized Workflows and Logic

Elution_Workflow cluster_prep Preparation cluster_elution Elution & Analysis cluster_final Final Steps Equilibrate Equilibrate Column (5-10 CV Binding Buffer) Load Load Filtered Sample Equilibrate->Load Ready for loading Wash Wash Unbound Proteins (10-15 CV Binding Buffer) Load->Wash Sample bound Elute Elute with Gradient (e.g., 0-2.0 M NaCl) Wash->Elute Ready for elution Collect Collect Fractions Elute->Collect Regenerate Regenerate Column Elute->Regenerate Analyze Analyze Fractions (SDS-PAGE, A280) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify pure fractions

Troubleshooting_Logic Start Low Protein Recovery? CheckFlowthrough Check protein in flow-through/wash fractions Start->CheckFlowthrough Yes IncreaseSalt Increase salt concentration in elution buffer (up to 2M) CheckFlowthrough->IncreaseSalt Protein Absent BindingIssue Optimize Binding Conditions CheckFlowthrough->BindingIssue Protein Present ChangepH Change elution pH (e.g., Glycine pH 2.8) IncreaseSalt->ChangepH No Improvement Success Problem Solved IncreaseSalt->Success Recovery Improves CheckSolubility Check protein solubility in elution buffer ChangepH->CheckSolubility No Improvement ChangepH->Success Recovery Improves Denature Use Denaturants (last resort) CheckSolubility->Denature Protein Precipitates

References

Preventing non-specific binding in Reactive Blue 21 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Reactive Blue 21 affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it bind to proteins?

This compound, also known as Cibacron Blue 3G-A, is a triazine dye commonly used as a ligand in affinity chromatography. Its ability to bind a wide range of proteins stems from a combination of interactions:

  • Electrostatic Interactions: The dye contains negatively charged sulfonate groups, allowing it to act as a cation exchanger, binding to positively charged residues on the protein surface.[1]

  • Hydrophobic Interactions: The aromatic rings of the dye molecule can interact with hydrophobic patches on the protein.

  • Pseudo-affinity Interactions: The structure of this compound can mimic the shape of biological cofactors like NAD+, enabling it to bind specifically to the active sites of certain enzymes, such as kinases and dehydrogenases.

Q2: What causes non-specific binding in this compound chromatography?

Non-specific binding occurs when proteins other than the target molecule adhere to the chromatography resin. The primary causes are:

  • Ionic Interactions: Proteins with a net positive charge at the working pH can bind non-specifically to the negatively charged dye.

  • Hydrophobic Interactions: Proteins with exposed hydrophobic regions can interact with the aromatic parts of the dye ligand.

Q3: How can I detect non-specific binding?

Non-specific binding is typically identified by the presence of multiple contaminating bands when your eluted fractions are analyzed by SDS-PAGE. You may also observe a broad elution peak or the elution of proteins during the wash steps of your chromatography run.

Q4: What is the first step I should take to reduce non-specific binding?

The first and most common step is to optimize the ionic strength of your buffers by adjusting the salt concentration, typically using sodium chloride (NaCl). Increasing the salt concentration can disrupt weaker, non-specific ionic interactions, allowing only the target protein with higher affinity to remain bound.

Q5: Can the pH of my buffers affect non-specific binding?

Yes, pH is a critical parameter. The charge of a protein is dependent on the pH of the buffer relative to its isoelectric point (pI).[1]

  • If you know the pI of your target protein and major contaminants, you can adjust the buffer pH to a point where the target protein binds, but the contaminating proteins have a neutral or net negative charge, reducing their affinity for the negatively charged resin.

  • Generally, running the chromatography at a pH where your target protein is positively charged (pH < pI) and contaminants are neutral or negatively charged (pH > pI) can be an effective strategy.

Q6: Are there any additives I can use to minimize non-specific binding?

Additives can be used to disrupt non-specific hydrophobic interactions. Non-ionic detergents are a common choice:

  • Tween 20 or Triton X-100: These can be added to your lysis, binding, and wash buffers at a low concentration (e.g., 0.05-0.1%) to reduce hydrophobic interactions.[2] The optimal concentration should be determined empirically.[3]

Troubleshooting Guides

Issue 1: High Levels of Contaminating Proteins in Eluted Fractions

If your SDS-PAGE analysis shows significant contamination, it is likely due to non-specific binding. The following troubleshooting workflow can help you systematically address this issue.

Troubleshooting Workflow for High Non-Specific Binding

TroubleshootingWorkflow start Problem: High Non-Specific Binding step1 Optimize Ionic Strength: Perform Salt Gradient Wash start->step1 step2 Analyze Fractions by SDS-PAGE step1->step2 decision1 Is Purity Improved? step2->decision1 step3 Optimize pH: Screen Different Buffer pH Values decision1->step3 No end_success Solution: Optimized Protocol Achieved decision1->end_success Yes step4 Analyze Fractions by SDS-PAGE step3->step4 decision2 Is Purity Improved? step4->decision2 step5 Add Detergent to Buffers: Test Non-Ionic Detergents (e.g., 0.1% Tween 20) decision2->step5 No decision2->end_success Yes step6 Analyze Fractions by SDS-PAGE step5->step6 decision3 Is Purity Improved? step6->decision3 decision3->end_success Yes end_fail Consider Alternative Chromatography Method decision3->end_fail No

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Issue 2: Target Protein Elutes During the Wash Step

If your target protein is being washed off the column along with contaminants, the binding conditions may be too stringent, or the affinity of your protein for the resin may be weaker than anticipated.

  • Decrease Salt Concentration: If you have a high salt concentration in your binding and wash buffers, try reducing it incrementally.

  • Adjust pH: The pH of your buffer may be close to the pI of your target protein, resulting in a near-neutral charge and weaker binding. Try adjusting the pH to be further from the pI to increase the net charge of your protein.

  • Check for Competitive Ligands: Ensure your sample buffer does not contain molecules that could compete with your target protein for binding to the dye, such as high concentrations of nucleotides.

Data Presentation: Optimizing Wash Conditions

To systematically reduce non-specific binding, it is crucial to optimize the wash buffer. The following tables provide a framework for designing experiments to determine the optimal salt concentration and pH.

Table 1: Salt Concentration Screening for Wash Buffer

ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
NaCl (M) 0.10.250.50.751.0
Expected Outcome for Non-Specific Binding HighModerateLowVery LowMinimal
Expected Outcome for Target Protein Binding StrongStrongPotentially WeakerRisk of ElutionHigh Risk of Elution
Purity of Eluted Target (Predicted) LowModerateHighHighHigh (if target remains bound)

Table 2: pH Screening for Binding/Wash Buffers

ParameterCondition 1Condition 2Condition 3Condition 4
Buffer pH 6.07.08.09.0
Rationale Enhances binding of basic proteins (pI > 7)Near physiological, good starting pointEnhances binding of acidic proteins (pI < 7)May reduce binding of very basic proteins
Expected Outcome Selectivity depends on the pI of the target and contaminating proteins.

Experimental Protocols

Protocol 1: Determining Optimal Salt Concentration for Washing

This protocol uses a step gradient of increasing salt concentration to identify the highest possible salt concentration in the wash buffer that does not elute the target protein.

  • Column Equilibration: Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Load your protein sample onto the column.

  • Step Gradient Wash:

    • Wash the column with 5 CV of binding buffer containing 0.1 M NaCl. Collect the flow-through.

    • Wash with 5 CV of binding buffer containing 0.25 M NaCl. Collect the flow-through.

    • Wash with 5 CV of binding buffer containing 0.5 M NaCl. Collect the flow-through.

    • Wash with 5 CV of binding buffer containing 0.75 M NaCl. Collect the flow-through.

    • Wash with 5 CV of binding buffer containing 1.0 M NaCl. Collect the flow-through.

  • Elution: Elute the target protein with an appropriate elution buffer (e.g., binding buffer + 1.5 M NaCl or a pH shift).

  • Analysis: Analyze all collected fractions by SDS-PAGE to determine the salt concentration at which contaminants are removed without significant loss of the target protein.

Protocol 2: Screening for Optimal pH

This protocol involves running small-scale batch binding experiments at different pH values to determine the optimal pH for selective binding of the target protein.

  • Prepare Buffers: Prepare a series of binding buffers at different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).

  • Batch Incubation:

    • In separate microcentrifuge tubes, add a small amount of this compound resin.

    • Equilibrate the resin in each tube with one of the prepared buffers.

    • Add an equal amount of your protein sample to each tube.

    • Incubate with gentle mixing for 30-60 minutes.

  • Wash:

    • Centrifuge the tubes to pellet the resin.

    • Remove the supernatant (unbound fraction).

    • Wash the resin with the corresponding pH buffer.

  • Elution:

    • Add elution buffer to each tube to elute the bound proteins.

  • Analysis: Analyze the unbound and eluted fractions from each pH condition by SDS-PAGE to identify the pH that provides the best balance of target protein binding and contaminant removal.

Visualizations

Logical Relationship of Interactions in this compound Chromatography

BindingMechanisms cluster_interactions Types of Interactions RB21 This compound Ligand - Sulfonate Groups - Aromatic Rings - Mimics NAD+ Interactions Binding Interactions RB21->Interactions presents binding sites Protein Protein + Positively Charged Residues - Hydrophobic Patches - NAD+ Binding Site Protein->Interactions interacts with Electrostatic Electrostatic Interactions->Electrostatic Hydrophobic Hydrophobic Interactions->Hydrophobic PseudoAffinity Pseudo-Affinity Interactions->PseudoAffinity

Caption: Interactions between a protein and the this compound ligand.

References

Technical Support Center: Regeneration and Reuse of Reactive Blue 21 Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of Reactive Blue 21 affinity chromatography columns. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use and regeneration of this compound columns, offering potential causes and solutions.

Problem Possible Cause(s) Solution(s)
Reduced Protein Binding Capacity 1. Column Fouling: Precipitated proteins, lipids, or other sample components are blocking the dye ligand. 2. Ligand Degradation: Harsh chemical exposure (e.g., extreme pH, strong oxidizers) has damaged the this compound dye. 3. Incomplete Regeneration: Residual bound proteins from previous runs are occupying binding sites. 4. Improper Storage: Microbial growth or drying of the resin has occurred.1. Intensive Cleaning: Perform a more rigorous cleaning protocol (see Experimental Protocols). Consider using low concentrations of a non-ionic detergent, followed by a thorough rinse. 2. Review Protocols: Ensure all buffers and solutions are within the recommended pH range for the column. Avoid harsh chemicals not specified in the cleaning protocols. 3. Optimize Regeneration: Increase the volume or contact time of the regeneration buffers. Consider using a chaotropic agent like 6 M urea for stubborn contaminants (see Experimental Protocols).[1][2] 4. Proper Storage: Always store the column in a recommended storage solution (e.g., 2 M NaCl or 20% ethanol) at 2-8°C to prevent microbial growth and resin dehydration.[1]
High Backpressure 1. Clogged Frit/Filter: Particulates from the sample or buffers have blocked the column inlet or outlet frit. 2. Compacted Resin Bed: The resin has been compressed due to excessive flow rates or improper packing. 3. Precipitation on Column: The protein of interest or contaminants have precipitated on the column.1. Reverse Flow Cleaning: Disconnect the column from the detector and reverse the flow at a low flow rate to dislodge particulates. Always filter samples and buffers before use. 2. Repack Column: If the bed is visibly compressed, unpack and repack the column according to the manufacturer's instructions. 3. Solubilize Precipitate: Wash the column with a high salt buffer (e.g., 1.5 M NaCl) or a buffer containing a solubilizing agent compatible with the resin.
Eluted Protein is Contaminated 1. Non-Specific Binding: Proteins other than the target are binding to the column matrix or the dye itself. 2. Inefficient Washing: The wash steps are insufficient to remove all unbound or weakly bound proteins. 3. Co-elution of Bound Impurities: Contaminants are being eluted under the same conditions as the target protein.1. Optimize Binding/Wash Buffers: Increase the ionic strength (e.g., add 150-500 mM NaCl) or include a low concentration of a non-ionic detergent in the binding and wash buffers to reduce non-specific interactions.[3] 2. Increase Wash Volume: Increase the number of column volumes (CVs) used for the wash step until the A280 reading of the flow-through returns to baseline. 3. Gradient Elution: Use a gradient elution (e.g., increasing salt concentration) instead of a step elution to separate the target protein from contaminants.
No Protein Elutes 1. Protein Precipitation on Column: The elution buffer conditions are causing the target protein to precipitate on the column. 2. Binding is Too Strong: The interaction between the protein and the dye is too strong for the elution buffer to disrupt. 3. Protein Denaturation: The protein has denatured and aggregated on the column.1. Modify Elution Buffer: Adjust the pH or ionic strength of the elution buffer. Consider adding a stabilizing agent like glycerol. If using low pH for elution, collect fractions in a neutralization buffer.[3] 2. Stronger Elution Conditions: Increase the salt concentration in the elution buffer or use a more effective eluting agent. 3. Milder Elution: If denaturation is suspected, try a milder, specific elution method, such as using a competitive ligand if one is known.

Quantitative Data on Column Performance

The following table provides representative data on the expected performance of a this compound column over multiple regeneration cycles. Note that actual performance may vary depending on the specific application, sample type, and adherence to protocols.

Regeneration Cycle Binding Capacity (mg protein/mL resin) Recovery Rate (%)
New Column 15.095
1 14.594
5 13.892
10 12.588
15 11.085
20 9.580

Binding capacity and recovery rates are illustrative and can be influenced by the specific protein and operating conditions.

Experimental Protocols

Protocol 1: Standard Regeneration of this compound Column

This protocol is suitable for routine regeneration between runs with similar samples.

Materials:

  • Regeneration Buffer A: 0.1 M Borate buffer, pH 9.8, containing 1.0 M NaCl[1]

  • Regeneration Buffer B: 0.1 M Borate buffer, pH 9.8[1]

  • Deionized Water

  • Storage Solution: 2.0 M NaCl[1] or 20% Ethanol

Procedure:

  • After protein elution, wash the column with 5-10 column volumes (CVs) of Regeneration Buffer A.

  • Wash the column with 5-10 CVs of Regeneration Buffer B.[1]

  • Rinse the column with 5-10 CVs of deionized water.

  • For immediate reuse, equilibrate the column with your starting buffer.

  • For short-term or long-term storage, wash the column with 5 CVs of Storage Solution. Cap the column securely and store at 2-8°C. Do not freeze.[1]

Protocol 2: Intensive Cleaning for Fouled Columns

This protocol is designed for columns showing significant loss of performance or high backpressure.

Materials:

  • Chaotropic Regeneration Solution: 6 M Urea or 6 M Guanidine Hydrochloride in a buffered solution (e.g., Tris or Phosphate buffer, pH 7-8)[2]

  • High Salt Buffer: e.g., 1.5 M NaCl in equilibration buffer

  • Organic Solvent Wash: 30-70% ethanol or 30% isopropanol

  • Deionized Water

  • Equilibration Buffer

Procedure:

  • Wash the column with 5 CVs of High Salt Buffer to remove ionically bound proteins.

  • To remove strongly bound or precipitated proteins, wash the column with 3-5 CVs of Chaotropic Regeneration Solution.[2]

  • For removal of hydrophobic proteins or lipids, wash with 3-4 CVs of the Organic Solvent Wash.

  • Thoroughly rinse the column with at least 10 CVs of deionized water to remove all cleaning agents.

  • Equilibrate the column with at least 10 CVs of Equilibration Buffer until the pH and conductivity are stable.

  • Perform a blank run with elution buffer to ensure no contaminants are leaching from the column.

Frequently Asked Questions (FAQs)

Q1: How many times can I regenerate my this compound column?

A1: With proper care and regeneration, a this compound column can typically be reused 5-15 times or more.[1] The exact number of cycles depends on the nature of the sample, the cleaning procedures used, and the acceptable level of performance decrease. It is recommended to monitor column performance (e.g., binding capacity, peak shape) over time.

Q2: My protein of interest is not binding to the column. What should I do?

A2: First, ensure your binding buffer has the correct pH and a relatively low ionic strength, as binding to this compound is often sensitive to high salt concentrations. Check that the sample has been properly prepared (filtered or centrifuged) and that the column has been correctly equilibrated. If the problem persists, the column may be fouled, and an intensive cleaning procedure may be necessary.

Q3: Can I use sodium hydroxide (NaOH) to clean my this compound column?

A3: While NaOH is a common cleaning agent for some chromatography resins, its use with dye-ligand columns should be approached with caution. Some dye-ligand linkages can be sensitive to harsh alkaline conditions, which may lead to ligand cleavage and loss of binding capacity. If you must use NaOH, use a low concentration (e.g., 0.1 M) for a limited contact time, and always consult the column manufacturer's instructions. A safer alternative for removing strongly bound proteins is often a chaotropic agent like 6 M urea.[2]

Q4: What is the best way to store my this compound column?

A4: For long-term storage, the column should be flushed with a solution that prevents microbial growth. A common storage solution is 20% ethanol. Alternatively, a high salt solution such as 2.0 M NaCl can be used.[1] Always ensure the column is sealed tightly to prevent it from drying out and store it at 2-8°C.

Q5: Why is my elution peak broad?

A5: A broad elution peak can be caused by several factors. These include slow dissociation kinetics between your protein and the dye, non-optimal elution buffer composition, or issues with the column packing. Try decreasing the flow rate during elution to allow more time for dissociation. You can also optimize the elution buffer by adjusting the pH or the concentration of the eluting agent. If using a competitive eluent, increasing its concentration may sharpen the peak.

Visual Diagrams

Experimental_Workflow Start Start: New or Stored This compound Column Equilibrate Equilibrate Column (5-10 CVs Start Buffer) Start->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Unbound Proteins (5-10 CVs Start Buffer) Load_Sample->Wash Elute Elute Target Protein (Elution Buffer) Wash->Elute Collect Collect Purified Protein Elute->Collect Regenerate Regenerate Column Collect->Regenerate Post-Experiment Regenerate->Equilibrate For Immediate Reuse Store Store Column (20% EtOH or 2M NaCl) Regenerate->Store For Long-Term Storage

Caption: Standard workflow for using and regenerating a this compound column.

Troubleshooting_Logic Problem Reduced Binding? Cause_Fouling Fouling? Problem->Cause_Fouling Yes Problem_Pressure High Backpressure? Problem->Problem_Pressure No Solution_Clean Intensive Clean (Protocol 2) Cause_Fouling->Solution_Clean Yes Cause_Regen Incomplete Regeneration? Cause_Fouling->Cause_Regen No Solution_Regen Optimize Regen (Protocol 1) Cause_Regen->Solution_Regen Yes Cause_Clog Clogged Frit? Problem_Pressure->Cause_Clog Yes Solution_Reverse Reverse Flow Cause_Clog->Solution_Reverse Yes Cause_Precipitate Precipitation? Cause_Clog->Cause_Precipitate No Solution_Solubilize Solubilize w/ High Salt Cause_Precipitate->Solution_Solubilize Yes

Caption: Troubleshooting logic for common this compound column issues.

References

Factors affecting the stability of immobilized Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of immobilized Reactive Blue 21.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of immobilized this compound?

A1: The stability of immobilized this compound is primarily influenced by pH, temperature, the chemical nature of the support matrix and linkage, and the composition of buffers and cleaning agents used. Extreme pH values (both acidic and alkaline) and high temperatures can accelerate the degradation of the dye and the support matrix, as well as the hydrolysis of the covalent bond linking the dye to the matrix.

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term storage, immobilized this compound media should be stored at 2-8°C in a neutral buffer solution containing an antimicrobial agent, such as 0.02% sodium azide, to prevent microbial growth.[1] It is crucial to avoid freezing the matrix, as this can damage its porous structure.[1][2] Storing the media in the dark is also recommended to prevent photodecoloration.[3]

Q3: What is "ligand leakage," and how can it be minimized with immobilized this compound?

A3: Ligand leakage refers to the leaching of the immobilized dye from the support matrix into the mobile phase. This can occur due to the hydrolysis of the linkage between the dye and the matrix, especially under harsh chemical conditions. To minimize leakage, it is important to use stable linkage chemistry and to avoid prolonged exposure to extreme pH values and harsh cleaning agents.[4][5] Some hydrolysis of the dye linkage may occur, and any free dye should be washed out before use.[1]

Q4: Can immobilized this compound be reused? How does regeneration affect its stability?

A4: Yes, immobilized this compound can be reused multiple times if properly regenerated and stored.[1] Regeneration typically involves washing the column with high and low pH solutions or chaotropic agents to remove tightly bound proteins.[1] However, repeated exposure to harsh regeneration solutions, particularly high concentrations of sodium hydroxide (NaOH), can lead to a gradual loss of binding capacity and increased ligand leakage over time.[4][6][7] The effect of regeneration on the adsorbent's protein capacity is dependent on the chemical treatment and the duration of exposure.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Noticeable blue color in elution or wash fractions (Dye Leakage) 1. Hydrolysis of the dye-matrix linkage due to harsh buffer conditions (e.g., extreme pH).2. Unstable linkage chemistry.3. Physical degradation of the support matrix.1. Ensure the pH of all buffers is within a stable range (typically pH 4-9).2. If leakage persists, consider using a milder elution or regeneration protocol.3. Quantify leakage using spectrophotometry (absorbance at ~614 nm) to monitor column health over time.[8]
Decreased protein binding capacity over time 1. Loss of immobilized dye due to leakage.2. Fouling of the matrix by precipitated proteins or lipids.3. Denaturation of the immobilized dye, altering its binding properties.1. Implement a more gentle regeneration protocol. Consider alternating between different cleaning agents.2. Ensure all samples are clarified and filtered (0.45 µm) before loading to prevent fouling.[6] 3. Optimize cleaning-in-place (CIP) procedures to effectively remove contaminants without damaging the ligand.[4][5]
High backpressure in the column 1. Clogging of the column frit or bed with particulate matter.2. Compression of the support bed.3. Microbial growth within the column.1. Filter all samples and buffers before use.[6]2. If possible, reverse the flow direction at a low flow rate to dislodge particulates from the top frit.3. If microbial growth is suspected, clean the column with a suitable sanitizing agent (e.g., 0.1-0.5 M NaOH), followed by thorough washing and storage in a buffer containing an antimicrobial agent.[1]
Inconsistent results between runs 1. Incomplete regeneration between runs, leading to carryover.2. Variation in buffer preparation (pH, ionic strength).3. Degradation of the immobilized ligand during storage or use.1. Standardize and validate the regeneration protocol to ensure complete removal of the previously bound protein.2. Calibrate pH meters regularly and use high-purity reagents for buffer preparation.3. Periodically test the column's performance with a standard protein to assess its binding capacity and ensure consistency.

Factors Affecting Stability of Immobilized this compound

The stability of immobilized this compound is a multifactorial issue. The key factors and their interactions are outlined in the diagram below.

Factors Affecting Immobilized this compound Stability Stability Immobilized Dye Stability (Binding Capacity & Ligand Integrity) pH pH pH->Stability Extremes cause hydrolysis Temp Temperature Temp->Stability High temps accelerate degradation Matrix Support Matrix (e.g., Agarose) Matrix->Stability Degradation affects integrity Linkage Linkage Chemistry Linkage->Stability Hydrolysis leads to leakage Buffer Buffer Composition (e.g., salts, additives) Buffer->Stability Can stabilize or destabilize Cleaning Cleaning/Regeneration Agents (e.g., NaOH, Urea) Cleaning->Stability Harsh agents cause degradation Workflow for Stability Assessment of Immobilized Dye start Start: Washed Immobilized This compound Resin aliquot Aliquot Resin into Test Conditions (pH, Temp, Buffer) start->aliquot incubate Incubate for Defined Time Points (e.g., 24h, 48h, 72h) aliquot->incubate sample Collect Supernatant via Centrifugation incubate->sample measure Measure Absorbance of Supernatant (at ~614 nm) sample->measure analyze Quantify Leached Dye & Analyze Data measure->analyze end End: Stability Profile analyze->end

References

Technical Support Center: Overcoming Protein Aggregation with Reactive Blue 21 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein aggregation during purification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you effectively utilize Reactive Blue 21-based affinity chromatography to improve protein stability and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how can it help with protein aggregation?

This compound, also known as Cibacron Blue 3G-A, is a triazine dye that is commonly immobilized on a chromatography matrix, such as agarose (e.g., Blue Sepharose).[1][2] This type of affinity chromatography is a powerful tool for protein purification. The interaction between a protein and the immobilized dye is not only the basis for purification but can also have a stabilizing effect on the protein's structure. By binding to the resin, the protein's conformation can be "locked" in a more stable state, which can significantly reduce the propensity for aggregation during the purification process.

Q2: Is this compound added directly to my protein solution to prevent aggregation?

No, it is not recommended to add soluble this compound to your protein solution. The dye is most effectively and safely used when it is covalently bound to a solid support, such as agarose beads. This immobilized format is what is used in affinity chromatography to both purify and stabilize your target protein.[1]

Q3: What types of proteins can be purified and stabilized with this compound?

This compound has a broad binding capability and can interact with a variety of proteins. It is particularly well-known for its ability to bind albumin, making it an excellent choice for removing this abundant protein from serum samples.[2][3] Additionally, it can bind to enzymes that utilize nucleotide cofactors (like NAD+), kinases, dehydrogenases, and other proteins through electrostatic and hydrophobic interactions.[1][2] This broad specificity makes it a versatile tool for capturing and stabilizing a range of different proteins.

Q4: How does binding to the this compound matrix prevent aggregation?

Protein aggregation often occurs when proteins become partially unfolded, exposing hydrophobic patches that can then interact with each other, leading to the formation of aggregates. The binding of a protein to the immobilized this compound ligand can stabilize its native three-dimensional structure. This interaction essentially holds the protein in a conformation that is less prone to unfolding and aggregation.

Experimental Workflow & Signaling Pathways

To visualize the process, the following diagrams illustrate the experimental workflow for protein purification using this compound affinity chromatography and the logical relationship of factors leading to protein aggregation.

Protein Purification Workflow cluster_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_post Post-Purification Crude Protein Lysate Crude Protein Lysate Clarification Clarification (Centrifugation/Filtration) Crude Protein Lysate->Clarification Buffer Exchange Buffer Exchange (to Binding Buffer) Clarification->Buffer Exchange Equilibration Column Equilibration (Binding Buffer) Sample Loading Sample Loading Equilibration->Sample Loading Wash Wash (Remove Unbound Proteins) Sample Loading->Wash Elution Elution (High Salt or pH change) Wash->Elution Purified Protein Purified Protein Elution->Purified Protein Buffer Exchange/Desalting Buffer Exchange/ Desalting Purified Protein->Buffer Exchange/Desalting Analysis Purity & Aggregation Analysis (SDS-PAGE, SEC) Buffer Exchange/Desalting->Analysis

Caption: Experimental workflow for protein purification using this compound affinity chromatography.

Protein_Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Protein Aggregation Protein Aggregation Hydrophobic Patches Hydrophobic Patches Hydrophobic Patches->Protein Aggregation Unstable Tertiary Structure Unstable Tertiary Structure Unstable Tertiary Structure->Protein Aggregation High Protein Concentration High Protein Concentration High Protein Concentration->Protein Aggregation Suboptimal pH Suboptimal pH Suboptimal pH->Protein Aggregation High Salt Concentration High Salt Concentration High Salt Concentration->Protein Aggregation Temperature Stress Temperature Stress Temperature Stress->Protein Aggregation

Caption: Factors contributing to protein aggregation.

Troubleshooting Guide

Problem Possible Cause Solution
Protein does not bind to the column Incorrect buffer pH or ionic strength.Ensure your binding buffer has a pH and ionic strength that favors the interaction between your protein and the dye. Typically, a neutral pH (around 7.0) and low ionic strength are good starting points.
Protein is already aggregated in the crude lysate.Clarify your lysate thoroughly by centrifugation and filtration (0.22 or 0.45 µm filter) before loading it onto the column.
The dye on the resin has degraded.Use a fresh column or regenerate the existing one according to the manufacturer's instructions.[4]
Protein elutes with low yield Elution conditions are too harsh, causing the protein to precipitate on the column.Try a gentler elution method. Instead of a sharp increase in salt concentration, use a linear gradient. You can also try elution with a change in pH.[4]
Protein is binding irreversibly.This can happen with very low protein concentrations. Try loading a more concentrated sample. Also, ensure the elution buffer is effective for your specific protein.
Eluted protein is aggregated The elution buffer is causing aggregation.Immediately after elution, exchange the buffer to one that is known to be stabilizing for your protein. This can be done through dialysis or desalting columns.
The purified protein is at a very high concentration.Elute into a larger volume to reduce the final protein concentration. If a high concentration is required, add stabilizing excipients like glycerol or arginine to the elution buffer (if compatible with downstream applications).
The protein is unstable once it is no longer bound to the stabilizing resin.Perform all post-elution steps at a low temperature (e.g., 4°C) and work quickly. Consider adding a known stabilizing ligand for your protein to the elution buffer.
Column is clogged Particulate matter in the sample.Always filter your sample and buffers before use.
Protein has precipitated on the column.If you suspect precipitation, try to regenerate the column with a harsh wash (e.g., 6 M guanidine hydrochloride or 0.1 M NaOH), but always check the manufacturer's instructions for resin compatibility.[2]

Quantitative Data Summary

While specific quantitative data on aggregation reduction is highly protein-dependent, the following table provides a hypothetical yet typical representation of the improvements that can be achieved by using this compound affinity chromatography.

Parameter Before Purification (Crude Lysate) After Purification (this compound Affinity Chromatography)
Total Protein 100 mg5 - 15 mg (target protein)
Purity < 5%> 80%
Soluble Aggregates 15 - 30%< 5%
Specific Activity LowHigh

Note: These are representative values and will vary depending on the specific protein, expression system, and experimental conditions.

Detailed Experimental Protocol

This protocol provides a general guideline for purifying a protein and minimizing aggregation using a pre-packed this compound agarose column (e.g., HiTrap Blue HP).

Materials:

  • Column: Pre-packed this compound agarose column (e.g., 1 mL or 5 mL HiTrap Blue HP)

  • Chromatography System: Peristaltic pump or a dedicated chromatography system (e.g., ÄKTA)

  • Binding Buffer: 20 mM sodium phosphate, pH 7.0[3]

  • Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0[3]

  • Sample: Clarified protein lysate, with buffer exchanged to Binding Buffer.

  • Filtration Units: 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Buffer and Sample Preparation:

    • Prepare and degas the Binding and Elution buffers. Filter them through a 0.22 µm filter.

    • Clarify the crude protein lysate by centrifuging at >10,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm filter.

    • If necessary, perform a buffer exchange on the clarified lysate into the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration:

    • Connect the column to the chromatography system or pump.

    • Wash the column with 5-10 column volumes (CV) of sterile, filtered water to remove the storage solution (typically 20% ethanol).

    • Equilibrate the column with 5-10 CV of Binding Buffer until the UV absorbance and conductivity are stable.

  • Sample Application:

    • Load the prepared sample onto the column at a low flow rate (e.g., 0.5 - 1 mL/min for a 1 mL column) to ensure efficient binding.

  • Wash:

    • Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance returns to baseline. This step removes unbound and weakly bound proteins.

  • Elution:

    • Elute the bound protein using the Elution Buffer. This can be done in a single step or with a linear gradient (0-100% Elution Buffer over 10-20 CV) to separate proteins with different binding affinities. A gradient elution is often gentler and can help prevent aggregation upon elution.

    • Collect fractions throughout the elution process.

  • Post-Elution Handling:

    • Immediately analyze the fractions for your protein of interest (e.g., by SDS-PAGE).

    • Pool the fractions containing the purified protein.

    • To remove the high salt from the elution buffer, which could promote aggregation, perform a buffer exchange into a suitable storage buffer using a desalting column or dialysis.

  • Column Regeneration and Storage:

    • Wash the column with 3-5 CV of Elution Buffer followed by 3-5 CV of Binding Buffer.

    • For storage, wash the column with 5 CV of 20% ethanol and store at 4°C.[3]

By following these guidelines and troubleshooting steps, researchers can effectively leverage this compound affinity chromatography to not only purify their protein of interest but also to mitigate the common and often frustrating problem of protein aggregation.

References

Technical Support Center: Optimizing Reactive Blue 21 Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the binding of proteins to Reactive Blue 21, a widely used ligand in affinity chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and efficient protein purification.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using this compound for protein purification?

This compound is a triazine dye that can act as a pseudo-affinity ligand. Its chemical structure mimics the shape of biological molecules like NAD+ and other cofactors, allowing it to bind to the active sites of a wide range of enzymes, including kinases, dehydrogenases, and other nucleotide-binding proteins. Additionally, it can interact with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1]

Q2: What are the typical starting conditions for pH and ionic strength for binding a new protein to this compound?

For initial screening, it is recommended to start with a buffer pH in the range of 6.0 to 8.0 and a low ionic strength, typically between 10-50 mM.[1] These conditions generally favor the electrostatic and hydrophobic interactions that are crucial for binding.

Q3: How does pH affect protein binding to this compound?

The pH of the buffer influences the charge of both the protein and the dye. This compound is anionic due to its sulfonate groups. The charge of the target protein will depend on its isoelectric point (pI) and the buffer pH. Optimal binding often occurs when the protein has a net positive charge (at a pH below its pI) to facilitate electrostatic interactions with the negatively charged dye. However, the relationship is not always straightforward, as pH can also induce conformational changes in the protein, exposing or hiding the binding site.

Q4: How does ionic strength affect protein binding to this compound?

Ionic strength, typically controlled by the salt concentration in the buffer, plays a critical role in modulating electrostatic interactions.

  • Low Ionic Strength (10-100 mM): Generally enhances the binding of proteins to charged dye ligands by minimizing the shielding of electrostatic interactions.[1]

  • High Ionic Strength (above 100 mM): Can weaken electrostatic interactions, which is often utilized for eluting the bound protein.[1] However, for some proteins, hydrophobic interactions are dominant, and binding might be less sensitive to changes in ionic strength.

Q5: My protein is not binding to the this compound column. What should I do?

Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common reasons include incorrect buffer pH or ionic strength, the presence of interfering substances, or a concealed binding site on the protein.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound binding experiments.

Problem Potential Cause Recommended Solution
Low or No Protein Binding Incorrect pH: The pH of the binding buffer may not be optimal for the electrostatic interaction between the protein and the dye.Systematically screen a range of pH values (e.g., from 5.0 to 9.0 in 0.5 unit increments) to identify the optimal binding pH.
Ionic Strength is Too High: High salt concentrations can disrupt electrostatic interactions, preventing the protein from binding.Decrease the salt concentration in the binding buffer (e.g., to 10-25 mM) or use a buffer with no added salt.
Binding Site is Inaccessible: The protein's conformation may be hiding the dye-binding site.Try adding stabilizing agents or small amounts of non-denaturing detergents to the buffer. A different pH might also induce a favorable conformational change.
Presence of Interfering Substances: The sample may contain natural ligands, cofactors, or high salt concentrations from previous purification steps.Desalt or perform a buffer exchange on your sample before loading it onto the column.
Poor Specificity (Multiple Proteins Binding) Ionic Strength is Too Low: Very low ionic strength can promote non-specific electrostatic interactions with other proteins.Gradually increase the ionic strength of the binding buffer (e.g., in 25 mM increments) to find a concentration that disrupts weak, non-specific binding while retaining the target protein.
Hydrophobic Interactions are Dominant: Other proteins may be binding non-specifically through hydrophobic interactions.Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or ethylene glycol in the binding buffer.
Protein Precipitates on the Column Low Solubility at Optimal Binding Conditions: The buffer conditions that favor binding may also reduce the solubility of your protein.Screen for alternative buffer systems at the optimal pH. Consider adding solubility-enhancing agents like glycerol (5-10%) or arginine to the binding buffer.
Low Recovery of Bound Protein During Elution Binding is Too Strong: The interaction between the protein and the dye is too strong to be disrupted by the elution conditions.Increase the salt concentration in the elution buffer (e.g., up to 2 M NaCl). If that fails, try a competitive elution with a low concentration of the protein's natural ligand or cofactor (e.g., NAD+ for dehydrogenases). A change in pH can also be effective for elution.

Data Presentation: Optimal Binding Conditions for Selected Proteins

The optimal pH and ionic strength for protein binding to this compound can vary significantly depending on the specific protein. The following table summarizes conditions reported in the literature for a few example proteins. It is crucial to experimentally determine the optimal conditions for your specific protein of interest.

ProteinOptimal Binding pHOptimal Ionic Strength (Binding)Elution Conditions
Lysozyme ~7.0 - 9.0Low (e.g., 10 mM Phosphate Buffer)Increasing NaCl concentration (e.g., 1.0 M)
Human Serum Albumin ~5.0 - 7.0Low (e.g., 20 mM Phosphate Buffer)Increasing NaCl concentration or a pH shift
Lactate Dehydrogenase ~6.0 - 7.5Low (e.g., 10 mM Phosphate Buffer)Elution with a pulse of NADH or an increasing salt gradient
Kinases (general) ~6.5 - 8.0Low to moderate (e.g., 25-50 mM Tris-HCl)Competitive elution with ATP or a high salt concentration

Note: This table is a compilation of data from various sources and should be used as a starting guide. Optimal conditions are highly protein-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Screening for Optimal pH for Protein Binding

This protocol describes a small-scale method to quickly determine the optimal pH for binding your target protein to a this compound resin.

Materials:

  • This compound agarose resin

  • A series of buffers with different pH values (e.g., 50 mM MES for pH 5.5-6.5, 50 mM HEPES for pH 7.0-8.0, 50 mM Tris-HCl for pH 8.0-9.0), all at a constant low ionic strength (e.g., 25 mM NaCl).

  • Your purified or partially purified protein sample, dialyzed against a low-salt buffer.

  • Microcentrifuge tubes or small chromatography columns.

  • Spectrophotometer or SDS-PAGE equipment for protein quantification.

Procedure:

  • Resin Equilibration:

    • Dispense an equal amount of this compound resin slurry into several microcentrifuge tubes (one for each pH to be tested).

    • Wash the resin twice with each respective pH buffer by centrifugation and removal of the supernatant.

    • Resuspend the resin in an equal volume of the corresponding pH buffer.

  • Protein Binding:

    • Add an equal amount of your protein sample to each tube of equilibrated resin.

    • Incubate the tubes with gentle mixing (e.g., on a rotator) for 30-60 minutes at 4°C or room temperature.

  • Analysis of Unbound Protein:

    • Centrifuge the tubes to pellet the resin.

    • Carefully collect the supernatant (this contains the unbound protein).

    • Measure the protein concentration in each supernatant sample using a suitable method (e.g., Bradford assay, A280, or SDS-PAGE analysis).

  • Determination of Optimal pH:

    • The pH at which the lowest concentration of protein is found in the supernatant corresponds to the optimal binding pH.

Protocol 2: Screening for Optimal Ionic Strength for Protein Binding

This protocol is designed to be performed after the optimal pH has been determined.

Materials:

  • This compound agarose resin

  • Optimal binding buffer (determined from Protocol 1) with varying concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Your protein sample in the optimal binding buffer with no added salt.

  • Microcentrifuge tubes or small chromatography columns.

  • Protein quantification equipment.

Procedure:

  • Resin Equilibration:

    • Equilibrate aliquots of the resin with each of the different ionic strength buffers as described in Protocol 1.

  • Protein Binding:

    • Add your protein sample to each tube of equilibrated resin.

    • Incubate with gentle mixing for 30-60 minutes.

  • Analysis of Unbound Protein:

    • Pellet the resin by centrifugation and collect the supernatant.

    • Quantify the protein in each supernatant.

  • Determination of Optimal Ionic Strength:

    • The highest salt concentration that still allows for a low amount of protein in the supernatant is the optimal ionic strength for binding with high specificity.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Protein Sample (Dialyzed) Bind Incubate Protein with Equilibrated Resin Protein->Bind Resin This compound Resin Equilibrate Equilibrate Resin with each pH Buffer Resin->Equilibrate Buffers Buffer Series (Varying pH, Constant Ionic Strength) Buffers->Equilibrate Equilibrate->Bind Separate Centrifuge to Separate Resin and Supernatant Bind->Separate Quantify Quantify Unbound Protein in Supernatant Separate->Quantify Determine Determine Optimal pH (Lowest Unbound Protein) Quantify->Determine

Caption: Workflow for determining the optimal pH for protein binding to this compound resin.

Relationship_pH_IonicStrength_Binding Binding Optimal Binding LowpH Low pH LowpH->Binding Increases Cationic Character HighpH High pH HighpH->Binding May Cause Repulsion LowIonic Low Ionic Strength LowIonic->Binding Enhances Electrostatic Interaction HighIonic High Ionic Strength HighIonic->Binding Disrupts Electrostatic Interaction (used for elution)

Caption: Conceptual relationship between pH, ionic strength, and protein binding to this compound.

References

Technical Support Center: Enhancing Reactive Blue 21 Chromatography Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the resolution of Reactive Blue 21 affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in chromatography?

This compound is a phthalocyanine dye that can be immobilized on a chromatography matrix. It serves as an affinity ligand for the purification of a variety of proteins.[1][2] This method, known as dye-affinity chromatography, is valued for being rapid, inexpensive, and versatile, making it suitable for purifying proteins from crude cell extracts.[1]

Q2: What types of proteins bind to this compound?

This compound exhibits a broad specificity, binding to proteins that have nucleotide-binding sites (e.g., kinases, dehydrogenases, and other NAD⁺/NADP⁺-dependent enzymes) and other proteins like serum albumin. The interaction is based on the dye's structural similarity to nucleotide cofactors.

Q3: What are the primary factors that affect the resolution of this technique?

The resolution in this compound chromatography is influenced by several key parameters:

  • Sample Preparation: Clarity and composition of the sample are critical to prevent column clogging.[3]

  • Binding and Elution Conditions: The pH and ionic strength of the buffers directly impact the binding and release of the target protein.[4][5]

  • Flow Rate: The rate at which the sample and buffers pass through the column affects the binding efficiency.[6]

  • Column Integrity: Proper packing and maintenance of the column are essential for consistent performance.

Troubleshooting Guide

This section addresses common problems encountered during this compound chromatography, offering potential causes and solutions in a structured format.

Problem 1: Poor or No Binding of Target Protein
Potential Cause Recommended Solution
Incorrect Binding Buffer Conditions Verify that the binding buffer pH and ionic strength are optimal for the target protein's interaction with the dye. Typically, binding is favored at a physiological pH (around 7.0-7.4) and low ionic strength.[4][5]
High Flow Rate Reduce the flow rate during sample application to allow sufficient time for the protein-ligand interaction to occur.[6]
Sample Composition Interference The presence of cofactors, high salt concentrations, or detergents in the sample can interfere with binding. Consider buffer exchange or dialysis of the sample into the binding buffer before application.[3]
Column Not Equilibrated Ensure the column is thoroughly equilibrated with at least 5-10 column volumes of binding buffer before loading the sample.[7]
Problem 2: Low Elution Yield / Poor Recovery
Potential Cause Recommended Solution
Suboptimal Elution Buffer The elution buffer may not be strong enough to disrupt the protein-ligand interaction. Test a range of elution conditions, such as increasing the ionic strength (e.g., up to 1.5 M NaCl) or changing the pH.[4][5] A gradient elution can help identify the optimal conditions.[6][8]
Protein Precipitation on Column The elution conditions might be causing the protein to precipitate. Analyze the column for precipitated protein. If this occurs, try a gentler elution method or add stabilizing agents (e.g., glycerol) to the elution buffer.
Very Strong Protein-Ligand Interaction For tightly bound proteins, a stronger eluent like a chaotropic agent (e.g., low concentrations of urea or guanidine-HCl) may be necessary. Use these with caution as they can denature the protein.[8]
Protein Degradation Proteases in the sample may degrade the target protein. Add protease inhibitors to the sample and buffers. Perform purification steps at a low temperature (4°C).[9]
Problem 3: Poor Resolution / Co-elution of Contaminants
Potential Cause Recommended Solution
Non-Specific Binding Contaminating proteins may bind non-specifically to the matrix. Increase the ionic strength of the wash buffer to disrupt weak, non-specific interactions. A wash step with a low concentration of the eluting agent can also be effective.
Suboptimal Elution Profile A step elution may be too harsh, causing multiple proteins to elute simultaneously. Switch to a linear gradient elution to separate proteins based on their binding affinity.[8]
Sample Overload Loading too much protein onto the column can exceed its binding capacity, leading to poor separation. Reduce the amount of sample loaded or use a larger column.
Poor Column Packing Voids or channels in the column bed can lead to band broadening and poor resolution.[10] Repack the column according to the manufacturer's instructions.

The following diagram illustrates a decision-making workflow for troubleshooting poor resolution.

G cluster_start cluster_wash Step 1: Optimize Wash cluster_elution Step 2: Optimize Elution cluster_sample Step 3: Check Sample & Column cluster_end start Start: Poor Resolution wash_step Increase ionic strength in wash buffer start->wash_step wash_check Resolution Improved? wash_step->wash_check elution_step Switch to linear gradient elution wash_check->elution_step No end_good Problem Solved wash_check->end_good Yes elution_check Resolution Improved? elution_step->elution_check sample_step Reduce sample load or repack column elution_check->sample_step No elution_check->end_good Yes sample_check Resolution Improved? sample_step->sample_check sample_check->end_good Yes end_bad Further investigation needed (e.g., secondary purification step) sample_check->end_bad No

Troubleshooting workflow for poor resolution.
Problem 4: High Column Backpressure

Potential Cause Recommended Solution
Clogged Column Frit Particulates in the sample can clog the inlet frit. Clarify the sample by centrifugation (10,000 x g for 15 min) or filtration (0.22 or 0.45 µm filter) before application.[3][6]
Precipitated Protein Protein may have precipitated on the column. Clean the column according to a rigorous regeneration protocol.
Compacted Resin Bed Overly high flow rates can compress the resin bed. Repack the column.
Microbial Growth Improper storage can lead to microbial growth. Store the column in a solution containing an antimicrobial agent (e.g., 20% ethanol).

Experimental Protocols

Protocol 1: General this compound Chromatography Workflow
  • Column Preparation: De-gas and pack the this compound resin into a suitable column.[11] Ensure the column is packed evenly to avoid channeling.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.4) until the pH and conductivity of the outflow match the buffer.

  • Sample Preparation: Clarify the protein sample by centrifugation or filtration to remove all particulate matter.[3] Perform a buffer exchange into the binding buffer if necessary.

  • Sample Application: Load the prepared sample onto the column at a low, controlled flow rate to maximize binding.

  • Washing: Wash the column with 5-10 column volumes of binding buffer (or a wash buffer with slightly increased ionic strength) to remove unbound and non-specifically bound proteins.

  • Elution: Elute the target protein using an elution buffer. This is typically achieved by increasing the ionic strength (e.g., binding buffer + 1.5 M NaCl) or by changing the pH.[5] Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay, A280) and purity (e.g., SDS-PAGE).[12]

  • Regeneration: Clean and regenerate the column for future use.

The following diagram outlines the general experimental workflow.

G prep 1. Column Preparation (Packing & Equilibration) sample 2. Sample Preparation (Clarification & Buffer Exchange) prep->sample load 3. Sample Application (Low Flow Rate) sample->load wash 4. Column Washing (Remove Non-specific Binders) load->wash elute 5. Elution (High Salt or pH Change) wash->elute analyze 6. Fraction Analysis (SDS-PAGE, A280) elute->analyze regen 7. Column Regeneration analyze->regen G cluster_inputs Input Parameters cluster_interactions Primary Effects cluster_outputs Performance Outcomes pH Buffer pH BindingAffinity Binding Affinity pH->BindingAffinity IonicStrength Ionic Strength IonicStrength->BindingAffinity FlowRate Flow Rate Kinetics Binding Kinetics FlowRate->Kinetics Sample Sample Prep Sample->BindingAffinity removes interferents ColumnIntegrity Column Integrity Sample->ColumnIntegrity Resolution Resolution BindingAffinity->Resolution Yield Yield BindingAffinity->Yield Purity Purity BindingAffinity->Purity Kinetics->Yield ColumnIntegrity->Resolution

References

Common pitfalls to avoid when using Reactive Blue 21 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Reactive Blue 21 in their experiments.

Troubleshooting Guides

This compound, also known as Cibacron Blue 3G-A, is a versatile tool in biochemical and pharmacological research. However, its unique properties can lead to experimental challenges. This guide addresses common pitfalls and provides solutions to ensure reliable and reproducible results.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility/Precipitation in Buffer - Exceeding solubility limit in the chosen buffer.- Incorrect pH of the buffer solution.- Aggregation of the dye at high concentrations.[1]- Prepare stock solutions in appropriate solvents (e.g., water or DMSO) before diluting in the final buffer.- Ensure the final concentration does not exceed the solubility limit in the experimental buffer.- Adjust the pH of the buffer; solubility can be pH-dependent.[2]- Use sonication or vortexing to aid dissolution.- Consider the use of anti-aggregation agents if compatible with the assay.
High Background or Non-Specific Binding - Hydrophobic and electrostatic interactions with non-target proteins.[3]- Aggregation of the dye, leading to non-specific interactions.[1]- Inappropriate blocking of non-specific binding sites.- Increase the ionic strength of the buffers (e.g., by adding NaCl) to reduce electrostatic interactions.- Include a non-ionic detergent (e.g., Tween-20) in the wash buffers to minimize hydrophobic interactions.- Optimize blocking steps with appropriate agents (e.g., BSA or non-fat dry milk) for your specific application.- Centrifuge the this compound solution before use to pellet any aggregates.
Inconsistent Results/Lot-to-Lot Variability - Variations in dye purity and composition between different manufacturing batches.[4][5]- Degradation of the dye due to improper storage.- Purchase high-purity grade this compound from a reputable supplier.- Qualify each new lot by performing a standard experiment and comparing the results to the previous lot.- Store this compound powder in a cool, dry, and dark place.[6]- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Assay Interference (Fluorescence or Colorimetric) - The inherent color of this compound can interfere with absorbance readings in colorimetric assays.[7]- Autofluorescence of the dye can interfere with fluorescence-based assays, particularly those in the blue or green spectrum.- For colorimetric assays, subtract the absorbance of a blank containing this compound at the same concentration.- For fluorescence assays, select fluorophores with emission spectra that do not overlap with the fluorescence of this compound.- If possible, use a far-red or near-infrared fluorophore to minimize interference.- Run appropriate controls with the dye alone to quantify its contribution to the signal.
Low Yield in Affinity Chromatography - Suboptimal binding or elution conditions.- The target protein has a low affinity for this compound.- Co-elution of contaminating proteins with similar binding properties.- Optimize the pH and ionic strength of the binding and elution buffers.[3]- For elution, consider a step or gradient elution with increasing salt concentration or a change in pH.- If the affinity is weak, consider using a different affinity tag or purification method.- Add a polishing step (e.g., ion exchange or size exclusion chromatography) after affinity chromatography to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound solutions?

A1: It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions should be protected from light and stored at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Q2: Can this compound be used to inhibit kinases?

A2: Yes, this compound and its analogs are known to act as ATP-competitive inhibitors for a variety of kinases and dehydrogenases. However, it is not highly specific and may inhibit multiple enzymes. Therefore, it is crucial to confirm its inhibitory effect on your specific kinase of interest and consider potential off-target effects.

Q3: How can I remove albumin from my sample using this compound affinity chromatography?

A3: this compound has a high affinity for albumin.[8][9] You can use a column packed with a resin to which this compound is immobilized (e.g., Cibacron Blue Sepharose). Pass your sample through the column under conditions that favor albumin binding. The albumin will be retained on the column, and the flow-through will contain your sample with depleted albumin. The bound albumin can then be eluted with a high salt buffer.

Q4: Is this compound toxic to cells?

A4: this compound is a phthalocyanine dye and, like many dyes, can exhibit some level of cytotoxicity at high concentrations.[10] It is essential to determine the optimal non-toxic concentration for your specific cell line and experimental duration through a dose-response cytotoxicity assay (e.g., MTT or LDH assay) before conducting functional experiments.

Q5: Why do I see a shift in the IC50 value of my inhibitor when using different batches of this compound?

A5: This could be due to lot-to-lot variability in the purity and composition of the this compound.[4][5] Different batches may have varying affinities for the target protein, which can affect the apparent potency of a competitive inhibitor. It is crucial to qualify each new lot of the dye to ensure consistency in your results.

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (high purity)

  • Assay buffer (optimized for the enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Methodology:

  • Prepare a stock solution of this compound: Dissolve this compound powder in an appropriate solvent (e.g., deionized water or DMSO) to a high concentration (e.g., 10 mM).

  • Determine the optimal enzyme concentration: Perform a preliminary experiment to find an enzyme concentration that yields a linear reaction rate for at least 10-15 minutes.

  • Set up the inhibition assay:

    • In a 96-well plate, add increasing concentrations of this compound to the wells.

    • Include a control well with no inhibitor (vehicle control).

    • Add the optimized concentration of the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the product formation or substrate depletion over time using a microplate reader or spectrophotometer at the appropriate wavelength.

  • Data analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Determine Optimal Enzyme Concentration Determine Optimal Enzyme Concentration Prepare Reagents->Determine Optimal Enzyme Concentration Add Inhibitor (RB21) Add Inhibitor (RB21) Determine Optimal Enzyme Concentration->Add Inhibitor (RB21) Add Enzyme Add Enzyme Add Inhibitor (RB21)->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Calculate Rates Calculate Rates Monitor Reaction->Calculate Rates Determine IC50 Determine IC50 Calculate Rates->Determine IC50

Enzyme Inhibition Assay Workflow

Protocol 2: Affinity Chromatography for Albumin Removal

This protocol details the use of this compound-immobilized resin to remove albumin from a protein sample.[8][9]

Materials:

  • Cibacron Blue 3G-A Sepharose resin (or similar)

  • Chromatography column

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, 2 M NaCl, pH 7.5

  • Protein sample containing albumin

Methodology:

  • Pack the column: Pack the chromatography column with the Cibacron Blue resin according to the manufacturer's instructions.

  • Equilibrate the column: Wash the column with 5-10 column volumes (CV) of Binding Buffer.

  • Load the sample: Apply the protein sample to the column at a slow flow rate to allow for efficient binding of albumin to the resin.

  • Wash the column: Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline. The flow-through and wash fractions contain your protein of interest, now depleted of albumin.

  • Elute the bound albumin: Elute the bound albumin from the column by applying 3-5 CV of Elution Buffer. This high salt buffer disrupts the interaction between albumin and the dye.

  • Regenerate the column: Regenerate the column for future use by washing with several CVs of Elution Buffer followed by re-equilibration with Binding Buffer, as per the manufacturer's instructions.

Affinity_Chromatography_Workflow Pack Column Pack Column Equilibrate Equilibrate Pack Column->Equilibrate Load Sample Load Sample Equilibrate->Load Sample Wash Wash Load Sample->Wash Collect Flow-through (Albumin-depleted sample) Collect Flow-through (Albumin-depleted sample) Wash->Collect Flow-through (Albumin-depleted sample) Elute Elute Wash->Elute Collect Eluate (Albumin) Collect Eluate (Albumin) Elute->Collect Eluate (Albumin) Regenerate Regenerate Elute->Regenerate

Albumin Removal Workflow

Signaling Pathway

P2Y Receptor Antagonism

This compound is a known antagonist of P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes. By binding to P2Y receptors, this compound can block the downstream signaling cascades initiated by endogenous ligands like ATP and ADP.[11][12][13][14]

P2Y_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP/ADP ATP/ADP P2Y_Receptor P2Y Receptor ATP/ADP->P2Y_Receptor Activates RB21 This compound RB21->P2Y_Receptor Inhibits G_Protein Gq/11 P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

P2Y Receptor Signaling Inhibition

References

Validation & Comparative

A Tale of Two Dyes: Cibacron Blue F3GA and Reactive Blue 21 in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein purification, affinity chromatography stands as a powerful technique, relying on the specific interaction between a protein of interest and a ligand immobilized on a solid support. Among the various ligands employed, synthetic dyes have carved a niche as cost-effective and versatile tools. This guide provides a detailed comparison of two such dyes, Cibacron Blue F3GA and Reactive Blue 21, for their application in protein purification, offering insights for researchers, scientists, and drug development professionals. While Cibacron Blue F3GA is a well-established pseudo-affinity ligand with a wealth of supporting data, this compound remains largely uncharted territory in this application, primarily recognized for its use in the textile industry.

At a Glance: Key Differences

FeatureCibacron Blue F3GAThis compound
Chemical Class Triazine DyePhthalocyanine Dye
Core Structure AnthraquinoneCopper Phthalocyanine
Primary Application Protein PurificationTextile Dyeing
Protein Binding Data ExtensiveLimited to General Phthalocyanines
Established Protocols Widely AvailableNot Readily Available

Unveiling the Contenders: Chemical Structures

The fundamental differences in the utility of these two dyes for protein purification begin with their distinct chemical structures.

Cibacron Blue F3GA , also known as Reactive Blue 2, is a triazine dye. Its structure features an anthraquinone core linked to a sulfonated triazine ring. This combination of aromatic and ionic groups is crucial for its interaction with a wide range of proteins.[1]

This compound , also known as Reactive Turquoise Blue KN-G, is a copper phthalocyanine dye.[2][3] Its large, planar macrocyclic structure contains a central copper ion and is substituted with sulfonate and a reactive group.[2][4] While some phthalocyanine dyes have been shown to interact with proteins, specific data for this compound in protein purification is scarce.[5]

Performance in Protein Purification: A Lopsided Battle

The application of these two dyes in protein purification presents a stark contrast, with Cibacron Blue F3GA being a seasoned veteran and this compound a relative newcomer with an almost non-existent track record in this specific field.

Cibacron Blue F3GA: The Pseudo-Affinity Workhorse

Cibacron Blue F3GA is widely recognized as a "pseudo-affinity" ligand, capable of binding to a broad spectrum of proteins, particularly those with nucleotide-binding sites such as kinases and dehydrogenases.[1][6] Its versatility also extends to the purification of other proteins like serum albumin and interferons.[6] The interaction is thought to be a combination of electrostatic and hydrophobic forces.[6]

Quantitative Performance Data for Cibacron Blue F3GA:

Target ProteinMatrixBinding CapacityElution ConditionReference
Human Serum Albumin (HSA)Magnetic Silica Particles34.9 mg/g1.0 M NaCl[7]
DNA AntibodiesAgarose>90% of antibody activity bound1.0 M NaCl[2]
This compound: An Enigma in Protein Purification

Despite being a reactive dye, there is a significant lack of published data on the use of this compound for protein purification. While its chemical structure as a copper phthalocyanine suggests potential for protein interaction, specific binding capacities, selectivity, and elution conditions have not been documented in the scientific literature for this particular application. General studies on phthalocyanine dyes indicate they can bind to proteins, notably albumin, but these findings are not specific to this compound and lack the detailed experimental data necessary for a direct comparison.[5] One source vaguely mentions its use as a "feedstock for the production of polyclonal antibodies," but provides no further details or protocols.[8]

Experimental Corner: Protocols for Application

Detailed experimental protocols are readily available for Cibacron Blue F3GA, covering immobilization, chromatography, and elution. In contrast, the absence of established use for this compound in protein purification means that such protocols are not available.

Immobilization of Dyes on a Solid Support

A general workflow for immobilizing reactive dyes onto a chromatography matrix, such as agarose beads, is outlined below. This process is crucial for preparing an affinity column.

Immobilization_Workflow cluster_prep Matrix Preparation cluster_coupling Dye Coupling cluster_washing Washing and Storage Matrix Agarose Beads Activation Activation of Matrix (e.g., with NaOH) Matrix->Activation Coupling Covalent Coupling of Dye to Matrix Activation->Coupling Dye Reactive Dye (e.g., Cibacron Blue F3GA) Dye->Coupling Washing Washing to Remove Unbound Dye Coupling->Washing Storage Storage of Immobilized Matrix Washing->Storage

Immobilization Workflow

Detailed Protocol for Cibacron Blue F3GA Immobilization:

A common method for immobilizing Cibacron Blue F3GA involves reacting the dye with an activated agarose matrix under alkaline conditions.

  • Matrix Activation: Swell and wash the desired amount of agarose beads with distilled water. Activate the agarose with a sodium hydroxide solution.

  • Dye Coupling: Dissolve Cibacron Blue F3GA in a suitable buffer and add it to the activated agarose slurry. The reaction is typically carried out at an elevated temperature for several hours.

  • Washing: After the coupling reaction, the matrix is extensively washed with water, high salt buffers, and finally an appropriate storage buffer (e.g., 20% ethanol) to remove any non-covalently bound dye.

Due to the lack of literature, a specific and validated protocol for the immobilization of this compound for protein purification cannot be provided.

General Protein Purification Workflow

The following diagram illustrates a typical workflow for affinity chromatography using a dye-ligand matrix.

Protein_Purification_Workflow cluster_equilibration Column Preparation cluster_loading Sample Application cluster_binding_wash Binding and Washing cluster_elution_collection Elution and Collection Equilibration Equilibrate Column with Binding Buffer Load_Sample Load Protein Sample Equilibration->Load_Sample Binding Target Protein Binds to Ligand Load_Sample->Binding Wash Wash with Binding Buffer to Remove Unbound Proteins Binding->Wash Elution Elute Bound Protein with Elution Buffer Wash->Elution Collection Collect Purified Protein Fractions Elution->Collection

Protein Purification Workflow

Experimental Protocol for Protein Purification using Cibacron Blue F3GA Affinity Chromatography:

This protocol provides a general guideline for purifying a target protein using a Cibacron Blue F3GA-agarose column.

  • Column Packing and Equilibration: Pack a chromatography column with the Cibacron Blue F3GA-agarose resin. Equilibrate the column with a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation and Loading: Prepare the protein sample by clarifying it through centrifugation or filtration. Load the sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins and other contaminants.

  • Elution: Elute the bound target protein from the column. Elution can be achieved by:

    • Increasing Ionic Strength: Applying a linear gradient or a step gradient of a salt solution (e.g., 0-2.0 M NaCl) in the binding buffer.[2][7]

    • Changing pH: Altering the pH of the buffer to disrupt the ionic interactions between the protein and the dye.

    • Competitive Elution: Including a competing molecule in the elution buffer that has a higher affinity for the dye-ligand (e.g., NAD+ for nucleotide-binding enzymes).

  • Analysis of Fractions: Collect the eluted fractions and analyze them for the presence and purity of the target protein using methods such as SDS-PAGE and protein concentration assays.

Conclusion: A Clear Winner for Current Applications

In comparing this compound with Cibacron Blue F3GA for protein purification, the evidence overwhelmingly favors Cibacron Blue F3GA. It is a well-characterized and widely adopted pseudo-affinity ligand with a proven track record across a diverse range of proteins. Extensive literature provides researchers with a solid foundation of performance data and established protocols to guide their purification strategies.

This compound, on the other hand, remains a speculative candidate for this application. While its chemical nature as a phthalocyanine dye suggests a potential for protein interaction, the lack of specific research and documented protocols for its use in protein purification makes it an unreliable choice for researchers and drug development professionals at this time. Future studies may explore the potential of this compound and other phthalocyanine dyes in this field, but for now, Cibacron Blue F3GA remains the superior and recommended choice for dye-ligand affinity chromatography.

References

A Comparative Guide to Alternatives for Reactive Blue 21 in Enzyme Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in enzyme purification, the selection of an appropriate affinity chromatography ligand is a critical step. Reactive Blue 21 has long been a staple in this field; however, a range of effective alternatives offers distinct advantages in terms of specificity, binding capacity, and elution conditions. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your purification strategy.

Dye-Ligand Affinity Chromatography: A Head-to-Head Comparison

Triazine dyes, including this compound, are widely used synthetic ligands in affinity chromatography. They mimic the structure of biological molecules like nucleotides, enabling the purification of a broad range of enzymes. Here, we compare the performance of two common alternatives, Procion Red HE-3B and Cibacron Blue F3G-A, against this compound for the purification of a model enzyme, Lactate Dehydrogenase (LDH).

Data Presentation: Performance of Triazine Dyes in LDH Purification

LigandSource of LDHPurification FoldRecovery (%)Binding ConditionsElution ConditionsReference
This compound Bovine Heart~10~7550 mM Tris-HCl, pH 7.50.5 M NaCl in binding bufferHypothetical Data*
Procion Red HE-3B Rabbit MuscleQualitative enhancement of affinityNot QuantifiedAqueous two-phase systemNot specified[1]
Cibacron Blue F3G-A Bovine Heart155.93 (in final affinity step of a multi-step purification)High (not explicitly quantified for the single step)20mM Sodium Phosphate, pH 7.0Gradient of 0.2 M to 1.0 M NaCl[2]

*Note: Direct comparative data for this compound with LDH under the exact same conditions as the alternatives was not available in the searched literature. The data presented is a representative estimate based on typical performance.

Beyond Triazine Dyes: Alternative Chromatographic Techniques

While dye-ligand chromatography is a powerful tool, other techniques can offer superior performance depending on the specific characteristics of the target enzyme. Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Immobilized Metal Affinity Chromatography (IMAC) present viable and often complementary alternatives.

Data Presentation: Performance of Alternative Chromatography Techniques in LDH Purification

TechniqueLigand/ResinSource of LDHPurification FoldRecovery (%)Binding ConditionsElution ConditionsReference
Hydrophobic Interaction Chromatography (HIC) Phenyl-derivatized superporous beadsBovine LDH5.78220 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.0Descending salt gradient to 20 mM Sodium Phosphate, pH 7.0[3]
Ion Exchange Chromatography (IEX) Q-Sepharose (Anion Exchange)Bovine HeartHigh (part of a multi-step purification)High (part of a multi-step purification)0.03 M Bicine buffer, pH 8.5Increasing gradient of NaCl (0.2 M to 1.0 M)[2]
Immobilized Metal Affinity Chromatography (IMAC) Not applicable for native LDH-----[4]

Experimental Protocols

Dye-Ligand Affinity Chromatography: Cibacron Blue F3G-A for LDH Purification

This protocol is adapted from a multi-step purification of bovine heart Lactate Dehydrogenase[2].

1. Column Preparation:

  • Pack a chromatography column with Cibacron Blue F3G-A resin.

  • Equilibrate the column with 5-10 column volumes of binding buffer (20 mM Sodium Phosphate, pH 7.0).

2. Sample Application:

  • Prepare the enzyme sample by dialyzing it against the binding buffer.

  • Apply the dialyzed sample to the equilibrated column at a flow rate of 1 mL/min.

3. Washing:

  • Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

4. Elution:

  • Elute the bound LDH using a linear gradient of NaCl in the binding buffer, from 0.2 M to 1.0 M NaCl over 10 column volumes.

  • Collect fractions and assay for LDH activity and protein concentration.

5. Regeneration:

  • Regenerate the column by washing with 3-5 column volumes of high salt buffer (e.g., 2 M NaCl in binding buffer), followed by 5-10 column volumes of the binding buffer.

Hydrophobic Interaction Chromatography (HIC) for LDH Purification

This protocol is based on the purification of bovine LDH using a phenyl-derivatized support[3].

1. Column Preparation:

  • Pack a column with a phenyl-functionalized HIC resin.

  • Equilibrate the column with 5-10 column volumes of starting buffer (20 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.0).

2. Sample Preparation and Application:

  • Add ammonium sulfate to the enzyme sample to a final concentration of 1.5 M.

  • Apply the sample to the equilibrated column at a controlled flow rate.

3. Washing:

  • Wash the column with 5-10 column volumes of the starting buffer until the A280 reading returns to baseline.

4. Elution:

  • Elute the bound LDH by applying a decreasing linear gradient of ammonium sulfate, from 1.5 M to 0 M in 20 mM Sodium Phosphate, pH 7.0, over 10-15 column volumes.

  • Collect fractions and analyze for enzyme activity and protein content.

5. Regeneration:

  • Wash the column with 3-5 column volumes of water, followed by 3-5 column volumes of 20% ethanol for storage. Re-equilibrate with starting buffer before next use.

Ion Exchange Chromatography (IEX) for LDH Purification

This protocol describes the purification of bovine heart LDH using an anion exchange resin[2].

1. Resin and Column Preparation:

  • Prepare a slurry of Q-Sepharose resin in 0.03 M Bicine buffer, pH 8.5.

  • Pack a column with the resin and equilibrate with 5-10 column volumes of the same buffer.

2. Sample Loading:

  • Dialyze the enzyme sample against the 0.03 M Bicine buffer, pH 8.5.

  • Load the sample onto the column.

3. Washing:

  • Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound proteins.

4. Elution:

  • Elute the bound LDH using a stepwise or linear gradient of NaCl in the equilibration buffer. For example, use steps of 0.2 M, 0.4 M, 0.6 M, 0.8 M, and 1.0 M NaCl.

  • Collect fractions during each step and assay for LDH activity.

5. Regeneration:

  • Wash the column with a high concentration of salt (e.g., 2 M NaCl) in the equilibration buffer, followed by re-equilibration with the starting buffer.

Visualizing the Purification Workflow and Interactions

To better understand the logical flow of these purification strategies and the underlying molecular interactions, the following diagrams are provided.

Enzyme_Purification_Workflow cluster_Dye_Ligand Dye-Ligand Chromatography cluster_HIC Hydrophobic Interaction Chromatography cluster_IEX Ion Exchange Chromatography D_Start Crude Enzyme Extract D_Equilibrate Equilibrate Column (e.g., Cibacron Blue F3G-A) D_Load Load Sample D_Equilibrate->D_Load D_Wash Wash Unbound Proteins D_Load->D_Wash D_Elute Elute with Salt Gradient (e.g., NaCl) D_Wash->D_Elute D_Purified Purified Enzyme D_Elute->D_Purified H_Start Crude Enzyme Extract (+ High Salt) H_Equilibrate Equilibrate Column (e.g., Phenyl Sepharose) H_Load Load Sample H_Equilibrate->H_Load H_Wash Wash H_Load->H_Wash H_Elute Elute with Decreasing Salt Gradient H_Wash->H_Elute H_Purified Purified Enzyme H_Elute->H_Purified I_Start Crude Enzyme Extract (in Low Salt Buffer) I_Equilibrate Equilibrate Column (e.g., Q-Sepharose) I_Load Load Sample I_Equilibrate->I_Load I_Wash Wash I_Load->I_Wash I_Elute Elute with Increasing Salt Gradient I_Wash->I_Elute I_Purified Purified Enzyme I_Elute->I_Purified

Caption: General workflows for enzyme purification using different chromatography techniques.

Binding_Mechanisms cluster_Dye Dye-Ligand Interaction cluster_HIC_Interaction Hydrophobic Interaction cluster_IEX_Interaction Ion Exchange Interaction Enzyme_D Enzyme (Nucleotide Binding Site) Dye Triazine Dye (e.g., Cibacron Blue) Enzyme_D->Dye Mimics Nucleotide Structure (Affinity Binding) Enzyme_H Enzyme (Hydrophobic Patches) Resin_H HIC Resin (Hydrophobic Ligand) Enzyme_H->Resin_H Hydrophobic Interactions (High Salt) Enzyme_I Enzyme (Net Negative Charge) Resin_I Anion Exchange Resin (Positive Charge) Enzyme_I->Resin_I Electrostatic Attraction (Low Salt)

Caption: Simplified representation of the primary binding mechanisms in each chromatography type.

Conclusion

The choice of a purification ligand or technique is not a one-size-fits-all decision. While this compound remains a useful tool, alternatives like Procion Red HE-3B and Cibacron Blue F3G-A offer different selectivities that may be advantageous for specific enzymes. Furthermore, exploring orthogonal techniques such as Hydrophobic Interaction and Ion Exchange Chromatography can provide significant improvements in purity and yield, especially when used in a multi-step purification strategy. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions and optimize their enzyme purification workflows.

References

A Researcher's Guide to Validating Protein Purity Post-Reactive Blue 21 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a target protein after purification is a critical step that underpins the reliability of subsequent experiments and the safety of biotherapeutics. Reactive Blue 21 affinity chromatography is a widely used method for purifying proteins, particularly those with nucleotide-binding sites. However, like any purification technique, it is essential to validate the purity of the eluted protein. This guide provides a comparative overview of common methods for validating protein purity, complete with experimental protocols and data presentation formats.

Principles of Protein Purification and Validation

This compound is a triazine dye that can be immobilized on a chromatography matrix. It mimics the structure of nucleotide cofactors, such as NAD+ and ATP, allowing it to selectively bind to proteins with corresponding binding sites, including dehydrogenases, kinases, and other enzymes. Elution is typically achieved by increasing the salt concentration or by introducing a competing ligand.

Following elution, it is crucial to assess the purity of the protein sample to ensure the removal of contaminants. Several analytical techniques can be employed for this purpose, each offering distinct advantages and providing different types of information about the protein sample. The most common methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).

A typical workflow for protein purification and subsequent purity validation is outlined below.

G cluster_purification Protein Purification cluster_validation Purity Validation start Crude Protein Lysate rb21 This compound Affinity Chromatography start->rb21 elution Elution of Target Protein rb21->elution sds_page SDS-PAGE elution->sds_page assess purity & molecular weight sec Size-Exclusion Chromatography (SEC) elution->sec assess homogeneity & aggregation ms Mass Spectrometry (MS) elution->ms confirm identity & detect modifications end Pure Protein Confirmed sds_page->end Purity Assessment sec->end Homogeneity Assessment ms->end Identity Confirmation

Fig. 1: Workflow from purification to validation.

Comparison of Protein Purity Validation Methods

The choice of validation method depends on the specific requirements of the downstream application, the nature of the protein, and the available resources. The following table provides a comparison of the three primary techniques.

FeatureSDS-PAGESize-Exclusion Chromatography (SEC)Mass Spectrometry (MS)
Principle Separation based on molecular weight after denaturation.[1][2][3]Separation based on hydrodynamic radius (size and shape) in native conditions.[4][5][6]Separation of ions based on their mass-to-charge ratio.[7][8]
Information Provided Purity, apparent molecular weight, presence of contaminants of different sizes.[3][9]Purity, presence of aggregates or fragments, size homogeneity.[4][5]Precise molecular weight, protein identification, post-translational modifications.[8][10]
Sample State DenaturedNativeDenatured (typically)
Sensitivity Nanogram to microgram range.[10]Microgram range.Femtomole to picomole range.[11]
Throughput High (multiple samples per gel).Medium (one sample per run).Low to medium, depending on the instrument and sample preparation.
Cost LowModerateHigh
Key Advantage Simple, rapid, and provides a good visual assessment of purity.[9]Gentle, non-denaturing, and excellent for detecting aggregates.[5]Highly accurate mass determination and definitive protein identification.[8]
Limitation Does not detect aggregates that are dissociated by SDS; resolution can be limited.May not resolve contaminants of similar size to the target protein.Can be complex and requires specialized equipment and expertise.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key validation experiments.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This technique separates proteins based on their molecular weight.[2][3]

Materials:

  • Polyacrylamide gels (precast or hand-cast)

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

  • 2X Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein sample with an equal volume of 2X Laemmli sample buffer.[1]

  • Heat the samples at 95°C for 5 minutes to denature the proteins.[1]

  • Centrifuge the samples briefly to pellet any debris.[1]

  • Gel Loading: Load the denatured protein samples and molecular weight standards into the wells of the polyacrylamide gel.[9]

  • Electrophoresis: Place the gel in the electrophoresis apparatus and run at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[3]

  • Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue for approximately 1 hour. For higher sensitivity, silver staining can be used.[9]

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.[9]

  • Analysis: Image the gel and analyze the protein bands. A pure protein sample should ideally show a single band at the expected molecular weight.[9] Purity can be quantified by densitometry, comparing the intensity of the target protein band to the total intensity of all bands in the lane.[9]

Size-Exclusion Chromatography (SEC)

Also known as gel filtration, SEC separates proteins based on their size in their native state.[5][6]

Materials:

  • SEC column with an appropriate fractionation range for the target protein.

  • HPLC or FPLC system.

  • Mobile phase (buffer suitable for maintaining protein stability, e.g., phosphate-buffered saline).

  • Protein sample, filtered or centrifuged to remove particulates.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the filtered protein sample onto the column.

  • Chromatographic Run: Run the mobile phase at a constant flow rate.

  • Data Collection: Monitor the eluate using a UV detector (typically at 280 nm).

  • Analysis: Analyze the resulting chromatogram. A pure, non-aggregated protein sample should elute as a single, symmetrical peak. The presence of earlier eluting peaks suggests aggregation, while later eluting peaks may indicate protein fragments.[4]

Mass Spectrometry (MS)

MS provides a highly accurate determination of a protein's molecular weight and can be used for definitive identification.[8]

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

  • Enzymes for protein digestion (e.g., trypsin), if performing peptide mass fingerprinting.

  • Appropriate solvents and matrices for the chosen MS technique.

Procedure (Intact Mass Analysis):

  • Sample Preparation: Desalt the protein sample using a suitable method (e.g., dialysis or zip-tipping) to remove salts and detergents that can interfere with ionization.

  • MS Analysis: Introduce the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Analyze the spectrum to determine the molecular weight of the protein. The presence of a single major peak corresponding to the theoretical mass of the protein indicates high purity. Multiple peaks may suggest contaminants or post-translational modifications.

Data Presentation

Table 1: Hypothetical Purity Analysis of Protein X after this compound Chromatography

Analysis MethodParameter MeasuredResultInterpretation
SDS-PAGE Purity by Densitometry98%High purity with minor low molecular weight contaminants.
Apparent Molecular Weight45 kDaConsistent with theoretical molecular weight.
SEC Monomer Content99%Sample is highly homogeneous with minimal aggregation.
Aggregate Content<1%Negligible aggregation.
Mass Spectrometry Measured Molecular Weight45,012.5 DaMatches theoretical mass, confirming identity.
Additional PeaksNone significantNo major contaminants or modifications detected.

Logical Relationships in Purity Validation

The different validation methods provide complementary information, building a comprehensive picture of protein purity.

G cluster_input Input cluster_methods Validation Methods cluster_outputs Information Obtained cluster_conclusion Overall Assessment protein_sample Purified Protein Sample (Post-Reactive Blue 21) sds_page SDS-PAGE protein_sample->sds_page sec SEC protein_sample->sec ms Mass Spectrometry protein_sample->ms purity_mw Purity & Apparent MW sds_page->purity_mw homogeneity Homogeneity & Aggregation sec->homogeneity identity_ptm Identity & PTMs ms->identity_ptm conclusion Comprehensive Purity Profile purity_mw->conclusion homogeneity->conclusion identity_ptm->conclusion

Fig. 2: Interrelation of validation methods.

Conclusion

Validating protein purity after this compound chromatography is a non-negotiable step in any high-quality research or development process. While SDS-PAGE offers a rapid and cost-effective initial assessment of purity and molecular weight, it should be complemented by other techniques for a comprehensive analysis. Size-Exclusion Chromatography is invaluable for detecting and quantifying aggregates, which can impact protein function and immunogenicity. Mass Spectrometry provides the ultimate confirmation of protein identity and can reveal subtle modifications. By employing a combination of these methods, researchers can be confident in the purity, homogeneity, and identity of their purified protein, ensuring the validity and reproducibility of their downstream applications.

References

A Comparative Guide to the Cross-Reactivity of Reactive Blue 21 with Diverse Protein Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of Reactive Blue 21, a phthalocyanine reactive dye, across various classes of proteins. Its broad utility in research, from protein purification to its role as a receptor antagonist, stems from its wide-ranging, yet often non-specific, interactions with proteins. Understanding this cross-reactivity is crucial for interpreting experimental results and designing targeted studies. This document summarizes key quantitative data, outlines common experimental protocols for assessing protein binding, and compares this compound with alternative molecular probes.

Overview of this compound

This compound (CAS 12236-86-1) is a sulfated copper phthalocyanine dye.[1][2][3] Such reactive dyes are valued in biotechnology for their broad spectrum of protein interactions, low cost, and high stability.[4] They serve as pseudoaffinity ligands in various protein downstream processing techniques, including affinity chromatography and precipitation.[4] The dye's structure facilitates interactions with a variety of protein binding sites, leading to its extensive cross-reactivity.

Protein Cross-Reactivity: A Quantitative Look

This compound and its structural analogs, like Reactive Blue 2 (RB 2), have been shown to interact with multiple classes of proteins, most notably enzymes and purinergic receptors. The binding affinity can vary significantly depending on the protein's structure and the specific binding pocket. While RB 21 itself has limited specific binding data in the public domain, studies on the closely related RB 2 provide valuable insights into the binding characteristics of this class of dyes.

It is important to note that commercial preparations of these dyes can be mixtures of isomers, which can influence their binding profiles.[5][6] For instance, Reactive Blue 2 is a mix of meta and para constitutional isomers.[5]

Table 1: Comparative Binding Affinity with Purinergic Receptors

Data presented below is for Reactive Blue 2 (RB 2), a well-studied structural analog of this compound, and its isomers. These compounds have been investigated as antagonists for P2 receptors. The IC50 value represents the concentration of the antagonist required to inhibit the receptor's response by 50%.

CompoundProtein TargetProtein ClassBioassayIC50 (µM)
Reactive Blue 2 (mixture)P2X₁-ReceptorLigand-gated Ion Channelα,β-MeATP induced contraction28.4[5]
Reactive Blue 2 (mixture)P2Y₁-like-ReceptorG-protein Coupled ReceptorADPβS induced relaxation7.7[5]
RB 2 meta isomerP2X₁-ReceptorLigand-gated Ion Channelα,β-MeATP induced contraction19.7[5]
RB 2 meta isomerP2Y₁-like-ReceptorG-protein Coupled ReceptorADPβS induced relaxation12.0[5]
RB 2 para isomerP2X₁-ReceptorLigand-gated Ion Channelα,β-MeATP induced contraction35.5[5]
RB 2 para isomerP2Y₁-like-ReceptorG-protein Coupled ReceptorADPβS induced relaxation2.6[5]
Cibacron Blue 3GA (ortho isomer)P2X₁-ReceptorLigand-gated Ion Channelα,β-MeATP induced contraction9.1[5]
Cibacron Blue 3GA (ortho isomer)P2Y₁-like-ReceptorG-protein Coupled ReceptorADPβS induced relaxation17.4[5]

This data highlights the moderate selectivity of these dyes. The para-isomer of RB 2, for example, shows a preference for P2Y₁-like receptors over P2X₁ receptors.[5]

Table 2: Computational Binding Analysis with Enzymes

Molecular docking studies can predict the binding affinity between a ligand and a protein. The binding energy represents the strength of the interaction; a more negative value indicates a stronger bond. The following table includes data for Acid Red 88 (A21), an azo dye, with azoreductase to illustrate the type of data generated in such studies. While not this compound, it demonstrates the computational approach to assessing dye-protein interactions.

LigandProtein TargetProtein ClassMethodBinding Energy (kcal/mol)
Acid Red 88 (A21)AzoreductaseOxidoreductase EnzymeMolecular Docking-5.03[7]

In a comparative docking study of ten different textile dyes, A21 showed the least favorable binding energy with azoreductase, indicating a weaker interaction compared to the other tested dyes.[7]

Alternatives to this compound

While this compound is a useful tool, its lack of specificity can be a drawback. Several alternatives offer more targeted approaches for studying protein interactions.

Table 3: Comparison of Protein Interaction Probes
Probe TypeMechanism of ActionSpecificityAdvantagesDisadvantages
Reactive Dyes (e.g., RB21) Non-covalent binding to nucleotide-binding sites and other pockets.[4]Low to ModerateLow cost, stable, broad applicability for purification.[4]High cross-reactivity, potential for non-specific binding.[5][6]
Photoaffinity Reagents (e.g., Benzophenones, Aryl Azides) Upon UV activation, form highly reactive species (nitrenes, carbenes) that create covalent bonds with nearby molecules.[8][9]High (Spatially-limited)Covalently traps interacting partners, provides spatial information.[9]Requires UV activation which can damage biological samples, potential for non-specific labeling within the activation radius.
Noncanonical Amino Acids (ncAAs) Genetically incorporated into a specific protein site. Can carry photoreactive groups or bioorthogonal handles for labeling.[9][10]Very HighSite-specific incorporation allows for precise probing of interactions with minimal protein disruption.[10]Requires genetic manipulation of the protein, can have lower expression yields.[9]

Experimental Protocols for Assessing Protein Binding

Determining the extent of a compound's interaction with proteins is critical for research and drug development.[11] Several biophysical techniques are commonly employed.

Protocol 1: Equilibrium Dialysis

Equilibrium dialysis is a widely used method to determine the unbound fraction (fu) of a compound in the presence of proteins.[12]

  • Apparatus Setup: A dialysis chamber is divided by a semipermeable membrane that allows small molecules (the compound) to pass through but retains larger molecules (the proteins). A common apparatus is the Rapid Equilibrium Dialysis (RED) device.[12]

  • Sample Preparation: The protein solution (e.g., plasma, purified protein) is mixed with the test compound and added to one chamber (the donor chamber). Buffer solution is added to the other chamber (the receiver chamber).[12]

  • Equilibration: The device is incubated at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[11][12]

  • Sample Analysis: After incubation, aliquots are taken from both chambers. The concentration of the compound in each aliquot is measured, typically using liquid chromatography-mass spectrometry (LC-MS).[11][12]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the receiver chamber (buffer) to the concentration in the donor chamber (protein solution).

Protocol 2: Ultrafiltration

Ultrafiltration is another method to separate free from protein-bound compounds.

  • Sample Preparation: The test compound is added to the protein solution (e.g., plasma) and incubated to allow binding to reach equilibrium.[11]

  • Centrifugation: The sample is placed in an ultrafiltration device containing a semipermeable membrane and centrifuged. The centrifugal force drives the solvent and unbound compound through the membrane, creating an ultrafiltrate.[11][13]

  • Analysis: The concentration of the compound in the ultrafiltrate is measured by LC-MS and compared to the initial total concentration to determine the unbound fraction.[11]

  • Control for Non-Specific Binding: A key control involves running the experiment with the compound in a buffer without protein to quantify any non-specific binding of the compound to the ultrafiltration device itself.[11]

Visualizing Workflows and Concepts

Diagrams can clarify complex experimental processes and theoretical concepts.

G cluster_prep 1. Sample Preparation cluster_dialysis 2. Equilibrium Dialysis cluster_analysis 3. Analysis cluster_calc 4. Calculation p1 Protein Solution (e.g., Plasma) mix Mix and Incubate p1->mix c1 Test Compound (this compound) c1->mix red Dialysis Chamber (Donor: Protein+Cmpd | Receiver: Buffer) mix->red equil Incubate to Equilibrium (e.g., 37°C, 18h) red->equil donor Aliquot from Donor Chamber equil->donor receiver Aliquot from Receiver Chamber equil->receiver lcms LC-MS Analysis donor->lcms receiver->lcms calc Calculate Fraction Unbound (fu) = [Receiver] / [Donor] lcms->calc

Caption: Experimental workflow for determining protein binding using equilibrium dialysis.

G RB21 Reactive Blue 21 Enzyme Enzyme (e.g., Kinase) RB21->Enzyme Binds to Nucleotide Site Receptor Receptor (e.g., P2Y) RB21->Receptor Antagonistic Binding Albumin Plasma Protein (e.g., Albumin) RB21->Albumin Non-specific Binding Antibody Antibody RB21->Antibody Potential for Non-specific Interaction

Caption: Cross-reactivity of this compound with different protein classes.

References

A Comparative Analysis of Reactive Dyes for Textile Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile chemistry and drug development, the selection of appropriate reactive dyes is a critical decision that influences product performance, cost-effectiveness, and environmental impact. This guide provides an objective comparison of different classes of reactive dyes, supported by experimental data and detailed methodologies, to aid in the informed selection of dyes for various textile applications.

Reactive dyes are the most widely used class of dyes for cellulosic fibers such as cotton, linen, and viscose, owing to their ability to form a strong, permanent covalent bond with the fiber. This bond results in excellent wash fastness and vibrant shades.[1] However, the performance of reactive dyes can vary significantly depending on their chemical structure, particularly the nature of their reactive group. This guide focuses on a comparative analysis of the most common reactive dye classes: Monochlorotriazine (MCT), Vinyl Sulfone (VS), and Bifunctional (MCT-VS) dyes.

Performance Comparison of Reactive Dye Classes

The selection of a reactive dye is often a trade-off between reactivity, fixation efficiency, and dyeing conditions. The following tables summarize the key performance indicators for different reactive dye classes based on published experimental data.

Table 1: General Performance Characteristics of Reactive Dye Classes

FeatureMonochlorotriazine (MCT) DyesVinyl Sulfone (VS) DyesBifunctional (MCT-VS) Dyes
Reactivity LowerHigherHigh and versatile
Dyeing Temperature High (80-95°C)Moderate (60-70°C)Moderate to High (60-80°C)
pH of Fixation 10.5-11.511.0-12.010.5-11.5
Fixation Efficiency Good (70-80%)Good to Excellent (80-95%)Excellent (>90%)
Substantivity HighLow to MediumHigh
Stability to Hydrolysis GoodModerateGood

Table 2: Comparative Fastness Properties of Reactive Dyes on Cotton

Fastness PropertyMonochlorotriazine (MCT)Vinyl Sulfone (VS)Bifunctional (MCT-VS)
Wash Fastness (ISO 105-C06) 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)5 (Excellent)[2]
Light Fastness (ISO 105-B02) 4-6 (Moderate to Good)4-5 (Moderate to Good)5-6 (Good)[2]
Rubbing Fastness (Dry) (ISO 105-X12) 4-5 (Very Good to Excellent)4 (Very Good)4-5 (Very Good to Excellent)
Rubbing Fastness (Wet) (ISO 105-X12) 3-4 (Good to Very Good)3 (Good)4 (Very Good)

Table 3: Quantitative Comparison of Dyeing Performance on Cotton

Performance MetricMonochlorotriazine (MCT)Vinyl Sulfone (VS)Bifunctional (MCT-VS)
Exhaustion (%) ~80-90%~70-80%>90%[3]
Fixation (%) ~70-80%~80-95%[4]>90%[3][5]
K/S Value (Color Strength) GoodGoodExcellent[1]

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Dye Fixation Efficiency

The percentage of dye that chemically bonds with the fiber is a critical measure of dyeing efficiency.

Methodology:

  • Dyeing: Dye a known weight of textile substrate (e.g., 5g of cotton fabric) with a specific concentration of the reactive dye under investigation, following the recommended temperature, time, pH, and liquor ratio.

  • Rinsing: After dyeing, thoroughly rinse the fabric with cold water to remove unfixed, hydrolyzed dye from the surface.

  • Soaping: Treat the rinsed fabric in a soaping bath containing a non-ionic detergent (e.g., 2 g/L) at the boil for 15-30 minutes to remove all unfixed dye.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the initial dyebath and all the rinsing and soaping liquors using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength (λmax).

    • Calculate the amount of unfixed dye from the absorbance values using a pre-established calibration curve.

  • Calculation:

    • Dye Exhaustion (%) = [(Initial amount of dye - Amount of dye in residual liquor) / Initial amount of dye] x 100

    • Dye Fixation (%) = [(Initial amount of dye - Amount of dye in all liquors) / Initial amount of dye] x 100

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • Specimen Preparation: A 10cm x 4cm specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric of the same dimensions.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container of a launder-ometer with a specified volume of soap solution, sodium perborate, and stainless-steel balls. The test is run for 30 minutes at a specified temperature (e.g., 60°C for cotton).

  • Rinsing and Drying: The specimen is rinsed twice with distilled water and then dried in air at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using the respective Grey Scales under standardized lighting conditions.

Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a cardboard frame.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity, alongside a set of blue wool standards (ranging from 1 to 8).

  • Assessment: The fading of the specimen is assessed by comparing the change in color with the fading of the blue wool standards. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).

Color Fastness to Rubbing (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • Rubbing: A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter and is passed back and forth over the specimen 10 times with a specified pressure. The test is performed under both dry and wet conditions.

  • Assessment: The degree of color transferred to the white rubbing cloth is assessed using the Grey Scale for Staining. The rubbing fastness is rated on a scale of 1 (very poor) to 5 (excellent).

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in reactive dyeing, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Reaction_Mechanisms cluster_MCT Monochlorotriazine (MCT) Dye Reaction cluster_VS Vinyl Sulfone (VS) Dye Reaction MCT_Dye MCT Reactive Dye (Halogen-containing) MCT_Reaction Nucleophilic Substitution MCT_Dye->MCT_Reaction Cellulose_OH Cellulose-OH (Nucleophile) Cellulose_OH->MCT_Reaction Alkali_MCT Alkali (OH⁻) Alkali_MCT->MCT_Reaction catalyst Covalent_Bond_MCT Dye-O-Cellulose (Covalent Bond) MCT_Reaction->Covalent_Bond_MCT HCl HCl MCT_Reaction->HCl VS_Dye Vinyl Sulfone Reactive Dye (Activated Double Bond) VS_Reaction Nucleophilic Addition (Michael Addition) VS_Dye->VS_Reaction Cellulose_O Cellulose-O⁻ (Activated Nucleophile) Cellulose_O->VS_Reaction Alkali_VS Alkali (OH⁻) Alkali_VS->Cellulose_O activates Covalent_Bond_VS Dye-CH₂-CH₂-O-Cellulose (Covalent Bond) VS_Reaction->Covalent_Bond_VS

Caption: Reaction mechanisms of MCT and VS reactive dyes with cellulose.

Dyeing_Workflow start Start pretreatment Fabric Pre-treatment (Scouring, Bleaching) start->pretreatment dye_bath_prep Dye Bath Preparation (Dye, Water, Auxiliaries) pretreatment->dye_bath_prep dyeing Dyeing (Exhaustion Phase) dye_bath_prep->dyeing salt_addition Salt Addition (e.g., NaCl, Na₂SO₄) dyeing->salt_addition alkali_addition Alkali Addition (e.g., Na₂CO₃, NaOH) salt_addition->alkali_addition fixation Fixation Phase (Covalent Bond Formation) alkali_addition->fixation rinsing Rinsing (Removal of unfixed dye) fixation->rinsing soaping Soaping (Removal of hydrolyzed dye) rinsing->soaping final_rinse Final Rinsing soaping->final_rinse drying Drying final_rinse->drying end End drying->end

Caption: General workflow for exhaust dyeing of cotton with reactive dyes.

Conclusion

The choice of a reactive dye class has significant implications for the final properties of the textile material, as well as the efficiency and environmental impact of the dyeing process. Monochlorotriazine (MCT) dyes are suitable for applications requiring high substantivity and good all-round fastness, particularly where high-temperature dyeing is feasible. Vinyl Sulfone (VS) dyes offer the advantage of dyeing at lower temperatures and generally exhibit higher fixation rates, though they can be more susceptible to hydrolysis. Bifunctional reactive dyes, which combine both MCT and VS reactive groups, often provide the best of both worlds, with excellent fixation, good fastness properties, and greater robustness to variations in dyeing parameters.

This guide provides a foundational understanding and comparative data to assist researchers and professionals in selecting the optimal reactive dye for their specific textile applications. Further research and in-house testing are recommended to validate these findings for specific substrates and processing conditions.

References

Reactive Blue 21: A Comparative Guide to its Efficacy in Pollutant Removal

Author: BenchChem Technical Support Team. Date: December 2025

Reactive Blue 21 (RB21), a copper phthalocyanine dye, is widely used in the textile industry due to its vibrant color and excellent stability.[1][2][3] However, its complex structure makes it resistant to degradation, posing a significant environmental challenge when released in industrial wastewater.[2][4] This guide provides a comparative analysis of the efficacy of various methods in removing this compound from aqueous solutions, benchmarked against other common industrial dyes. The information is targeted towards researchers, scientists, and professionals in drug development and environmental science to aid in the selection and optimization of wastewater treatment strategies.

Comparative Efficacy of Removal Methods

Several techniques have been investigated for the removal of textile dyes from wastewater, broadly categorized as physical, chemical, and biological methods.[5] The effectiveness of these methods for this compound in comparison to other dyes is summarized below.

Coagulation-Flocculation

Coagulation-flocculation is a common physicochemical treatment method that involves the destabilization of colloidal particles and their subsequent aggregation for removal.

Comparative Data:

A study comparing the removal of this compound (RB21) and Acid Orange 7 (AO7) demonstrated the superior removability of RB21 using this method. All tested coagulants achieved 100% color removal for RB21, while only polyaluminum chloride (PAC) was effective for AO7, achieving approximately 98% removal at a specific concentration. This suggests that the chemical structure of RB21 is more amenable to removal by conventional coagulants.

DyeCoagulantInitial ConcentrationColor Removal EfficiencyReference
This compound Iron Chloride25, 50, 100 ppm100%
This compound Iron Sulphate25, 50, 100 ppm100%
This compound Polyaluminum Chloride (PAC)25, 50, 100 ppm100%
Acid Orange 7Polyaluminum Chloride (PAC)50 ppm~98%

Experimental Protocol: Coagulation-Flocculation

The experimental procedure for the coagulation and flocculation tests involved the following steps:

  • Preparation of Dye Solutions: Stock solutions of this compound and Acid Orange 7 were prepared.

  • Coagulation: Three different coagulants were used: iron chloride, iron sulphate, and polyaluminum chloride (PAC). The coagulant was added to the dye solution and mixed rapidly.

  • Flocculation: The solution was then stirred slowly to promote the formation of flocs.

  • Sedimentation: The flocs were allowed to settle.

  • Analysis: The removal efficiency was determined by measuring the color, turbidity, and chemical oxygen demand (COD) of the supernatant.

G cluster_0 Coagulation-Flocculation Workflow A Dye Solution (e.g., this compound) B Add Coagulant (e.g., PAC, Iron Chloride) A->B Step 1 C Rapid Mixing B->C Step 2 D Slow Mixing (Flocculation) C->D Step 3 E Sedimentation D->E Step 4 F Treated Water (Supernatant) E->F Step 5a G Sludge E->G Step 5b

Coagulation-Flocculation Experimental Workflow
Adsorption

Adsorption is a surface phenomenon where pollutants (adsorbate) adhere to the surface of a solid material (adsorbent). Various materials have been tested for their capacity to adsorb this compound.

Comparative Data:

While one study found that granular activated carbon (GAC) was not suitable for RB21 removal, it achieved almost 100% removal of Acid Orange 7. Conversely, another study concluded that multi-wall carbon nanotubes (MWCNTs) are very effective for removing RB21, achieving 81% removal under optimal conditions.[6] A comprehensive review compiled the maximum adsorption capacities of various adsorbents for RB21, with some showing very high capacities.[1]

DyeAdsorbentRemoval Efficiency / Adsorption CapacityReference
This compound Granular Activated Carbon (GAC)Not suitable
Acid Orange 7Granular Activated Carbon (GAC)Almost 100%
This compound Multi-Wall Carbon Nanotubes (MWCNTs)81%[6]
This compound Chitosan/polyamidoamine666.67 mg/g[1]
This compound CZrP457 mg/g[1]

Experimental Protocol: Adsorption using MWCNTs

The batch adsorption experiments for removing RB21 with MWCNTs were conducted as follows[6]:

  • System: A discontinuous laboratory-scale system was used.

  • Parameters Investigated: The effects of pH, adsorbent dose, initial dye concentration, and contact time were studied.

  • Optimal Conditions: The best results (81% removal) were achieved with a pH of 3, a contact time of 30 minutes, an adsorbent dose of 0.05 g/L for a 50 mL solution of 40 ppm RB21.

  • Analysis: A UV-visible spectrophotometer was used to determine the final dye concentration and calculate the removal percentage. All experiments were performed at 25°C.

Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst (like ZnO or TiO₂) and a light source (e.g., UV) to generate reactive oxygen species that break down organic pollutants.

Comparative Data:

In a comparative study using ZnO nanoparticles, the photocatalytic degradation of Reactive Blue 19 (RB19) was 100% after six hours, while that of this compound was 91% under the same conditions.[7] This indicates a high, but slightly lower, susceptibility of RB21 to this degradation method compared to RB19.

| Dye | Catalyst | Irradiation Time | Degradation Efficiency | Reference | | :--- | :--- | :--- | :--- | | This compound | ZnO Nanoparticles | 6 hours | 91% |[7] | | Reactive Blue 19 | ZnO Nanoparticles | 6 hours | 100% |[7] |

Experimental Protocol: Photocatalytic Degradation

The general protocol for the photocatalytic degradation of dyes like RB21 using ZnO nanoparticles is as follows[7][8][9]:

  • Catalyst Suspension: A specific amount of ZnO nanoparticle catalyst is suspended in the dye solution.

  • Irradiation: The suspension is irradiated with a UV light source in a photoreactor.

  • Sampling: Aliquots of the solution are withdrawn at regular time intervals.

  • Analysis: The concentration of the dye is measured using a UV-visible spectrophotometer to determine the degradation percentage over time.

  • Parameter Optimization: The process is typically optimized for catalyst dosage, initial dye concentration, and pH.

G cluster_1 Photocatalytic Degradation Workflow A Dye Solution + Catalyst (e.g., ZnO, TiO2) B UV Irradiation A->B Step 1 D Dye Degradation A->D C Generation of Reactive Oxygen Species (e.g., •OH, O2•−) B->C Step 2 C->D Step 3 E Degraded Products (e.g., CO2, H2O, mineral acids) D->E Step 4

Photocatalytic Degradation Mechanism
Enzymatic Degradation

Enzymatic treatment utilizes specific enzymes, such as peroxidases, to catalyze the degradation of dye molecules.

Comparative Data:

A study using horseradish peroxidase (HRP) investigated the removal of this compound and Reactive Red 195 (RR 195). When treated individually, the removal efficiency was 79% for RB21 and 31% for RR 195. Interestingly, when the dyes were in a mixture, the removal efficiency increased to 81% for RB21 and 60% for RR 195, indicating a synergistic effect.[10]

DyeTreatmentRemoval EfficiencyReference
This compound Individual79%[10]
Reactive Red 195Individual31%[10]
This compound Mixture81%[10]
Reactive Red 195Mixture60%[10]

Experimental Protocol: Enzymatic Degradation

The enzymatic removal of RB21 and RR 195 using horseradish peroxidase (HRP) was performed under the following optimized conditions[10]:

  • Enzyme and Substrate: The reaction mixture contained the dye solution, HRP enzyme, and hydrogen peroxide (H₂O₂).

  • Optimized Conditions: The optimal conditions for the removal of both dyes were determined by evaluating pH, temperature, and dye concentration. For the mixture, the conditions were: pH 4, temperature 30°C, reaction time of 1 hour, H₂O₂ concentration of 100 μmol L⁻¹, and enzyme activity of 29.85 U mL⁻¹.

  • Analysis: The degradation of the dyes was monitored by measuring the absorbance of the solution at the maximum wavelength of each dye using a spectrophotometer.

Conclusion

The efficacy of removing this compound from wastewater is highly dependent on the chosen treatment technology.

  • Coagulation-flocculation appears to be a highly effective method for RB21, outperforming its effectiveness on azo dyes like Acid Orange 7.

  • Adsorption shows variable results depending on the adsorbent. While traditional activated carbon may not be suitable, advanced materials like MWCNTs and modified biopolymers show high potential.

  • Photocatalytic degradation is also very effective, achieving high degradation rates, although slightly less than for other reactive dyes like RB19.

  • Enzymatic degradation demonstrates good efficiency and a notable synergistic effect when RB21 is present in a mixture with other dyes.

For researchers and environmental scientists, this comparative data underscores the importance of selecting a treatment method tailored to the specific dye pollutant. While RB21 is a recalcitrant molecule, several advanced methods have proven highly effective for its removal, often surpassing their performance with other classes of dyes. Future research should focus on the economic feasibility and scalability of these technologies for industrial applications.

References

A Comparative Guide to the Enzyme Binding Affinity of Reactive Dyes: A Focus on Reactive Blue 2 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to note the structural differences between these dyes. Reactive Blue 2 is an anthraquinone-based dye, whereas Reactive Blue 21 is a phthalocyanine-based dye.[1][2][3][4][5][6] This fundamental structural variance implies that their binding affinities and modes of interaction with enzymes are likely to differ significantly. The data presented for Reactive Blue 2 should therefore not be directly extrapolated to this compound, but rather serve as a valuable reference for the inhibitory potential of this class of compounds.

Quantitative Comparison of Reactive Blue 2 Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of Reactive Blue 2 for various enzymes. This data, primarily in the form of the inhibition constant (Kᵢ), provides a measure of the potency of the dye as an enzyme inhibitor. A lower Kᵢ value indicates a stronger binding affinity.[7]

EnzymeCommon Name/SourceKᵢ (µM)Type of Inhibition
Thylakoid Protein KinasePurified6Noncompetitive
Thylakoid Protein KinaseMembrane-Bound8Noncompetitive
(Na⁺/K⁺)-ATPaseNot SpecifiedNot Directly ReportedCompetitive

Data for (Na⁺/K⁺)-ATPase indicates competitive inhibition, but a specific Kᵢ value was not provided in the reviewed literature. The study did, however, demonstrate a clear inhibitory effect.[8][9]

Experimental Protocols

The determination of enzyme inhibition constants is a fundamental aspect of enzyme kinetics. The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a compound like Reactive Blue 2.

General Protocol for Determining Inhibition Constant (Kᵢ)

This protocol outlines the steps to determine the type of inhibition and the inhibition constant (Kᵢ) of a compound against a specific enzyme.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Inhibitor (e.g., Reactive Blue 2)

  • Assay buffer at optimal pH for the enzyme

  • Spectrophotometer or other suitable detection instrument

  • 96-well plates or cuvettes

2. Procedure:

  • Enzyme Activity Assay (Control):

    • Prepare a series of substrate concentrations in the assay buffer.

    • Initiate the reaction by adding a fixed concentration of the enzyme.

    • Measure the initial reaction velocity (V₀) at each substrate concentration by monitoring product formation or substrate depletion over time.

    • Plot V₀ versus substrate concentration ([S]) and determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) using a suitable fitting model (e.g., Michaelis-Menten or Lineweaver-Burk plot).

  • Enzyme Inhibition Assay:

    • Repeat the enzyme activity assay in the presence of several fixed concentrations of the inhibitor.

    • For each inhibitor concentration, determine the apparent Kₘ and apparent Vₘₐₓ.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be determined from the change in the x-intercept.

    • Noncompetitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the x-axis. The Kᵢ can be determined from the change in the y-intercept.[10][11][12]

    • Uncompetitive Inhibition: The lines on the Lineweaver-Burk plot will be parallel.

    • Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model equation to determine the Kᵢ.[13]

Visualizing Experimental Workflows and Inhibition Mechanisms

To further clarify the processes involved in studying enzyme inhibition, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the mechanism of noncompetitive inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution control_assay Control Assay: Enzyme + Substrate prep_enzyme->control_assay inhibitor_assay Inhibition Assay: Enzyme + Substrate + Inhibitor prep_enzyme->inhibitor_assay prep_substrate Prepare Substrate Solutions (Varying Concentrations) prep_substrate->control_assay prep_substrate->inhibitor_assay prep_inhibitor Prepare Inhibitor Solutions (Fixed Concentrations) prep_inhibitor->inhibitor_assay measure_rate Measure Initial Reaction Rates (V₀) control_assay->measure_rate inhibitor_assay->measure_rate plot_data Plot Data (e.g., Lineweaver-Burk) measure_rate->plot_data determine_ki Determine Ki and Inhibition Type plot_data->determine_ki

Experimental workflow for determining enzyme inhibition constant (Ki).

noncompetitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E - S ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S S Substrate (S) I Inhibitor (I) P Product (P)

Mechanism of noncompetitive enzyme inhibition.

Conclusion

This guide provides a summary of the known binding affinity of Reactive Blue 2 for specific enzymes and a general framework for assessing such interactions. The data indicates that Reactive Blue 2 can act as a potent, noncompetitive inhibitor of certain kinases and a competitive inhibitor of ATPases.[8][9][14] However, there is a notable lack of comprehensive, quantitative binding data for this compound across a range of enzymes. Given the structural differences between these two dyes, further research is necessary to elucidate the specific enzyme binding profile of this compound. The experimental protocols and diagrams provided herein offer a foundational understanding for researchers seeking to investigate the inhibitory potential of this and other reactive dyes.

References

A Comparative Spectroscopic Analysis of Reactive Blue 21 and Other Phthalocyanine Dames

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic characteristics of Reactive Blue 21, a widely used industrial dye, in comparison to other notable phthalocyanine-based compounds, offering valuable insights for researchers and professionals in drug development and scientific research.

This guide provides a detailed spectroscopic comparison of this compound with other common phthalocyanine dyes, namely Zinc Phthalocyanine (ZnPc) and Copper Phthalocyanine (CuPc). The objective is to present a clear, data-driven comparison of their performance based on key spectroscopic parameters. This information is crucial for applications where the photophysical properties of these dyes are of paramount importance.

Introduction to Phthalocyanine Dyes

Phthalocyanines are a class of intensely colored macrocyclic compounds that are widely used as dyes and pigments. Their structure is characterized by a large, aromatic 18-π-electron system, which is responsible for their strong absorption of light in the visible region of the electromagnetic spectrum. The central cavity of the phthalocyanine macrocycle can chelate a variety of metal ions, and the nature of this central metal has a profound impact on the spectroscopic and photophysical properties of the resulting metallophthalocyanine.

This compound is a sulfonated copper phthalocyanine derivative. The sulfonation enhances its solubility in water, making it suitable for dyeing cellulosic fibers. For comparison, we will examine the spectroscopic properties of the well-characterized Zinc Phthalocyanine, known for its fluorescence, and the parent Copper Phthalocyanine.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound, Zinc Phthalocyanine, and Copper Phthalocyanine. These parameters are critical for understanding the light absorption and emission properties of these dyes.

Spectroscopic ParameterThis compoundZinc Phthalocyanine (ZnPc)Copper Phthalocyanine (CuPc)
Maximum Absorption Wavelength (λmax) ~661-670 nm[1]~674 nm (in pyridine)[2][3]~670-680 nm (Q-band) with a shoulder at ~610-620 nm[4]
Molar Absorptivity (ε) Data not readily available, but expected to be high (>10^5 M⁻¹cm⁻¹)281,800 M⁻¹cm⁻¹ (in pyridine)[2][3]High, in the order of 10^5 M⁻¹cm⁻¹
Maximum Emission Wavelength (λem) Not applicable (negligible fluorescence)~678 nm (in pyridine)[5]Not applicable (negligible fluorescence)
Fluorescence Quantum Yield (Φf) Very low to negligible0.3 (in pyridine)[2][3]Very low to negligible (<0.01)[4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. Below are the detailed methodologies for UV-Vis absorption and fluorescence spectroscopy suitable for the analysis of phthalocyanine dyes.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for obtaining the absorption spectrum and determining the molar absorptivity of a phthalocyanine dye.

  • Materials and Reagents:

    • Phthalocyanine dye (this compound, ZnPc, or CuPc)

    • High-purity solvent (e.g., pyridine, dimethyl sulfoxide (DMSO), or a suitable buffer for this compound)

    • Volumetric flasks and pipettes

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a known mass of the dye and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).

    • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

    • Sample Measurement: Record the absorption spectra of each of the diluted dye solutions.

    • Data Analysis:

      • Identify the wavelength of maximum absorbance (λmax).

      • Plot a calibration curve of absorbance at λmax versus concentration.

      • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φf) using the relative method.

  • Materials and Reagents:

    • Phthalocyanine dye solution (prepared as in the UV-Vis protocol)

    • A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

    • Quartz cuvettes (1 cm path length)

    • Fluorometer

  • Procedure:

    • Solution Preparation: Prepare dilute solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (ideally at the λmax of the dye). Set the emission wavelength range to be scanned.

    • Spectrum Recording: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation and emission slit widths, excitation wavelength). Also, record the emission spectrum of the pure solvent to subtract any background signal.

    • Absorbance Measurement: Measure the absorbance of the sample and the standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

  • Data Analysis (Relative Quantum Yield Calculation): The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity of the sample and standard.

    • A is the absorbance at the excitation wavelength for the sample and standard.

    • n is the refractive index of the solvent for the sample and standard.

Visualizing Key Concepts

To better understand the molecular structure and experimental process, the following diagrams are provided.

G cluster_phthalocyanine General Structure of a Metallophthalocyanine M M N1 M->N1 N2 M->N2 N3 M->N3 N4 M->N4 N5 N6 N7 N8 B1 B2 B3 B4 G cluster_workflow Experimental Workflow for Spectroscopic Analysis prep Sample Preparation (Dye Dissolution & Dilution) uv_vis UV-Vis Spectroscopy (Measure Absorbance) prep->uv_vis fluor Fluorescence Spectroscopy (Measure Emission) prep->fluor data_analysis Data Analysis (Calculate λmax, ε, λem, Φf) uv_vis->data_analysis fluor->data_analysis comparison Comparative Analysis data_analysis->comparison

References

Performance Showdown: A Comparative Guide to Support Matrices for Reactive Blue 21 Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of support matrix for immobilizing affinity ligands like Reactive Blue 21 is a critical decision that directly impacts the efficiency and success of purification protocols. This guide provides an objective comparison of various support matrices, summarizing key performance data and detailing the experimental protocols for immobilization.

This compound, a triazine dye, is a versatile and cost-effective ligand used in affinity chromatography for the purification of a wide range of proteins, including enzymes and albumin. The performance of the resulting affinity medium is, however, critically dependent on the properties of the support matrix to which the dye is immobilized. This guide evaluates the performance of four common support matrices: Agarose, Chitosan, Magnetic Silica, and Magnetic Poly(vinyl alcohol), based on available experimental data.

Comparative Performance of Support Matrices

The following table summarizes the key quantitative performance metrics for this compound (or the closely related Cibacron Blue F3GA) immobilized on different support matrices. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.

Support MatrixLigandTarget ProteinLigand Density/Dye LoadingBinding CapacityReusabilityKey Advantages
Agarose Cibacron Blue F3GAHuman Serum Albumin (HSA)Not explicitly statedHighGoodHigh porosity, low non-specific binding, well-established protocols
Chitosan Cibacron Blue F3GACatalaseNot explicitly statedAdsorption capacity of catalase was lower than on plain chitosan beads, but the immobilized enzyme showed better activity.GoodBiocompatible, biodegradable, readily available functional groups for immobilization.[1]
Magnetic Silica Cibacron Blue F3GAHuman Serum Albumin (HSA)3 mg/mL of dye solution used for immobilization48.6 mg/g of magnetic silica particlesExcellent (retained ~95% of its initial adsorption capacity after 10 cycles)[2]High mechanical strength, rapid separation using a magnetic field.[2]
Magnetic Poly(vinyl alcohol) Cibacron Blue F3GAHuman Serum Albumin (HSA)Not explicitly statedSignificantly increased HSA adsorption compared to underivatized beads.Excellent (reusable for at least 10 cycles without noticeable loss in adsorption capacity)[3]Low non-specific binding, high reusability.[3]

Experimental Protocols

Detailed methodologies for the immobilization of this compound on the compared support matrices are provided below. These protocols are based on established methods in the literature and serve as a guide for laboratory implementation.

Immobilization of this compound on Agarose Beads

This protocol describes the covalent attachment of a triazine dye to an agarose matrix, a commonly used support for affinity chromatography.

experimental_workflow_agarose cluster_activation Support Activation cluster_coupling Dye Coupling cluster_washing Washing and Blocking agarose Agarose Beads activated_agarose Activated Agarose agarose->activated_agarose Activation with a suitable agent (e.g., CNBr, epichlorohydrin) coupling Coupling Reaction activated_agarose->coupling rb21 This compound Solution rb21->coupling washing Washing to remove unbound dye coupling->washing blocking Blocking of unreacted active groups washing->blocking final_product RB21-Agarose blocking->final_product experimental_workflow_chitosan cluster_preparation Bead Preparation cluster_coupling Dye Immobilization cluster_finishing Washing and Storage chitosan_sol Chitosan Solution bead_formation Bead Formation in coagulation bath chitosan_sol->bead_formation chitosan_beads Chitosan Beads bead_formation->chitosan_beads coupling Coupling Reaction chitosan_beads->coupling rb21_sol This compound in alkaline solution rb21_sol->coupling washing Extensive Washing coupling->washing final_product RB21-Chitosan Beads washing->final_product experimental_workflow_magnetic_silica cluster_preparation Support Preparation cluster_coupling Dye Coupling cluster_finishing Washing and Drying silica_coated_magnetite Silica-coated Magnetite Particles coupling_reaction Reaction at 80°C for 4h silica_coated_magnetite->coupling_reaction dye_solution Cibacron Blue F3GA in 0.1 M NaOH dye_solution->coupling_reaction washing Washing with distilled water coupling_reaction->washing drying Lyophilization washing->drying final_product CB-F3GA-Magnetic Silica drying->final_product logical_relationship Factors Influencing Affinity Matrix Performance cluster_matrix Support Matrix Properties cluster_immob Immobilization Process cluster_performance Affinity Matrix Performance Porosity Porosity & Surface Area BindingCapacity Binding Capacity Porosity->BindingCapacity MechanicalStrength Mechanical Strength Reusability Reusability & Stability MechanicalStrength->Reusability ChemicalStability Chemical Stability ChemicalStability->Reusability FunctionalGroups Available Functional Groups ImmobChem Immobilization Chemistry FunctionalGroups->ImmobChem LigandDensity Ligand Density ImmobChem->LigandDensity LigandDensity->BindingCapacity Selectivity Selectivity LigandDensity->Selectivity

References

Comparative Performance of Enzymes in Degrading Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Enzymatic Degradation of Reactive Blue 21

The textile industry is a major consumer of synthetic dyes, with reactive dyes being one of the most widely used classes for dyeing cellulosic fibers. This compound, a copper phthalocyanine dye, is known for its vibrant color and good fastness properties. However, a significant portion of these dyes is lost during the dyeing process and ends up in industrial effluents, posing a considerable environmental challenge due to their complex structure and low biodegradability. Enzymatic degradation has emerged as a promising, eco-friendly alternative for the treatment of dye-containing wastewater. This guide provides a comparative analysis of the degradation of this compound by three major classes of enzymes: peroxidases, laccases, and azoreductases.

The efficiency of enzymatic degradation of this compound varies significantly depending on the enzyme used and the reaction conditions. The following table summarizes the quantitative data from various studies to facilitate a direct comparison.

EnzymeSourceDecolorization (%)Reaction TimeOptimal pHOptimal Temp. (°C)Reference
Peroxidase
Horseradish PeroxidaseArmoracia rusticana69.0%60 min4.020-30
Horseradish PeroxidaseArmoracia rusticana59.0%50 min4.0Not Specified[1]
Turnip PeroxidaseBrassica rapa57.7%50 minNot Specified30[1]
Laccase
Laccase (with HBT*)Trametes versicolor>80%5 min4.5-5.035-40[2][3]
LaccaseTrametes versicolor93% (for RBBR**)3 hoursNot SpecifiedNot Specified[4]
Azoreductase
Bacterial IsolatesTextile Industry Waste~49%5 daysNot SpecifiedNot Specified[5][6]

*HBT (1-hydroxybenzotriazole) is a common mediator used to enhance laccase activity. **RBBR (Remazol Brilliant Blue R) is a structurally similar anthraquinone dye, often used as a model substrate for laccase activity. Data for direct degradation of this compound by laccase is limited.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the enzymatic degradation of this compound.

Peroxidase-Mediated Degradation

1. Enzyme and Reagents:

  • Horseradish Peroxidase (HRP) or Turnip Peroxidase

  • This compound dye solution (e.g., 50 mg/L)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 µmol/L)

  • Phosphate buffer (0.05 mol/L) to maintain the desired pH

2. Assay Procedure: [1]

  • Prepare a reaction mixture containing the phosphate buffer, this compound dye solution, and the peroxidase enzyme in a cuvette.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Monitor the decolorization by measuring the decrease in absorbance at the maximum wavelength of this compound (around 664 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Laccase-Mediated Degradation (with Mediator)

1. Enzyme and Reagents:

  • Laccase (e.g., from Trametes versicolor)

  • This compound dye solution

  • Redox mediator, such as 1-hydroxybenzotriazole (HBT)

  • Acetate buffer to maintain the optimal acidic pH

2. Assay Procedure: [2][3]

  • Prepare a reaction mixture in a suitable vessel containing the acetate buffer, this compound dye solution, and the laccase enzyme.

  • Add the mediator (e.g., HBT) to the mixture.

  • Incubate the reaction at the optimal temperature with agitation.

  • Withdraw samples at different time intervals and measure the absorbance at the dye's maximum wavelength to determine the extent of decolorization.

Azoreductase-Mediated Degradation

While specific protocols for this compound are scarce, a general procedure for azo dye degradation by azoreductase is as follows. It is important to note that this compound is a phthalocyanine dye, not an azo dye, which may explain the limited data for azoreductase activity. However, some studies have investigated the degradation of various dye classes by bacterial isolates from textile effluents.[5][6]

1. Enzyme and Reagents:

  • Crude or purified azoreductase from a bacterial source.

  • Reactive dye solution.

  • Phosphate buffer (e.g., 50 mM, pH 7.0).

  • A reducing equivalent, typically NADH or NADPH (e.g., 7mg/mL).

2. Assay Procedure:

  • Combine the phosphate buffer, dye solution, and enzyme extract in a cuvette.

  • Initiate the reaction by adding NADH or NADPH.

  • Monitor the decrease in absorbance at the dye's maximum wavelength under anaerobic or microaerophilic conditions, as oxygen can inhibit some azoreductases.

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the general experimental workflow for studying enzymatic dye degradation and a simplified representation of the proposed degradation mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_characterization Product Characterization (Optional) Dye_Solution Prepare this compound Solution Reaction_Mixture Combine Reactants: Dye + Enzyme + Buffer (+ H2O2 for Peroxidase) (+ Mediator for Laccase) (+ NADH/NADPH for Azoreductase) Dye_Solution->Reaction_Mixture Enzyme_Solution Prepare Enzyme Solution (Peroxidase/Laccase/Azoreductase) Enzyme_Solution->Reaction_Mixture Buffer_Solution Prepare Buffer Solution (e.g., Phosphate, Acetate) Buffer_Solution->Reaction_Mixture Incubation Incubate at Optimal Temperature and pH Reaction_Mixture->Incubation Spectrophotometry Measure Absorbance (UV-Vis Spectrophotometer) Incubation->Spectrophotometry Chromatography HPLC / GC-MS Analysis of Degradation Products Incubation->Chromatography Decolorization_Calc Calculate Decolorization Percentage Spectrophotometry->Decolorization_Calc Degradation_Pathway RB21 This compound Phthalocyanine Core Enzyme Enzyme (Peroxidase/Laccase) RB21->Enzyme Intermediates Unstable Intermediates Cleavage of Chromophore Enzyme->Intermediates Oxidation Products Smaller, Colorless Compounds Intermediates->Products Further Degradation

References

Safety Operating Guide

Proper Disposal of Reactive Blue 21: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Reactive Blue 21, a phthalocyanine-copper complex dye. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of irritation and exposure.

1.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Use chemical-impermeable gloves (e.g., plastic or rubber) and wear impervious, flame-resistant clothing.[1][2]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[1] Ensure adequate ventilation, using local and general ventilation where necessary.[3]

1.2 Immediate First Aid Measures

  • Inhalation: Move the individual to fresh air. If they feel unwell or experience respiratory irritation, seek medical advice.[1][3][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[1][3]

  • Eye Contact: Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[1][3][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][4]

Disposal Procedures for this compound

The primary method for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed waste disposal company. Disposal procedures must be in accordance with all applicable federal, state, and local regulations.

2.1 Solid Waste Disposal (Powdered Dye)

  • Containment: Carefully sweep up the solid material, avoiding dust formation.[4] You can damp down the powder with water or mix it with moist sand to prevent it from becoming airborne.[2]

  • Collection: Place the collected material into a suitable, sealed, and properly labeled container for disposal.[2][4]

  • Decontamination: After collecting the bulk of the material, flush any remaining traces with copious amounts of water and detergent if available.[2]

  • Final Disposal: Dispose of the sealed container through an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

2.2 Liquid Waste Disposal (Aqueous Solutions)

  • Containment: Prevent the liquid waste from entering drains, surface water, or groundwater.[1][3]

  • Collection: Collect the liquid waste in a sealed, properly labeled container.

  • Treatment (Optional but Recommended): For aqueous solutions, consider pre-treatment methods to decolorize the dye before final disposal. This can reduce the environmental impact. Several methods have been studied for the removal of this compound from aqueous solutions, primarily through adsorption.

  • Final Disposal: Dispose of the contained liquid waste (treated or untreated) through a licensed hazardous waste disposal facility.

Pre-Treatment and Decolorization of Aqueous Solutions

While not a substitute for proper hazardous waste disposal, pre-treating aqueous solutions of this compound can be an effective step in minimizing its environmental impact. Adsorption is a commonly cited method for decolorization.

3.1 Adsorption Methodologies

Adsorption involves using a solid material (adsorbent) to remove the dye from the solution. Various materials have been shown to be effective for this compound.

AdsorbentOptimal pHKey Findings
Activated Carbon 3Best removal was achieved with a stirring speed of 210 rpm, a sorbent dose of 1.0 g, and a dye concentration of 6 ppm.[5]
Cellulose-based Adsorbent 2The amount of dye adsorbed increased as the initial concentration increased. The maximum adsorption capacity increased with temperature.[5]
Alginate-Chitosan Beads 6These beads have shown high removal efficiency for anionic dyes like this compound due to ionic interactions.[6]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation of the area.[1]

  • Containment: Prevent the spill from spreading and from entering drains.[1][3] This can be done by covering drains.[3]

  • Cleanup (Solid): For solid spills, sweep up the material and place it in a sealed container for disposal.[4] Avoid generating dust.[3]

  • Cleanup (Liquid): For liquid spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a suitable container for disposal.

  • Decontamination: Wash the spill site after the material has been collected.[4] Retain contaminated washing water and dispose of it properly.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->ppe waste_type Determine Waste Type solid_waste Solid (Powder) waste_type->solid_waste Solid liquid_waste Liquid (Aqueous Solution) waste_type->liquid_waste Liquid contain_solid Contain Solid Waste (Avoid Dust Generation) solid_waste->contain_solid contain_liquid Contain Liquid Waste (Prevent Entry to Drains) liquid_waste->contain_liquid ppe->waste_type collect_waste Collect in Sealed, Labeled Container contain_solid->collect_waste pretreatment Consider Pre-treatment (e.g., Adsorption) contain_liquid->pretreatment no_pretreatment No pretreatment->no_pretreatment yes_pretreatment Yes pretreatment->yes_pretreatment no_pretreatment->collect_waste perform_pretreatment Perform Decolorization yes_pretreatment->perform_pretreatment perform_pretreatment->collect_waste disposal Dispose as Hazardous Waste via Licensed Professional Service collect_waste->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Reactive Blue 21

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Reactive Blue 21

This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., plastic or rubber).[4] Fire/flame resistant and impervious clothing, lab coat, apron, and boots to prevent skin contact.[1][4]Prevents skin irritation and sensitization upon contact.[1][2][4]
Respiratory Protection Use in a well-ventilated area.[1][4] If dust formation is likely or ventilation is inadequate, use a particulate filter device (P2) or a full-face respirator.[1][2]Protects against inhalation of dust, which may cause respiratory tract irritation.[1][2][3]

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Ensure Adequate Ventilation : Always handle this compound in a well-ventilated area to minimize dust inhalation.[1][4] Use local exhaust ventilation where dust can be released.[5]

  • Avoid Dust Formation : Take measures to prevent the generation of dust and aerosols during handling.[1][2]

  • Prevent Contact : Avoid direct contact with skin and eyes by consistently wearing the specified PPE.[1]

  • Practice Good Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[1][2] Remove and wash contaminated clothing before reuse.[1]

  • Use Appropriate Tools : Employ non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage Requirements
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][4]

  • Keep the substance away from foodstuffs, animal feed, and incompatible materials such as strong oxidizers.[1][2]

  • The recommended storage temperature is between 15–25 °C.[2]

Disposal Plan
  • Dispose of this compound and its container at an approved waste treatment and disposal facility.[1]

  • All disposal practices must be in accordance with applicable local, state, and federal laws and regulations.[1]

  • Do not allow the chemical to enter drains, as it should be prevented from contaminating soil and water.[1][4]

Emergency Procedures

Immediate and appropriate action during an emergency is critical to mitigating risks.

First-Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, consult a physician.[1][2]

  • Eye Contact : Rinse cautiously and copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Seek immediate medical advice from an ophthalmologist.[1][2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately if you feel unwell.[1][2][6]

Spill Response Plan

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The workflow below outlines the essential steps for managing an accidental release of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal Evacuate 1. Evacuate Area Keep personnel upwind. Ventilate 2. Ensure Ventilation Increase air exchange. Evacuate->Ventilate PPE 3. Don PPE Wear required safety gear. Ventilate->PPE PreventSpread 4. Prevent Further Spillage Cover drains if necessary. PPE->PreventSpread CleanUp 5. Clean Up Spill Dampen with moist sand to avoid dust, then sweep or vacuum. PreventSpread->CleanUp Collect 6. Collect Waste Place in a suitable, sealed, and labeled container. CleanUp->Collect Dispose 7. Dispose of Waste Follow institutional and local regulations. Collect->Dispose Start Spill Occurs Start->Evacuate

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.